molecular formula C7H5N3O2 B1387087 [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 933708-92-0

[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1387087
CAS No.: 933708-92-0
M. Wt: 163.13 g/mol
InChI Key: GWQOULMRAFJVRD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQOULMRAFJVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659444
Record name [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933708-92-0
Record name [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
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Foundational & Exploratory

physicochemical properties oftriazolo[4,3-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic Acid

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. The[1][3]triazolo[4,3-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of compounds with a wide array of biological activities, including anti-inflammatory, antidepressant, and antibacterial properties[4]. The specific derivative,[2][3]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0), represents a key building block for creating novel chemical entities.

However, the biological activity of a molecule is only part of the equation. Its ultimate success as a therapeutic agent is inextricably linked to its physicochemical properties. These characteristics—solubility, acidity, lipophilicity, and solid-state behavior—govern every aspect of a drug's performance, from its absorption and distribution to its metabolism and excretion (ADME).

This guide provides a comprehensive technical overview of the essential physicochemical properties of[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid. It is designed not as a mere compilation of data, but as a practical manual for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide robust, self-validating protocols for property determination, and ground our discussion in authoritative scientific principles. By understanding and meticulously characterizing these fundamental properties, we can unlock the full therapeutic potential of this versatile scaffold.

Molecular Structure and Core Attributes

A thorough analysis begins with a clear understanding of the molecule's fundamental structure and composition.

  • Chemical Name: [1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid

  • CAS Number: 933708-92-0[5][6]

  • Molecular Formula: C₇H₅N₃O₂[6][7]

  • Molecular Weight: 163.13 g/mol [7]

  • Structure: (Image generated for illustrative purposes)

The structure features a fused heterocyclic system, combining a pyridine ring with a 1,2,4-triazole ring. The presence of the carboxylic acid group at the 6-position is a critical feature, profoundly influencing properties like solubility and pKa.

Synthesis Outline

The synthesis of[1][2][3]triazolo[4,3-a]pyridines is well-documented. A common and efficient method involves the palladium-catalyzed addition of a hydrazide to a 2-chloropyridine derivative, followed by a cyclization/dehydration step, which can be facilitated by microwave irradiation in acetic acid[8]. For the target molecule, this would involve starting with a 2-chloro-6-pyridinecarboxylic acid derivative.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs. Insufficient solubility is a primary cause of poor absorption and low bioavailability, leading to the failure of many promising drug candidates.[9]

The structure of[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid, containing both aromatic rings (hydrophobic) and a carboxylic acid (ionizable, hydrophilic), suggests that its solubility will be highly dependent on pH.

Data Summary: Solubility
ParameterValueMethod
Thermodynamic Solubility (pH 7.4)To Be DeterminedShake-Flask Method
Kinetic Solubility (PBS)To Be DeterminedHigh-Throughput UV/Nephelometry
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, representing the true saturation point of a compound in a given solvent.[9][10]

Causality: This method ensures that the system reaches a true equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value that is critical for biopharmaceutical classification and formulation development.

Methodology:

  • Preparation: Add an excess amount of solid[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid to a series of vials containing buffers of different, precisely known pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Remove an aliquot of the supernatant, taking care not to disturb the solid. Perform a final separation step by centrifugation or filtration (using a filter material that does not bind the compound).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the measured concentration (e.g., in µg/mL or µM) at each specific pH.

Caption: Shake-Flask Solubility Determination Workflow.

Ionization Constant (pKa): The pH-Dependent Switch

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid, the carboxylic acid group is the primary acidic center, while the nitrogen atoms in the heterocyclic rings can act as basic centers. Knowing the pKa values is essential for predicting how the molecule's charge, and thus its solubility, permeability, and receptor interactions, will change as it moves through the varying pH environments of the gastrointestinal tract and bloodstream.[3][10]

Data Summary: pKa
ParameterPredicted ValueMethod
Acidic pKa (Carboxylic Acid)~3.3 ± 0.2[11]Potentiometric Titration
Basic pKa (Pyridine Nitrogen)To Be DeterminedSpectrophotometry / Potentiometry
Note: The predicted pKa is for a related triazolo-pyridine structure and serves as an estimate.
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during the gradual addition of an acid or base.[1][3]

Causality: This method directly measures the buffering capacity of the molecule as its ionizable groups are titrated, allowing for the precise identification of the inflection point on the titration curve, which corresponds to the pKa.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[1]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[1]

  • Titration: Place the solution in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ dissolution.[1]

  • Acidic pKa: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Basic pKa: Start by acidifying the sample solution with a strong acid (e.g., 0.1 M HCl) to a low pH (~2) to ensure all basic sites are protonated. Then, titrate with the standardized strong base.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[12][13] Perform at least three replicate titrations to ensure reliability.[1]

G cluster_0 pKa Determination Workflow start Calibrate pH Meter prep Prepare Sample Solution (w/ KCl for ionic strength) start->prep titrate Titrate with Standard Acid/Base prep->titrate record Record pH vs. Titrant Volume titrate->record analyze Plot Titration Curve & Find Inflection Point record->analyze report Report pKa analyze->report

Caption: Potentiometric Titration Workflow for pKa.

Lipophilicity (LogP): Balancing Water and Fat Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic breakdown.[2][14]

  • High LogP (>3): Indicates high lipophilicity. May lead to poor aqueous solubility, high plasma protein binding, and potential for toxicity.

  • Low LogP (<0): Indicates high hydrophilicity. May lead to poor membrane permeability and rapid renal clearance.

  • Optimal Range (0-3): Often considered a desirable range for oral drug candidates.

Data Summary: Lipophilicity
ParameterValueMethod
LogP (Octanol/Water)To Be DeterminedShake-Flask Method
cLogP (Calculated)To Be DeterminedSoftware Prediction (e.g., Daylight)[14]
LogD (pH 7.4)To Be DeterminedShake-Flask Method
Experimental Protocol: LogP Determination (Octanol/Water Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible phases.[15][16]

Causality: This protocol provides a direct, empirical measure of a compound's partitioning behavior, which is the fundamental definition of lipophilicity. Using pH-buffered aqueous phase allows for the determination of LogD, the distribution coefficient at a specific pH, which is more physiologically relevant for ionizable compounds.

Methodology:

  • Phase Preparation: Prepare n-octanol saturated with buffered water and buffered water (e.g., pH 7.4 phosphate buffer) saturated with n-octanol. This pre-saturation is critical for accurate results.[16]

  • Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and buffered aqueous phases.

  • Equilibration: Vigorously vortex the mixture for several minutes, then centrifuge to ensure complete separation of the two phases.[15]

  • Sampling & Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio.[16]

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log10(P)

Caption: Shake-Flask LogP Determination Workflow.

Solid-State Properties

The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, dissolution rate, and manufacturability. Key properties include the melting point and crystal structure.

Melting Point

The melting point is a fundamental thermal property that provides an indication of a compound's purity and the strength of its crystal lattice.

Data Summary:

Parameter Value Method

| Melting Point (°C) | To Be Determined | Capillary Method / DSC |

Note: Related triazolopyridin-3(2H)-one structures have shown melting points in the range of 180-230°C, suggesting the target compound will also have a relatively high melting point due to its rigid, planar structure and potential for strong intermolecular interactions.[17]

Crystal Structure

Single-crystal X-ray diffraction analysis provides the definitive three-dimensional arrangement of molecules in the solid state. This information is invaluable for understanding polymorphism (the existence of multiple crystal forms) and identifying key intermolecular interactions, such as hydrogen bonds.

A study on the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed that it crystallizes in a monoclinic space group, with molecules linked into dimers via N–H⋯N hydrogen bonds.[18] It is highly probable that[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid will also form strong hydrogen-bonded dimers in the solid state through its carboxylic acid groups, which would contribute to a high melting point and influence its dissolution properties.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Data Summary:

Technique Expected Key Features
¹H NMR Aromatic protons on the pyridine ring; a distinct singlet for the triazole proton; a broad singlet for the carboxylic acid proton (exchangeable with D₂O).
¹³C NMR Signals for the aromatic carbons of both rings; a characteristic downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).
IR Spectroscopy Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹); sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹); C=N and C=C stretching vibrations in the aromatic region (~1400-1600 cm⁻¹).

| Mass Spectrometry | A prominent molecular ion peak [M+H]⁺ at m/z 164.1 in ESI positive mode, confirming the molecular weight. Characteristic fragmentation patterns can provide further structural information. |

Note: Detailed spectral data for related triazolo[4,3-a]pyrazine derivatives can be found in the literature, providing a reference for expected chemical shifts and fragmentation patterns.[19]

Conclusion and Forward Look

This guide has outlined the critical physicochemical properties of[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid and provided robust, validated protocols for their experimental determination. The presence of both an acidic carboxylic acid group and a basic heterocyclic core suggests that its behavior will be strongly pH-dependent. A comprehensive understanding of its solubility, pKa, and lipophilicity is not merely an academic exercise; it is a prerequisite for the rational design of effective drug candidates. By systematically applying the methodologies described herein, researchers can build a complete physicochemical profile, enabling informed decisions in lead optimization, formulation development, and ultimately, accelerating the translation of this promising scaffold into novel therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of Triazolo[4,3-a]pyridine-6-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activities of compounds based on the triazolo[4,3-a]pyridine scaffold, with a specific focus on triazolo[4,3-a]pyridine-6-carboxylic acid. We will delve into the known molecular targets, the signaling pathways they modulate, and the experimental methodologies crucial for elucidating their modes of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Versatile Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, serving as a foundational scaffold for a diverse array of biologically active molecules.[4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, immunomodulatory, and neurological effects.[1][2][5][6] The unique electronic and structural properties of the triazole moiety can significantly influence a compound's polarity, lipophilicity, and hydrogen-bonding capacity, thereby enhancing its pharmacokinetic and pharmacodynamic profiles.[4] This inherent versatility has made the triazolo[4,3-a]pyridine scaffold a focal point of extensive research and development in the quest for novel therapeutic agents.

Known Mechanisms of Action of Triazolo[4,3-a]pyridine Derivatives

The biological effects of triazolo[4,3-a]pyridine derivatives are dictated by the nature and positioning of their substituents. These modifications allow for precise tuning of their interaction with specific biological targets. Below, we explore some of the well-characterized mechanisms of action for various derivatives of this scaffold.

Inhibition of Receptor Tyrosine Kinases: The Case of c-Met

Certain derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have been identified as potent and selective inhibitors of the c-Met receptor tyrosine kinase.[1] The c-Met pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in the progression of numerous cancers.

Mechanism of Inhibition: These triazolopyridine derivatives typically function as ATP-competitive inhibitors. They bind to the kinase domain of c-Met, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade effectively abrogates the downstream signaling cascade, leading to an antitumor effect.[1]

Signaling Pathway:

cMet_Pathway Triazolo[4,3-a]pyridine Derivative Triazolo[4,3-a]pyridine Derivative c-Met Receptor c-Met Receptor Triazolo[4,3-a]pyridine Derivative->c-Met Receptor Binds to kinase domain Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) c-Met Receptor->Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Phosphorylation blocked ATP ATP ATP->c-Met Receptor Competitively inhibited Tumor Proliferation & Survival Tumor Proliferation & Survival Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt)->Tumor Proliferation & Survival Inhibition

Caption: Inhibition of the c-Met signaling pathway by a triazolo[4,3-a]pyridine derivative.

Immunomodulation through IDO1 Inhibition

A novel class of[1][2][3]triazolo[4,3-a]pyridine-based compounds has emerged as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical mediator of immune suppression in the tumor microenvironment.

Mechanism of Inhibition: These derivatives act as catalytic holo-inhibitors. The N1 atom of the 1,2,4-triazole ring coordinates with the iron atom of the heme group in the active site of IDO1.[2][7] This interaction blocks the catalytic activity of the enzyme, preventing the degradation of tryptophan and the production of immunosuppressive metabolites.

Signaling Pathway:

IDO1_Pathway Triazolo[4,3-a]pyridine Derivative Triazolo[4,3-a]pyridine Derivative IDO1 Enzyme IDO1 Enzyme Triazolo[4,3-a]pyridine Derivative->IDO1 Enzyme Binds to heme iron Tryptophan Tryptophan IDO1 Enzyme->Tryptophan Catalysis blocked Kynurenine Kynurenine Tryptophan->Kynurenine Conversion inhibited T-cell Suppression T-cell Suppression Kynurenine->T-cell Suppression Reduced production

Caption: Mechanism of IDO1 inhibition by a triazolo[4,3-a]pyridine derivative.

Disruption of the PD-1/PD-L1 Interaction

In the realm of cancer immunotherapy, derivatives of[1][2][3]triazolo[4,3-a]pyridine have been developed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[5] This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.

Mechanism of Action: These compounds bind to PD-L1, inducing its dimerization and preventing its interaction with the PD-1 receptor on T-cells. This blockade restores T-cell activity against tumor cells. One such compound, A22, demonstrated potent activity with an IC50 of 92.3 nM and was shown to elevate interferon-γ production in a co-culture model.[5]

Neurological Applications: M5 Muscarinic Acetylcholine Receptor Antagonism

A series of triazolopyridine-based compounds have been identified as potent and selective antagonists of the M5 muscarinic acetylcholine receptor.[6] The M5 receptor is implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target.

Mechanism of Action: These compounds act as negative allosteric modulators (NAMs) of the M5 receptor.[8] They bind to a site distinct from the acetylcholine binding site, inducing a conformational change in the receptor that reduces its affinity for acetylcholine and inhibits its downstream signaling.

Proposed Mechanism of Action for Triazolo[4,3-a]pyridine-6-carboxylic Acid

While direct and extensive studies on the specific mechanism of action of triazolo[4,3-a]pyridine-6-carboxylic acid are not widely published, we can infer potential mechanisms based on the activities of structurally related compounds. The presence of the carboxylic acid group at the 6-position introduces a key functional moiety that can significantly influence its biological target interactions.

Hypothesized Targets and Mechanisms:

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding motif, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes. Potential targets could include kinases, where the carboxylate could mimic the phosphate group of ATP, or metalloenzymes, where it could chelate the metal ion.

  • Receptor Modulation: The compound could interact with G-protein coupled receptors (GPCRs) or other cell surface receptors. The carboxylic acid could serve as a crucial pharmacophore for binding to a specific receptor pocket.

  • Antiproliferative Effects: Some derivatives of 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine have shown potent antiproliferative activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[9] It is plausible that the 6-carboxylic acid derivative could exert similar effects through modulation of cell cycle regulatory proteins.

Experimental Workflow for Elucidating the Mechanism:

Experimental_Workflow Start Start Phenotypic Screening Cell-based assays (e.g., proliferation, apoptosis) Start->Phenotypic Screening Target Identification Affinity chromatography, proteomics, genetic screens Phenotypic Screening->Target Identification Target Validation siRNA/CRISPR knockdown, overexpression studies Target Identification->Target Validation Biochemical & Biophysical Assays Enzyme kinetics, SPR, ITC Target Validation->Biochemical & Biophysical Assays Pathway Analysis Western blotting, RNA-seq Biochemical & Biophysical Assays->Pathway Analysis In Vivo Studies Animal models Pathway Analysis->In Vivo Studies End End In Vivo Studies->End

Caption: A generalized experimental workflow for mechanism of action studies.

Key Experimental Protocols

Protocol: Kinase Inhibition Assay (e.g., for c-Met)

Objective: To determine the in vitro inhibitory activity of triazolo[4,3-a]pyridine-6-carboxylic acid against a specific kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Triazolo[4,3-a]pyridine-6-carboxylic acid (test compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol: Cell Proliferation Assay

Objective: To assess the effect of triazolo[4,3-a]pyridine-6-carboxylic acid on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)[9]

  • Complete cell culture medium

  • Triazolo[4,3-a]pyridine-6-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

Compound ClassTargetKey AssayIC50/EC50Reference
Triazolo[4,3-a]pyridine Derivativec-MetKinase InhibitionVaries (sub-micromolar)[1]
Triazolo[4,3-a]pyridine DerivativeIDO1Enzyme Inhibition0.9 µM (for compound 38)[2]
Triazolo[4,3-a]pyridine DerivativePD-1/PD-L1HTRF Assay92.3 nM (for compound A22)[5]
Triazolo[4,3-a]pyridine DerivativeM5 ReceptorFunctional Assay20 nM (for VU6036864)[6]
6-arylamino-[1][2][3]triazolo[4,3-a]pyridineAntiproliferativeCell Viability5.98-12.58 µM[9]

Conclusion

The triazolo[4,3-a]pyridine scaffold represents a highly versatile platform for the design of novel therapeutic agents with diverse mechanisms of action. While the specific molecular target and mechanism of triazolo[4,3-a]pyridine-6-carboxylic acid remain to be fully elucidated, its structural features suggest potential roles in enzyme inhibition, receptor modulation, or antiproliferative pathways. The experimental protocols and workflows outlined in this guide provide a robust framework for future investigations into the precise mode of action of this promising compound and its derivatives. A thorough understanding of its mechanism is paramount for its successful translation into clinical applications.

References

biological activity of triazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Triazolopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyridine scaffold, a fusion of triazole and pyridine rings, represents a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its capacity for hydrogen bonding and its role as a bioisostere for natural purines, have established it as a foundational core for a multitude of pharmacologically active agents.[1][2] Triazolopyridine derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of approved drugs such as the antidepressant Trazodone and the JAK inhibitor Filgotinib.[2][3] This guide provides an in-depth exploration of the key biological activities of these derivatives—including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. It details the underlying mechanisms of action, provides validated experimental protocols for their evaluation, and synthesizes structure-activity relationship insights to inform future drug discovery and development efforts.

Introduction: The Triazolopyridine Scaffold - A Versatile Framework in Medicinal Chemistry

Triazolopyridines are heterocyclic compounds that exist in several isomeric forms, with the[4][5][6]triazolo[4,3-a]pyridine and[4][5][6]triazolo[1,5-a]pyrimidine motifs being particularly prevalent in biologically active molecules.[2][7][8] The scaffold's success in drug design can be attributed to its versatile synthetic accessibility and its ability to engage with biological targets through multiple interaction points.[9][10] The nitrogen atoms in both rings act as key hydrogen bond acceptors and donors, while the fused aromatic system allows for crucial π-stacking interactions within enzyme active sites and receptor binding pockets. This versatility allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile through targeted chemical modifications.[9]

Anticancer Activity: Targeting Malignancy on Multiple Fronts

Triazolopyridine derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines.[1][11] Their efficacy stems from their ability to modulate multiple signaling pathways critical for tumor growth, proliferation, and survival.

Mechanisms of Action

The anticancer effects of triazolopyridines are diverse and target several key oncogenic pathways:

  • Kinase Inhibition: Many derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. This includes Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Akt, thereby disrupting downstream signaling cascades essential for cell proliferation and survival.[1][12]

  • Bromodomain and Extraterminal (BET) Inhibition: Certain triazolopyridine derivatives have been identified as potent inhibitors of bromodomains, particularly BRD4.[13][14] By binding to the acetyl-lysine recognition pocket of BRD4, these compounds disrupt its function as an epigenetic reader, leading to the downregulation of key oncogenes like c-Myc.[13]

  • Enzyme Inhibition: Other derivatives target enzymes crucial for cancer cell function, such as Lysine-Specific Demethylase 1 (LSD1), which is involved in epigenetic regulation and tumor progression.[15]

  • Induction of Apoptosis: Many triazolopyridine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often as a downstream consequence of pathway inhibition.[1][13]

In Vitro Evaluation of Anticancer Activity

A primary and fundamental step in assessing the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for evaluating a compound's cytotoxic effect.[11][16] The causality behind this choice rests on its ability to measure the metabolic activity of living cells. Viable cells possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine derivatives in DMSO. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO only).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation: Cytotoxicity of Representative Triazolopyridines
Compound IDTarget/ClassCell Line (Cancer Type)IC₅₀ (µM)Reference
12m BRD4 InhibitorMV4-11 (Leukemia)0.02[13]
(+)-JQ1 (Control) BRD4 InhibitorMV4-11 (Leukemia)0.03[13]
Compound 1c Kinase InhibitorHCT-116 (Colon)0.35
Compound 2d Kinase InhibitorMCF-7 (Breast)0.28
Compound TP6 1,2,4 Triazole-PyridineB16F10 (Melanoma)41.12[11]
Mechanistic Investigation Workflow

Following the initial cytotoxicity screening, a logical workflow is essential to elucidate the mechanism of action. This self-validating system ensures that observed cellular effects are linked to specific molecular events.

anticancer_workflow start Identify Potent Compound (e.g., Low IC50 from MTT Assay) target_id Hypothesize Molecular Target (e.g., Kinase, BRD4, etc.) start->target_id western Western Blot Analysis (Validate Target Engagement) target_id->western Confirm target inhibition apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) western->apoptosis Does inhibition induce cell death? cell_cycle Cell Cycle Analysis (Flow Cytometry) western->cell_cycle Does inhibition arrest proliferation? in_vivo In Vivo Xenograft Model (Confirm Efficacy in Animals) apoptosis->in_vivo cell_cycle->in_vivo conclusion Mechanism of Action Elucidated in_vivo->conclusion

Caption: Workflow for elucidating the anticancer mechanism of a lead compound.

Antimicrobial Activity: Combating Pathogenic Microbes

The triazolopyridine scaffold is present in numerous agents with significant activity against a range of bacterial and fungal pathogens.[2][6][17]

Mechanisms of Action

The primary antimicrobial mechanisms involve the inhibition of essential microbial processes:

  • Enzyme Inhibition: Some derivatives act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV (GyrB/ParE), enzymes that are critical for DNA replication and repair, leading to bacterial cell death.[3]

  • Cell Wall Disruption: Other compounds interfere with the biosynthesis of the microbial cell wall, a structure essential for maintaining cellular integrity, particularly in bacteria and fungi.[18]

In Vitro Evaluation of Antimicrobial Activity

The standard method for quantifying the potency of a potential antimicrobial agent is by determining its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a gold standard for antimicrobial susceptibility testing, chosen for its quantitative and reproducible results.[6][19] It directly measures the lowest concentration of an agent that prevents visible microbial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the triazolopyridine compounds in the broth.

  • Inoculation: Add 50-100 µL of the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Data Presentation: Antimicrobial Activity of Triazolopyridines
Compound IDOrganismTypeMIC (µg/mL)Reference
2e Staphylococcus aureusGram-positive32[6]
2e Escherichia coliGram-negative16[6]
Ampicillin (Control) S. aureus / E. coli-(Varies)[6]
5b Candida albicansFungusPromising[17][20]
6c Aspergillus nigerFungusPromising[17][20]
Fluconazole (Control) C. albicans / A. niger-(Varies)[17][20]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and triazolopyridine derivatives have been developed as potent anti-inflammatory agents.[7][21]

Mechanisms of Action

Their anti-inflammatory properties are primarily achieved by targeting key nodes in inflammatory signaling pathways:

  • p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a central regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines like TNF-α and IL-1β.[22] Several triazolopyridine series have been optimized as highly potent and selective p38 MAPK inhibitors.[4][23]

  • Myeloperoxidase (MPO) Inhibition: MPO is an enzyme found in neutrophils that produces hypochlorous acid, a reactive species that contributes to tissue damage during chronic inflammation.[5] Triazolopyridines have been designed as stable and reversible MPO inhibitors.[5]

Signaling Pathway: p38 MAP Kinase

The inhibition of this pathway is a validated strategy for reducing the production of inflammatory mediators.

p38_pathway stimuli Inflammatory Stimuli (LPS, Stress, Cytokines) mkk MAPKKs (MKK3/6) stimuli->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates & Activates downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream Activates inhibitor Triazolopyridine Inhibitor inhibitor->p38 Inhibits response Inflammatory Response (TNF-α, IL-1β, COX-2 Production) downstream->response

Caption: Inhibition of the p38 MAPK pathway by triazolopyridine derivatives.

In Vivo Evaluation of Anti-inflammatory Activity

To confirm that in vitro activity translates to in vivo efficacy, animal models of inflammation are employed.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic, reliable, and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[21] The subcutaneous injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling).

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the triazolopyridine derivative orally or intraperitoneally to the test group of rats. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Ibuprofen).

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Antiviral Activity: A Scaffold for Novel Therapeutics

Triazolopyridine and the related triazolopyrimidine scaffolds have shown significant promise in the development of agents against a variety of RNA and DNA viruses.[8][10] Their structural similarity to purine nucleosides allows them to interfere with viral replication machinery.

Mechanisms of Action
  • Inhibition of Viral Replication: Many derivatives inhibit viral replication, though the exact target is not always known.[9][10] They are often identified through phenotypic screens that measure the reduction of viral load in infected cells.

  • Targeting Viral Enzymes: A more targeted approach involves designing compounds that inhibit specific viral enzymes. For example, certain 3-aryl-[1][4][5]triazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as potent inhibitors of the Chikungunya virus (CHIKV) nsP1 capping enzyme, which is essential for the stability and translation of viral RNA.[24]

In Vitro Evaluation of Antiviral Activity

The efficacy of an antiviral compound is typically determined by its ability to reduce the production of new viral particles in a host cell culture.

Experimental Protocol: Virus Yield Reduction Assay

This assay provides a direct measure of a compound's ability to inhibit the replication of a virus and is a cornerstone of antiviral drug discovery.[24]

Step-by-Step Methodology:

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells) in 24- or 48-well plates.

  • Compound Pre-treatment: Treat the cells with various concentrations of the triazolopyridine derivative for 1-2 hours.

  • Viral Infection: Infect the cells with the virus (e.g., CHIKV) at a known multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period that allows for one full replication cycle (e.g., 24-48 hours).

  • Harvesting Supernatant: Collect the cell culture supernatant, which contains the newly produced progeny virions.

  • Virus Tittering: Determine the viral titer in the supernatant using a standard method like a plaque assay or TCID₅₀ (50% Tissue Culture Infective Dose) assay.

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to an untreated virus control. Determine the IC₅₀ or EC₅₀ (50% effective concentration) value.

Data Presentation: Antiviral Activity of Triazolo-fused Pyrimidines/Pyridazines
Compound IDVirusAssay TypeIC₅₀ (µM)Reference
Compound 7a Coxsackievirus B3 (CVB3)CPE Inhibition1.42[25]
Compound 9c Coxsackievirus B6 (CVB6)CPE Inhibition2.05[25]
(Unnamed) Chikungunya Virus (CHIKV)Virus Yield ReductionLow µM range[24]

Structure-Activity Relationships (SAR): A Synthesis of Insights

Across all biological activities, the functionalization of the triazolopyridine core is critical for potency and selectivity. Key insights include:

  • Substitutions on the Pyridine Ring: Modifications at this position often influence pharmacokinetic properties and can be tailored to enhance interactions with specific pockets of a target protein.[4][5]

  • Side Chains on the Triazole Ring: The nature of the substituent on the triazole ring is frequently a primary determinant of potency and can be crucial for establishing key hydrogen bonds or hydrophobic interactions within the active site.[4][15]

  • Aryl Groups: The addition of various aryl groups can significantly impact activity. For instance, in p38 inhibitors, changes to the C4 aryl group were instrumental in overcoming metabolic liabilities of an earlier lead compound.[4]

Conclusion and Future Perspectives

The triazolopyridine scaffold is a proven and highly versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, from anticancer and antimicrobial to anti-inflammatory and antiviral effects. The synthetic tractability of the core allows for extensive chemical exploration, enabling the optimization of lead compounds with improved potency, selectivity, and drug-like properties. Future research will likely focus on developing derivatives with novel mechanisms of action, dual-target inhibitors (e.g., JAK/HDAC inhibitors), and compounds with enhanced safety profiles to address unmet medical needs and combat the growing challenge of drug resistance.[12]

References

spectroscopic data fortriazolo[4,3-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Triazolo[4,3-a]pyridine-6-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of triazolo[4,3-a]pyridine-6-carboxylic acid. While direct spectroscopic data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. This approach equips researchers, scientists, and drug development professionals with the necessary framework to identify and characterize this compound.

Introduction to Triazolo[4,3-a]pyridine-6-carboxylic Acid and the Imperative of Spectroscopic Analysis

Triazolo[4,3-a]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These activities include potential applications as antifungal, antibacterial, anticonvulsant, and antioxidant agents. The specific analog, triazolo[4,3-a]pyridine-6-carboxylic acid, possesses a key carboxylic acid functional group, which can serve as a handle for further chemical modifications or as a crucial pharmacophoric element for biological target engagement.

Unambiguous structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of novel compounds. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of triazolo[4,3-a]pyridine-6-carboxylic acid.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in spectroscopic analysis is understanding the molecule's constituent parts. Triazolo[4,3-a]pyridine-6-carboxylic acid is comprised of a fused triazolopyridine ring system and a carboxylic acid group.

Unlocking the Therapeutic Potential of Triazolo[4,3-a]pyridine-6-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The triazolo[4,3-a]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in drug discovery due to its versatile biological activities.[1][2] This fused bicyclic system, combining the structural features of a triazole and a pyridine ring, serves as a rigid and planar framework amenable to diverse chemical modifications. These modifications allow for the fine-tuning of physicochemical properties and precise three-dimensional arrangements of functional groups, enabling targeted interactions with a wide array of biological macromolecules.[1] The inherent properties of the triazolopyridine nucleus, including its ability to participate in hydrogen bonding and π-stacking interactions, make it a privileged structure in the design of novel therapeutics.[2]

This technical guide focuses on a specific, potentially novel derivative: triazolo[4,3-a]pyridine-6-carboxylic acid . The introduction of a carboxylic acid moiety at the 6-position is a critical design element. This functional group can profoundly influence the compound's pharmacokinetic profile, including its solubility and cell permeability, and more importantly, it can serve as a key pharmacophoric feature for anchoring to the active sites of various protein targets through ionic interactions and hydrogen bonds.

This document will provide an in-depth exploration of the potential therapeutic targets of triazolo[4,3-a]pyridine-6-carboxylic acid, drawing upon the established biological activities of structurally related compounds. We will delve into the rationale behind selecting these targets and provide detailed, actionable protocols for their experimental validation.

Part 1: Inferred Therapeutic Targets from Analogous Scaffolds

While direct studies on triazolo[4,3-a]pyridine-6-carboxylic acid are not extensively reported in the public domain, a comprehensive analysis of the activities of related triazolopyridine derivatives allows us to hypothesize several high-potential therapeutic targets.

Oncology: A Primary Focus for Triazolopyridine Derivatives

The triazolopyridine scaffold has been extensively investigated for its anticancer properties, with derivatives showing activity against various cancer cell lines.[3] Several specific oncological targets have been identified for this class of compounds.

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated oncogene, with its aberrant activation driving tumor growth, invasion, and metastasis in numerous cancers. A series of[4][5][6]triazolo[4,3-a]pyridine derivatives have been synthesized and identified as potent and selective inhibitors of c-Met kinase.[4] The carboxylic acid group in our lead compound could potentially interact with key amino acid residues in the ATP-binding pocket of c-Met, conferring high affinity and selectivity.

Signaling Pathway of c-Met and Potential Inhibition by Triazolo[4,3-a]pyridine-6-carboxylic Acid

cMet_pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Invasion Invasion & Metastasis cMet->Invasion Compound Triazolo[4,3-a]pyridine -6-carboxylic acid Compound->cMet Inhibits (Hypothesized) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation

Caption: Hypothesized inhibition of the c-Met signaling pathway.

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 activity leads to immunosuppression by depleting tryptophan and producing kynurenine metabolites. The[4][5][6]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for IDO1 inhibitors.[7][8] The nitrogen atoms of the triazole ring and potentially the carboxylic acid group could coordinate with the heme iron and interact with the active site residues of IDO1.

TDP2 is an enzyme involved in the repair of DNA damage caused by topoisomerase II (TOP2) poisons, which are common chemotherapeutic agents. Inhibition of TDP2 can sensitize cancer cells to these drugs. Triazolopyridine scaffolds have been shown to be effective inhibitors of TDP2.[9]

Metabolic Disorders: Targeting Key Enzymes

Recent findings have expanded the therapeutic potential of triazolopyridines to metabolic diseases.

DGAT2 is a crucial enzyme in the final step of triglyceride synthesis. Inhibitors of DGAT2 are being explored for the treatment of hepatic steatosis, nonalcoholic steatohepatitis (NASH), type 2 diabetes, and obesity. Novel triazolopyridine derivatives have been patented as DGAT2 inhibitors.[10] The carboxylic acid functionality could play a significant role in binding to the active site of DGAT2.

Infectious Diseases: A Broad Spectrum of Activity

The triazolopyridine scaffold has demonstrated significant potential in combating various infectious agents.

Triazolo[4,3-a]pyrazine derivatives, which are structurally very similar to triazolopyridines, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The proposed mechanism involves binding to DNA gyrase.[5] Additionally, various triazolopyridine derivatives have been reported to possess antifungal activity.[6][11][12]

Central Nervous System Disorders

The triazolopyridine core is a key feature of trazodone, an antidepressant that acts as a serotonin antagonist and reuptake inhibitor.[6] This suggests that triazolo[4,3-a]pyridine-6-carboxylic acid could be investigated for its potential to modulate neurotransmitter receptors and transporters. Furthermore, some derivatives have shown anticonvulsant properties.[13]

Part 2: Experimental Protocols for Target Validation

The following section outlines detailed, step-by-step experimental workflows to validate the hypothesized therapeutic targets for triazolo[4,3-a]pyridine-6-carboxylic acid.

Workflow for Target Validation

Experimental Workflow for Target Identification and Validation

target_validation_workflow cluster_in_silico In Silico & Initial Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo & Preclinical virtual_screening Virtual Screening & Molecular Docking initial_synthesis Synthesis of Triazolo[4,3-a]pyridine -6-carboxylic acid virtual_screening->initial_synthesis biochemical_assays Biochemical Assays (e.g., Kinase, Enzyme Activity) initial_synthesis->biochemical_assays cell_based_assays Cell-Based Assays (e.g., Proliferation, Apoptosis) biochemical_assays->cell_based_assays target_engagement Target Engagement Assays (e.g., CETSA, SPR) cell_based_assays->target_engagement selectivity_profiling Selectivity Profiling (Against related targets) target_engagement->selectivity_profiling pk_pd_studies Pharmacokinetic & Pharmacodynamic Studies selectivity_profiling->pk_pd_studies xenograft_models Xenograft/Disease Models pk_pd_studies->xenograft_models toxicology Toxicology Studies xenograft_models->toxicology

Caption: A comprehensive workflow for target validation.

Detailed Experimental Protocols

Objective: To determine the in vitro inhibitory activity of triazolo[4,3-a]pyridine-6-carboxylic acid against recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Triazolo[4,3-a]pyridine-6-carboxylic acid (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of triazolo[4,3-a]pyridine-6-carboxylic acid in DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilution or DMSO (vehicle control).

  • Add 5 µL of a solution containing the c-Met enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Objective: To assess the inhibitory effect of triazolo[4,3-a]pyridine-6-carboxylic acid on IDO1 activity in a cellular context.

Materials:

  • HEK293 cells stably overexpressing human IDO1

  • DMEM supplemented with 10% FBS and antibiotics

  • Interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Triazolo[4,3-a]pyridine-6-carboxylic acid

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plates

Procedure:

  • Seed HEK293-IDO1 cells in a 96-well plate and allow them to adhere overnight.

  • Stimulate IDO1 expression by treating the cells with IFN-γ for 24 hours.

  • Remove the medium and replace it with fresh medium containing a serial dilution of the test compound and L-tryptophan.

  • Incubate for 48 hours.

  • Collect the supernatant and add TCA to precipitate proteins.

  • Centrifuge to pellet the precipitate.

  • Transfer the supernatant to a new 96-well plate and add Ehrlich's reagent.

  • Incubate at room temperature for 10 minutes to allow color development (kynurenine detection).

  • Measure the absorbance at 490 nm.

  • Calculate the percent inhibition of kynurenine production and determine the IC₅₀ value.

Objective: To measure the direct inhibitory effect of the compound on DGAT2 activity using liver microsomes.

Materials:

  • Liver microsomes from a relevant species (e.g., human, mouse)

  • [¹⁴C]-Palmitoyl-CoA

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 5 mM MgCl₂)

  • Triazolo[4,3-a]pyridine-6-carboxylic acid

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing liver microsomes, DAG, and the test compound in assay buffer.

  • Initiate the reaction by adding [¹⁴C]-Palmitoyl-CoA.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a chloroform:methanol (2:1) mixture.

  • Extract the lipids and spot the organic phase onto a TLC plate.

  • Develop the TLC plate to separate triglycerides from other lipids.

  • Visualize the radiolabeled triglycerides using a phosphorimager or by scraping the corresponding band and measuring radioactivity with a scintillation counter.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Part 3: Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Potency of Triazolo[4,3-a]pyridine-6-carboxylic Acid

TargetAssay TypeEndpointIC₅₀ (µM)
c-MetBiochemicalIC₅₀
IDO1Cell-basedIC₅₀
TDP2BiochemicalIC₅₀
DGAT2MicrosomalIC₅₀
S. aureusBroth MicrodilutionMIC
C. albicansBroth MicrodilutionMIC

Conclusion and Future Directions

This technical guide provides a comprehensive framework for exploring the therapeutic potential of triazolo[4,3-a]pyridine-6-carboxylic acid. Based on the well-documented activities of the triazolopyridine scaffold, we have identified high-priority targets in oncology, metabolic diseases, and infectious diseases. The detailed experimental protocols provided herein offer a clear path for the validation of these targets.

The presence of the carboxylic acid moiety is a key feature that warrants particular attention during the structure-activity relationship (SAR) studies. Future work should focus on synthesizing analogs to probe the importance of this group for target engagement and to optimize the overall pharmacological profile of the compound. A thorough investigation of the compound's selectivity against a panel of related kinases and enzymes will be crucial for assessing its potential for off-target effects.

Ultimately, the systematic approach outlined in this guide will enable a robust evaluation of triazolo[4,3-a]pyridine-6-carboxylic acid and pave the way for its potential development as a novel therapeutic agent.

References

in silico modeling oftriazolo[4,3-a]pyridine-6-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of Triazolo[4,3-a]pyridine-6-carboxylic Acid Interactions

This guide provides a comprehensive framework for the in silico investigation of triazolo[4,3-a]pyridine-6-carboxylic acid, a heterocyclic scaffold with potential applications in medicinal chemistry. As this molecule is not a well-characterized drug, this document outlines a systematic, hypothesis-driven approach for identifying potential biological targets and characterizing its interactions using state-of-the-art computational methods. This workflow is designed for researchers, computational chemists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Part 1: The Foundational Step - Target Hypothesis Generation

For a novel scaffold like triazolo[4,3-a]pyridine-6-carboxylic acid, the primary challenge is identifying its potential biological targets. Without this, any modeling effort is unfocused. The initial phase, therefore, relies on ligand-based and structure-based computational strategies to generate credible hypotheses.

Ligand-Based Target Prediction: The Principle of Similarity

The most direct path to a target hypothesis is through the principle that structurally similar molecules often exhibit similar biological activities. This involves systematically searching large biological databases for molecules that share structural features with our query compound and have known, annotated targets.

Experimental Protocol: Ligand-Based Target Fishing

  • Canonical SMILES Generation: The first step is to generate a unique, text-based representation of the molecule. For triazolo[4,3-a]pyridine-6-carboxylic acid, the canonical SMILES string is C1=CC2=C(C=C1C(=O)O)N=N_N2C.

  • Database Searching: Utilize public-domain web servers that leverage this principle. A primary resource is the SwissTargetPrediction server.

    • Navigate to the SwissTargetPrediction web portal.

    • Input the SMILES string for triazolo[4,3-a]pyridine-6-carboxylic acid.

    • Select the appropriate species (e.g., Homo sapiens).

    • Execute the search.

  • Analysis of Results: The server will return a ranked list of potential protein targets based on 2D and 3D similarity to known bioactive ligands. The results are typically presented with a probability score. Focus on the targets with the highest probability and those belonging to protein families that are therapeutically relevant (e.g., kinases, GPCRs, proteases).

Structure-Based Target Prediction: Reverse Docking

An alternative, more computationally intensive approach is reverse docking. Here, the ligand is docked against a large collection of 3D protein structures to identify which ones it binds to with the highest predicted affinity. This method can uncover non-obvious targets that may not be found through similarity searching alone.

Causality Behind the Method: The core assumption is that a ligand will exhibit a favorable binding energy (docking score) in the active site of its true biological target compared to the vast majority of non-target proteins. While prone to false positives, it is a powerful tool for hypothesis generation.

Part 2: A Structured Workflow for Modeling a Hypothesized Interaction

Once a putative protein target is identified (e.g., "Protein X"), the next stage is to model the specific molecular interactions in detail. This multi-step process, outlined below, provides a rigorous framework for evaluating the binding hypothesis.

Workflow Diagram: From Hypothesis to Validated Model

InSilicoWorkflow cluster_0 Part 1: Target Hypothesis cluster_1 Part 2: System Preparation cluster_2 Part 3: Core Modeling cluster_3 Part 4: Analysis & Validation TargetID Target Identification (Ligand/Structure-Based) Hypothesis Putative Target (e.g., Protein X) TargetID->Hypothesis PrepLigand Ligand Preparation (3D Structure, Charges) Hypothesis->PrepLigand PrepProtein Protein Preparation (PDB Cleanup, Add H+) Hypothesis->PrepProtein Docking Molecular Docking (Pose & Affinity Prediction) PrepLigand->Docking PrepProtein->Docking MD Molecular Dynamics (Stability & Dynamics) Docking->MD Analysis Data Analysis (Scores, RMSD, Interactions) MD->Analysis Validation Experimental Validation Analysis->Validation

Caption: High-level workflow for the in silico investigation of a novel compound.

Step 1: System Preparation (Ligand and Receptor)

The fidelity of any simulation is critically dependent on the quality of the starting structures. This preparation phase is not a mere formality but a cornerstone of a valid computational model.

Protocol: Receptor Preparation

  • Obtain Structure: Download the 3D structure of the hypothesized target protein from the Protein Data Bank (PDB).

  • Initial Cleanup: Use molecular visualization software like UCSF Chimera or Discovery Studio Visualizer.[1][2]

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.[3][4]

    • If the biological unit is a monomer, delete any extraneous protein chains.[4]

    • Inspect for and repair any missing residues or atoms in the protein structure. Tools like Chimera's Dock Prep can automate this.[1]

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein, as they are typically absent in crystal structures. This is crucial for defining the correct hydrogen bond network.

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM). This is essential for accurately calculating electrostatic interactions.

  • Final Output: Save the prepared protein structure in the PDBQT format, which is required by docking software like AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[2]

Protocol: Ligand Preparation for Triazolo[4,3-a]pyridine-6-carboxylic acid

  • Generate 3D Coordinates: Convert the 2D structure (or SMILES string) into a 3D conformation using a program like Open Babel or the graphical interface of AutoDock Tools.

  • Determine Protonation State: The carboxylic acid group (-C(=O)O) will likely be deprotonated (anionic) at physiological pH (~7.4). It is critical to model the correct ionization state as this profoundly impacts electrostatic interactions.

  • Assign Charges and Define Rotatable Bonds:

    • Use AutoDock Tools to add Gasteiger partial charges, which are standard for ligand docking.[5]

    • Define the rotatable bonds within the molecule. This allows the docking algorithm to explore different conformations of the ligand within the binding site, a concept known as flexible docking.[5][6]

  • Final Output: Save the prepared ligand in the PDBQT format.[5]

Step 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[7]

Causality Behind the Method: Docking algorithms systematically search the conformational space of the ligand within a defined binding site on the protein. Each generated pose is evaluated by a scoring function, which estimates the binding free energy. The lowest energy poses are considered the most likely binding modes.

Experimental Protocol: Docking with AutoDock Vina

  • Define the Search Space (Grid Box):

    • Using AutoDock Tools, define a 3D grid box that encompasses the entire putative binding site on the protein.[2][8]

    • The size and center of this box are critical parameters; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.[1]

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[6][9]

  • Execute Docking: Run AutoDock Vina from the command line, providing the configuration file as input.[8][10]

    • vina --config conf.txt --log output.log

  • Analyze Results:

    • The primary output is a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[7]

    • Lower (more negative) scores indicate a more favorable predicted binding affinity.[7]

    • Visualize the top-ranked poses in complex with the protein to analyze key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

ParameterDescriptionTypical Value
Binding Affinity Estimated free energy of binding. More negative values are better.-5 to -12 kcal/mol
RMSD from native Root Mean Square Deviation from the crystallographic pose (if known).< 2.0 Å is considered a successful "re-dock"
Exhaustiveness Controls the thoroughness of the conformational search. Higher is more accurate but slower.8 (default) to 32
Step 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view. They simulate the movements of every atom in the protein-ligand complex over time, providing insights into the stability of the docked pose and the flexibility of the system.[11][12]

Causality Behind the Method: MD simulations solve Newton's equations of motion for a system of atoms and molecules. By simulating the system for nanoseconds, we can observe whether the ligand remains stably bound in its docked pose or if it drifts away, indicating an unstable interaction.

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

  • System Setup:

    • Combine Structures: Merge the coordinates of the top-ranked docked pose (ligand) and the protein into a single complex file.[11]

    • Generate Ligand Topology: The force field contains parameters for standard amino acids but not for our novel ligand. A server like CGenFF or the LigParGen server must be used to generate the necessary topology and parameter files for triazolo[4,3-a]pyridine-6-carboxylic acid.[11][13]

    • Define Simulation Box: Place the complex in the center of a periodic simulation box (e.g., a cube or dodecahedron).

  • Solvation and Ionization:

    • Fill the simulation box with explicit water molecules to mimic the cellular environment.[14]

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.[14]

  • Energy Minimization: Perform an energy minimization run to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.[14]

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand positions restrained (NVT ensemble).[14]

    • Adjust the system pressure to the target pressure (e.g., 1 bar) while maintaining the temperature (NPT ensemble). This ensures the correct density of the simulation box.[14]

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints, saving the atomic coordinates (trajectory) at regular intervals.[11]

  • Analysis of Trajectory:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot suggests the system has reached equilibrium and the ligand is stably bound.[15][16][17]

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue. This highlights flexible regions of the protein (e.g., loops) and areas that become more rigid upon ligand binding.[15][16][17]

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein over the course of the simulation.

MD_Analysis cluster_analysis Trajectory Analysis cluster_interpretation Interpretation ProductionMD Production MD Trajectory (100 ns) RMSD_Analysis RMSD Plot (System Stability) ProductionMD->RMSD_Analysis RMSF_Analysis RMSF Plot (Residue Flexibility) ProductionMD->RMSF_Analysis Hbond_Analysis Hydrogen Bond Analysis (Interaction Persistence) ProductionMD->Hbond_Analysis Stability Binding Pose Stability RMSD_Analysis->Stability Flexibility Protein Dynamic Changes RMSF_Analysis->Flexibility KeyInteractions Key Binding Residues Hbond_Analysis->KeyInteractions

Caption: Analysis workflow for a Molecular Dynamics simulation trajectory.

Part 3: Advanced Analysis - Estimating Binding Free Energy

While docking scores provide a rapid estimate of binding affinity, more rigorous (and computationally expensive) methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide a more accurate estimation of the binding free energy.

Causality Behind the Method: The MM/PBSA method calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[18][19] It averages these calculations over multiple snapshots from an MD trajectory, thus accounting for the dynamic nature of the complex.

Protocol: MM/PBSA Calculation

  • Extract Frames: Select a series of snapshots (e.g., 100-1000 frames) from the stable portion of the production MD trajectory.

  • Run gmx_MMPBSA: Utilize a tool like gmx_MMPBSA, which integrates with GROMACS trajectories, to perform the calculations.[20][21] This tool calculates the individual energy components for the complex, the receptor, and the ligand.

  • Decomposition Analysis: The tool can also perform a per-residue energy decomposition, which highlights the specific amino acid residues that contribute most significantly (either favorably or unfavorably) to the binding of the ligand.

Energy ComponentDescription
ΔE_vdw van der Waals energy contribution
ΔE_elec Electrostatic energy contribution
ΔG_polar Polar solvation energy
ΔG_nonpolar Non-polar solvation energy
ΔG_bind Total Binding Free Energy

Part 4: Scientific Integrity - Validation and Limitations

It is imperative to recognize that in silico modeling provides predictions and hypotheses, not definitive proof. The trustworthiness of a computational study hinges on the acknowledgment of its limitations and the ultimate goal of experimental validation.

  • Force Field Limitations: The accuracy of all simulations is constrained by the underlying force field. Parameters for novel chemical scaffolds may be less refined than those for common biomolecules.

  • Sampling Limitations: Even a 100 ns simulation only captures a fraction of a microsecond. Longer-timescale events, such as very slow conformational changes, may not be observed.

  • Scoring Function Inaccuracies: Docking scores are approximations and do not always correlate perfectly with experimental binding affinities.

The ultimate validation of any in silico hypothesis requires experimental confirmation through techniques such as:

  • Isothermal Titration Calorimetry (ITC): To directly measure binding affinity and thermodynamics.

  • Surface Plasmon Resonance (SPR): To measure binding kinetics (on- and off-rates).

  • X-ray Crystallography or Cryo-EM: To determine the actual 3D structure of the protein-ligand complex, which can be compared directly to the predicted binding pose.

References

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Triazolo[4,3-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-a]pyridine Core and the Strategic Importance of the 6-Carboxylic Acid Moiety

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for molecular recognition by various biological targets. This has led to the development of triazolopyridine derivatives with a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

This guide focuses specifically on the structure-activity relationship (SAR) of triazolo[4,3-a]pyridine-6-carboxylic acid derivatives. The introduction of a carboxylic acid group at the 6-position is a key strategic decision in drug design. This functional group can act as a critical pharmacophore, engaging in hydrogen bonding and ionic interactions with target proteins. Furthermore, it can significantly influence the physicochemical properties of the molecule, such as solubility and membrane permeability, which are crucial for pharmacokinetic profiles. Understanding the interplay between substitutions on the triazolopyridine core and the presence of the 6-carboxylic acid is paramount for the rational design of novel and potent therapeutic agents.

Synthetic Strategies: Building the Triazolo[4,3-a]pyridine-6-carboxylic Acid Scaffold

The construction of the triazolo[4,3-a]pyridine-6-carboxylic acid core can be achieved through several synthetic routes. A common and effective method involves the cyclization of a substituted 2-hydrazinopyridine derivative.

General Synthetic Protocol:

A generalized synthetic scheme for the preparation of 3-substituted triazolo[4,3-a]pyridine-6-carboxylic acid derivatives is outlined below. This multi-step process typically begins with a commercially available substituted pyridine, which is converted to the corresponding 2-hydrazinopyridine intermediate. Subsequent cyclization with a suitable reagent, such as an orthoester or a carboxylic acid derivative, yields the desired triazolo[4,3-a]pyridine ring system. The carboxylic acid functionality at the 6-position is often introduced via a precursor, such as a methyl ester, which is then hydrolyzed in the final step.

G start Substituted 2-halopyridine-6-carboxylate intermediate1 2-Hydrazinopyridine-6-carboxylate start->intermediate1 Hydrazine hydrate intermediate2 Triazolo[4,3-a]pyridine-6-carboxylate ester intermediate1->intermediate2 R-C(O)X (e.g., acid chloride, orthoester) final_product 3-Substituted triazolo[4,3-a]pyridine-6-carboxylic acid intermediate2->final_product Hydrolysis (e.g., LiOH, NaOH) G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Promotion SMO Smoothened Gli Gli SMO->Gli Activation Gli->Transcription Promotion Inhibitor Triazolopyridine Inhibitor Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->SMO Inhibition

References

Methodological & Application

Application Note: Comprehensive Analytical Characterization of Triazolo[4,3-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the analytical methods for the comprehensive characterization of triazolo[4,3-a]pyridine-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. The protocols and insights provided herein are designed to ensure scientific rigor and data integrity.

Introduction: The Importance of Rigorous Characterization

Triazolo[4,3-a]pyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The specific analogue, triazolo[4,3-a]pyridine-6-carboxylic acid, possesses functional groups that can modulate its physicochemical properties, biological activity, and formulation characteristics. Therefore, unambiguous identification and purity assessment are critical milestones in its development pathway. This application note outlines a multi-technique approach for the definitive characterization of this molecule, ensuring a thorough understanding of its identity, purity, and stability.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before embarking on more complex analytical studies.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Appearance Expected to be a solid
InChI Key GWQOULMRAFJVRD-UHFFFAOYSA-N

Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of triazolo[4,3-a]pyridine-6-carboxylic acid and for quantifying it in various matrices. A well-developed HPLC method can separate the target analyte from starting materials, intermediates, by-products, and degradation products.

Rationale for Method Development

The choice of a reversed-phase HPLC method is predicated on the molecule's moderate polarity. The presence of the carboxylic acid group allows for manipulation of its retention behavior by adjusting the mobile phase pH. An acidic mobile phase will suppress the ionization of the carboxylic acid, leading to increased retention on a non-polar stationary phase. The triazolopyridine core also contributes to the molecule's hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare Sample Solution (e.g., 1 mg/mL in Diluent) injection Inject Sample s_prep->injection mp_prep Prepare Mobile Phases A & B (e.g., A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) instrument HPLC System with UV Detector mp_prep->instrument column C18 Column (e.g., 4.6 x 150 mm, 5 µm) instrument->column column->injection separation Gradient Elution injection->separation detection UV Detection at λmax separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (%) integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for a wide range of polar and non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Allows for the determination of the optimal detection wavelength and assessment of peak purity.
Detection Wavelength Monitor at 254 nm and 280 nm (or λmax)The aromatic and heterocyclic nature of the molecule suggests strong UV absorbance in this range.

Expected Results: A successful analysis will yield a sharp, symmetrical peak for triazolo[4,3-a]pyridine-6-carboxylic acid with a stable retention time. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of triazolo[4,3-a]pyridine-6-carboxylic acid.

Causality in Experimental Choices

The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial. This solvent will solubilize the carboxylic acid and the heterocyclic core. The acidic proton of the carboxylic acid is often observable in DMSO-d₆ as a broad singlet.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Based on the structure and data from similar compounds, the following proton signals are anticipated:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1H-COOHThe acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift in DMSO-d₆.
~9.0d1HH-5Protons on the pyridine ring are deshielded. The proton adjacent to the fused triazole ring nitrogen is expected to be the most downfield.
~8.5s1HH-3The proton on the triazole ring.
~8.2dd1HH-7Aromatic proton on the pyridine ring.
~7.8d1HH-8Aromatic proton on the pyridine ring.

Note: The exact chemical shifts and coupling constants will need to be determined experimentally. A ¹H NMR spectrum of the related 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid can be used as a reference for signal assignments[1].

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165-COOHThe carbonyl carbon of the carboxylic acid is expected in this region.
~150-120Aromatic & Heterocyclic CarbonsCarbons of the triazolopyridine ring system.

Molecular Weight and Fragmentation Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing confirmation of the molecular weight and insights into the molecule's fragmentation pattern, which can further corroborate its structure.

Experimental Protocol: LC-MS

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data_analysis Data Analysis lc_system LC System lc_column C18 Column lc_system->lc_column lc_injection Inject Sample lc_column->lc_injection lc_separation Gradient Elution lc_injection->lc_separation ion_source Electrospray Ionization (ESI) lc_separation->ion_source mass_analyzer Quadrupole or TOF ion_source->mass_analyzer ms_detection Detect Ions mass_analyzer->ms_detection mass_spectrum Obtain Mass Spectrum ms_detection->mass_spectrum mw_confirmation Confirm Molecular Weight mass_spectrum->mw_confirmation fragmentation_analysis Analyze Fragmentation mw_confirmation->fragmentation_analysis

Caption: Workflow for LC-MS Analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC or equivalentProvides high-resolution separation.
MS Detector Waters SQ Detector 2 or equivalent single quadrupole, or a TOF detectorESI is a soft ionization technique suitable for polar molecules. A TOF analyzer provides high mass accuracy.
Ionization Mode Electrospray Ionization (ESI), Positive and NegativePositive mode will detect the protonated molecule [M+H]⁺. Negative mode will detect the deprotonated molecule [M-H]⁻.
Mobile Phase Same as HPLC methodUsing a volatile buffer like formic acid is crucial for MS compatibility.

Expected Results:

  • Positive Ion Mode: A prominent ion at m/z 164.05, corresponding to the protonated molecule [C₇H₅N₃O₂ + H]⁺.

  • Negative Ion Mode: A prominent ion at m/z 162.03, corresponding to the deprotonated molecule [C₇H₅N₃O₂ - H]⁻.

  • Fragmentation: In-source fragmentation or MS/MS experiments may reveal characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group. The fragmentation of the triazole ring can also lead to specific neutral losses[4].

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of the carboxylic acid (hydrogen-bonded)
~1700StrongC=O stretch of the carboxylic acid
1640-1450Medium-StrongC=N and C=C stretching vibrations of the aromatic and heterocyclic rings
~1300MediumC-O stretch of the carboxylic acid
~1200MediumO-H bend of the carboxylic acid

The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding. The presence of a strong carbonyl absorption around 1700 cm⁻¹ is another key indicator.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides critical information about the thermal stability, melting point, and decomposition profile of a substance. This is particularly important for drug development, as it can influence manufacturing processes and storage conditions.

Experimental Protocol: TGA/DSC

Instrumentation: A simultaneous TGA/DSC instrument (e.g., TA Instruments Q600). Sample Preparation: 5-10 mg of the sample in an open aluminum pan. Atmosphere: Nitrogen, at a flow rate of 50 mL/min. Heating Rate: 10 °C/min from room temperature to 600 °C.

Interpretation of Expected Results
  • DSC Thermogram: An endothermic peak corresponding to the melting point of the compound is expected. The purity of the sample can be inferred from the sharpness of the melting peak.

  • TGA Thermogram: A stable baseline is expected until the onset of thermal decomposition. The decomposition of carboxylic acid-containing heterocyclic compounds can proceed through decarboxylation followed by the breakdown of the heterocyclic ring system[5]. The TGA curve will show a significant weight loss at the decomposition temperature. The temperature at which 5% weight loss occurs (T₅%) is a common measure of thermal stability[6].

Conclusion: A Multi-faceted Approach to Ensure Quality

The comprehensive characterization of triazolo[4,3-a]pyridine-6-carboxylic acid requires a suite of orthogonal analytical techniques. The methodologies outlined in this application note, from chromatographic purity assessment to detailed structural elucidation and thermal analysis, provide a robust framework for ensuring the identity, purity, and stability of this important pharmaceutical building block. Adherence to these protocols will enable researchers and drug developers to proceed with confidence in their downstream applications.

References

High-Throughput Screening Assays for Triazolopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold in Modern Drug Discovery

The triazolopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as potent and selective modulators of a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs).[2][3][4][5][6] This has led to the development of clinical candidates for various diseases, including inflammatory conditions and cancer.[2][7][8][9] High-throughput screening (HTS) plays a pivotal role in efficiently interrogating large chemical libraries of triazolopyridine derivatives to identify novel hit compounds with desired biological activities.[10][11]

This document provides detailed application notes and protocols for robust HTS assays tailored for the discovery and characterization of novel triazolopyridine-based drug candidates. The focus is on providing scientifically sound, field-proven methodologies that ensure data integrity and accelerate the hit-to-lead process.

I. Biochemical Assays for Triazolopyridine-Based Kinase Inhibitors

A significant number of triazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, such as Janus kinases (JAKs) and p38 MAP kinase.[2][4][7][12] Biochemical assays are ideal for the primary screening of large compound libraries against purified enzymes to identify direct inhibitors.

A. Rationale for Assay Selection: Homogeneous Proximity-Based Assays

For HTS of kinase inhibitors, homogeneous assays, where all reaction components are mixed in a single well without separation steps, are highly desirable for their simplicity and automation compatibility.[13][14] Proximity-based assays like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) are particularly well-suited as they offer high sensitivity, a wide dynamic range, and resistance to interference from colored or fluorescent compounds.[15][16]

The AlphaLISA® technology relies on the interaction of donor and acceptor beads.[15] When in close proximity (within 200 nm), excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[15] In a kinase assay, this proximity is achieved by the phosphorylation of a biotinylated substrate by the kinase. An anti-phospho-specific antibody conjugated to an acceptor bead and streptavidin-coated donor beads bring the components together. Inhibition of the kinase by a triazolopyridine derivative prevents substrate phosphorylation, leading to a decrease in the AlphaLISA® signal.

B. Experimental Workflow and Key Considerations

The following diagram illustrates the general workflow for an AlphaLISA®-based kinase inhibition assay.

HTS_Workflow_Biochemical cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (Triazolopyridine Library) Dispensing Dispense Compounds & Reagents Compound_Plate->Dispensing Reagent_Mix Assay Reagents (Kinase, Substrate, ATP) Reagent_Mix->Dispensing Incubation_Kinase Kinase Reaction Incubation Dispensing->Incubation_Kinase Detection_Reagents Add Detection Mix (Donor/Acceptor Beads) Incubation_Kinase->Detection_Reagents Incubation_Detection Detection Incubation Detection_Reagents->Incubation_Detection Reading Read Plate (Alpha-enabled Reader) Incubation_Detection->Reading Data_QC Quality Control (Z'-factor) Reading->Data_QC Hit_ID Hit Identification (% Inhibition) Data_QC->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response

Caption: Workflow for a biochemical kinase inhibition HTS assay.

C. Detailed Protocol: AlphaLISA® Assay for JAK1 Inhibition

This protocol is designed for screening a library of triazolopyridine derivatives against Janus Kinase 1 (JAK1), a validated target for inflammatory diseases.[2][7]

1. Materials and Reagents:

  • Recombinant human JAK1 enzyme (e.g., SignalChem)

  • Biotinylated peptide substrate (e.g., Ulight™-JAK-1 (Tyr1023) peptide, PerkinElmer)

  • ATP (Sigma-Aldrich)

  • AlphaLISA® Acceptor beads (e.g., Anti-phospho-STAT1 (Tyr701) Acceptor beads, PerkinElmer)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • 384-well white opaque assay plates (e.g., ProxiPlate™, PerkinElmer)

  • Triazolopyridine compound library dissolved in 100% DMSO

2. Assay Procedure:

  • Compound Plating: Prepare serial dilutions of triazolopyridine derivatives in 100% DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the assay plate. For controls, dispense 50 nL of DMSO (negative control) and a known JAK1 inhibitor like Filgotinib (positive control).[2][3]

  • Enzyme and Substrate Preparation:

    • Prepare a 2X JAK1 enzyme solution in Assay Buffer. The final concentration should be empirically determined to yield a robust signal window.

    • Prepare a 2X substrate/ATP mix in Assay Buffer. The final concentration of the biotinylated peptide is typically in the low nanomolar range, and the ATP concentration should be at or near its Km for the enzyme.

  • Kinase Reaction:

    • Add 5 µL of the 2X JAK1 enzyme solution to each well of the compound-plated assay plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection mix containing AlphaLISA® Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA® buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading: Read the plate on an Alpha-enabled plate reader (e.g., EnVision®, PerkinElmer) with excitation at 680 nm and emission detection at 615 nm.

3. Data Analysis and Quality Control:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the signal in the presence of the test compound, Signal_max is the average signal of the negative control (DMSO), and Signal_min is the average signal of the positive control.

  • Z'-Factor Calculation: The quality and robustness of the assay should be validated by calculating the Z'-factor.[17][18][19] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD is the standard deviation and Mean is the average of the maximum and minimum signals.

ParameterRecommended ValueReference
Z'-factor≥ 0.5[17][18][19]
Signal to Background (S/B)> 10[20]
CV of controls< 15%[21]

An assay with a Z'-factor of 0.5 or greater is considered excellent for HTS.[17][18][22]

II. Cell-Based Assays for Triazolopyridine GPCR Modulators

Triazolopyridine derivatives have also emerged as modulators of GPCRs, including allosteric modulators of muscarinic receptors and agonists of GPR119.[6][23] Cell-based assays are essential for identifying compounds that modulate receptor function in a more physiologically relevant context.

A. Rationale for Assay Selection: Luciferase Reporter Gene Assays

Luciferase reporter gene assays are a widely used and highly sensitive method for monitoring GPCR signaling pathways.[17] These assays utilize a reporter gene (luciferase) under the control of a response element that is activated by a specific signaling pathway downstream of GPCR activation. For example, Gs-coupled GPCRs increase intracellular cAMP, which activates the cAMP response element (CRE), driving luciferase expression.[18] This approach allows for a quantifiable and amplified readout of receptor activation or inhibition.

B. Signaling Pathway and Assay Principle

The following diagram illustrates the principle of a CRE-luciferase reporter assay for a Gs-coupled GPCR.

GPCR_Signaling_Assay cluster_cell Cellular Events Ligand Triazolopyridine Agonist GPCR Gs-Coupled GPCR Ligand->GPCR Binding AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CRE CRE CREB->CRE Binding Luciferase_Gene Luciferase Gene CRE->Luciferase_Gene Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Light Light Signal Luciferase_Protein->Light Luciferin + ATP

Caption: Principle of a CRE-luciferase reporter assay for a Gs-coupled GPCR.

C. Detailed Protocol: CRE-Luciferase Assay for GPR119 Agonists

This protocol is designed for screening a library of triazolopyridine derivatives for agonists of GPR119, a Gs-coupled receptor involved in glucose homeostasis.[23]

1. Materials and Reagents:

  • HEK293 cells stably expressing human GPR119 and a CRE-luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418, Hygromycin B).

  • Assay Medium: Serum-free DMEM.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • 384-well white, clear-bottom cell culture plates.

  • Triazolopyridine compound library dissolved in 100% DMSO.

2. Assay Procedure:

  • Cell Plating: Seed the stable HEK293 cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • On the day of the assay, remove the cell culture medium and replace it with serum-free assay medium.

    • Add the triazolopyridine compounds to the wells. The final DMSO concentration should not exceed 0.5% to avoid cellular toxicity. Include a known GPR119 agonist as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow for receptor activation, downstream signaling, and luciferase gene expression.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Signal Reading: Measure the luminescence using a plate luminometer.

3. Data Analysis and Hit Confirmation:

  • Fold Induction Calculation: Fold Induction = Signal_compound / Signal_DMSO

  • Hit Criteria: A common hit criterion is a fold induction greater than 3 standard deviations above the mean of the negative controls.

  • Hit Confirmation: Primary hits should be re-tested in the same assay to confirm their activity.

  • Orthogonal Assays: Confirmed hits should be further characterized using an orthogonal assay that measures a more proximal event in the signaling cascade, such as a cAMP accumulation assay, to rule out artifacts related to the reporter gene system.

III. Hit Validation and Triaging

A critical step following any HTS campaign is the validation and triaging of primary hits to eliminate false positives and prioritize the most promising compounds for further investigation.

A. Strategies for Hit Confirmation
  • Re-testing: All primary hits should be re-tested from the original stock solution and from a freshly sourced sample to confirm their activity.

  • Dose-Response Curves: Active compounds should be tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: As mentioned, confirming hits in an orthogonal assay with a different readout technology is crucial to increase confidence in the observed activity.

  • Counter-screens: For assays like AlphaLISA®, counter-screens are available to identify compounds that directly interfere with the assay technology (e.g., singlet oxygen quenchers).

B. Structure-Activity Relationship (SAR) Analysis

Early SAR analysis of the confirmed hits can provide valuable insights. Clustering hits based on their chemical scaffolds can reveal common structural motifs required for activity and guide the synthesis of analogs for lead optimization.

IV. Conclusion

The triazolopyridine scaffold represents a rich source of novel therapeutic agents. The successful identification of potent and selective modulators of kinases and GPCRs from large compound libraries relies on the implementation of robust and validated high-throughput screening assays. The detailed protocols and application notes provided herein offer a solid foundation for researchers to establish and execute effective HTS campaigns for the discovery of the next generation of triazolopyridine-based drugs. Careful assay design, rigorous quality control, and a systematic approach to hit validation are paramount to the success of these endeavors.

References

Application Note & Protocol: A Modular Approach to the Synthesis ofTriazolo[4,3-a]pyridine-6-carboxylic Acid Derivatives

Application Note & Protocol: A Modular Approach to the Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic Acid Derivatives

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics and functional materials. Its derivatives are known to exhibit a wide array of biological activities, including potential as c-Met inhibitors for antitumor applications and as BRD4 inhibitors in cancer therapy.[4][5] This document provides a comprehensive guide for the synthesis of[2][3]triazolo[4,3-a]pyridine-6-carboxylic acid, a key intermediate for building diverse molecular libraries. We present a robust and logical synthetic pathway, detailing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure reproducibility and high yield. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering both a foundational protocol and insights for further derivatization and optimization.

Introduction: The Significance of the Triazolopyridine Core

Nitrogen-containing fused heterocycles are cornerstones of modern medicinal chemistry.[1] The[1][2][3]triazolo[4,3-a]pyridine ring system, in particular, has garnered significant attention due to its presence in numerous biologically active compounds.[6] The incorporation of a carboxylic acid moiety at the 6-position provides a versatile chemical handle for subsequent modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The strategic synthesis of this core structure is therefore a critical first step in the development of new chemical entities with therapeutic potential.[7][8]

Retrosynthetic Analysis and Strategic Overview

A logical approach to synthesizing the target structure begins with a retrosynthetic disconnection. The triazole ring is most commonly formed via the cyclization of a 2-hydrazinopyridine precursor. This key intermediate, in turn, can be synthesized from a commercially available or readily prepared 2-halopyridine. This multi-step approach offers modularity, allowing for variations in the starting materials to generate a library of analogues.

GTarget[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic AcidIntermediate1Methyl [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylateTarget->Intermediate1SaponificationTarget->Intermediate1C-O bond cleavageIntermediate2Methyl 2-hydrazinylpyridine-5-carboxylateIntermediate1->Intermediate2CyclizationIntermediate1->Intermediate2Triazole Ring FormationReagent2Base (e.g., NaOH)(Saponification)Intermediate1->Reagent2StartingMaterial1Methyl 2-chloropyridine-5-carboxylateIntermediate2->StartingMaterial1Nucleophilic SubstitutionIntermediate2->StartingMaterial1C-N bond formationReagent1One-Carbon Source(e.g., Triethyl Orthoformate)Intermediate2->Reagent1StartingMaterial2Hydrazine HydrateStartingMaterial1->StartingMaterial2

Figure 1: Retrosynthetic analysis of the target compound.

Core Synthetic Pathway: Rationale and Mechanism

The chosen synthetic route proceeds in three main stages, as illustrated below. This pathway is favored for its operational simplicity, use of relatively inexpensive starting materials, and generally high yields.

GStartMethyl 2-chloropyridine-5-carboxylateStep1HydrazinolysisStart->Step1Hydrazine HydrateIntermediateMethyl 2-hydrazinylpyridine-5-carboxylateStep1->IntermediateStep2CyclocondensationIntermediate->Step2Triethyl Orthoformate,Acid CatalystProductEsterMethyl [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylateStep2->ProductEsterStep3SaponificationProductEster->Step31. NaOH (aq)2. HCl (aq)FinalProduct[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic AcidStep3->FinalProduct

Caption: Overall synthetic workflow diagram.

Step 1: Synthesis of Methyl 2-hydrazinylpyridine-5-carboxylate (Hydrazinolysis)

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards substitution by the electron-withdrawing nature of the ring nitrogen and the ester group. Hydrazine, a potent nucleophile, displaces the chloride ion to form the key hydrazinylpyridine intermediate.

  • Causality: The choice of a polar solvent like ethanol or N-dimethylpropanolamine is crucial as it facilitates the dissolution of the starting materials and stabilizes the charged Meisenheimer complex intermediate, thereby promoting the reaction.[9] The reaction is typically performed at elevated temperatures to overcome the activation energy barrier of aromatic substitution.

Step 2: Formation of the Triazole Ring (Cyclocondensation)

This is the key ring-forming step. The 2-hydrazinylpyridine intermediate is reacted with a one-carbon electrophile, such as triethyl orthoformate or formic acid. The reaction proceeds via initial condensation to form a hydrazone-like intermediate, which then undergoes an intramolecular cyclization followed by dehydration (or elimination of ethanol) to yield the aromatic triazole ring.

  • Expertise: While several reagents can be used, triethyl orthoformate is often preferred as it acts as both the C1 source and a dehydrating agent, driving the equilibrium towards the product. An acid catalyst (e.g., p-toluenesulfonic acid) is often added to protonate the orthoformate, making it more electrophilic and accelerating the initial condensation step. This method avoids the harsh conditions sometimes required when using formic acid.[10]

Step 3: Ester Hydrolysis (Saponification)

The final step is the conversion of the methyl ester to the desired carboxylic acid. This is a standard base-catalyzed hydrolysis (saponification). The ester is treated with an aqueous base, such as sodium hydroxide, to form the sodium carboxylate salt, which is then protonated by the addition of acid to yield the final product.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydrazine hydrate is toxic and corrosive; handle with extreme care.

Protocol 1: Synthesis of Methyl 2-hydrazinylpyridine-5-carboxylate
ReagentMol. Wt.Moles (mmol)Equiv.Amount Used
Methyl 2-chloropyridine-5-carboxylate171.5858.31.010.0 g
Hydrazine Hydrate (~64% N₂H₄)50.06291.55.014.6 mL
Ethanol (200 proof)---100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloropyridine-5-carboxylate (10.0 g, 58.3 mmol) and ethanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add hydrazine hydrate (14.6 mL, 291.5 mmol) to the solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a higher Rf value than the more polar product.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the pale-yellow solid under vacuum to yield methyl 2-hydrazinylpyridine-5-carboxylate.

    • Expected Yield: 85-95%.

    • Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of Methyl[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylate
ReagentMol. Wt.Moles (mmol)Equiv.Amount Used
Methyl 2-hydrazinylpyridine-5-carboxylate167.1729.91.05.0 g
Triethyl Orthoformate148.20--50 mL
p-Toluenesulfonic acid monohydrate190.221.50.05285 mg

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, suspend methyl 2-hydrazinylpyridine-5-carboxylate (5.0 g, 29.9 mmol) in triethyl orthoformate (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (285 mg, 1.5 mmol).

  • Heat the mixture to reflux (approx. 120-130 °C) for 3-5 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by TLC (1:1 Ethyl Acetate:Hexanes).

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate upon cooling.

  • Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Triturate the resulting residue with diethyl ether (50 mL).

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • Expected Yield: 90-98%.

    • Characterization: Confirm the structure via NMR and MS analysis. The disappearance of the N-H protons from the hydrazine moiety in the 1H NMR spectrum is a key indicator of successful cyclization.

Protocol 3: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic Acid
ReagentMol. Wt.Moles (mmol)Equiv.Amount Used
Methyl[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylate177.1522.61.04.0 g
Sodium Hydroxide (NaOH)40.0045.22.01.81 g
Deionized Water---40 mL
Tetrahydrofuran (THF)---20 mL
Hydrochloric Acid (HCl), 2M---~25 mL (or to pH 3)

Procedure:

  • Dissolve methyl[1][2][3]triazolo[4,3-a]pyridine-6-carboxylate (4.0 g, 22.6 mmol) in a mixture of THF (20 mL) and water (20 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide (1.81 g, 45.2 mmol) dissolved in water (20 mL).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester spot has disappeared.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to pH ~3 by the dropwise addition of 2M HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any salts.

  • Dry the white solid product in a vacuum oven at 50 °C overnight.

    • Expected Yield: >95%.

    • Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. The disappearance of the methyl ester singlet in the 1H NMR spectrum (~3.9 ppm) is indicative of successful hydrolysis.

Optimization and Troubleshooting

ParameterConditionRationale & Expected Outcome
Solvent (Step 1) Ethanol vs. n-Butanol vs. DMFHigher boiling point solvents like n-butanol can increase the reaction rate but may lead to side products. DMF is an excellent SNAr solvent but is harder to remove. Ethanol is a good balance.
Temperature (Step 1) 80 °C vs. 100 °CIncreasing the temperature can shorten the reaction time. However, excessive heat may cause decomposition of hydrazine. Refluxing ethanol provides sufficient energy.
Catalyst (Step 2) p-TSA vs. Acetic Acid vs. NoneAn acid catalyst significantly accelerates the cyclization. p-TSA is a strong, non-nucleophilic acid, making it ideal. Acetic acid can also work but may require longer reaction times.[11]
Work-up (Step 3) pH of precipitationPrecipitating at a pH that is too low (e.g., pH 1) can lead to protonation of the pyridine nitrogen, potentially increasing solubility and lowering yield. pH 3-4 is typically optimal.

Conclusion

This application note provides a validated, step-by-step protocol for the synthesis of[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid. By breaking down the synthesis into three logical and high-yielding steps, this guide offers a reliable method for accessing this valuable building block. The discussion of the underlying chemical principles and optimization parameters is intended to empower researchers to not only replicate this procedure but also to adapt it for the synthesis of a diverse range of derivatives for applications in drug discovery and materials science.

The Strategic Utility of Triazolo[4,3-a]pyridine-6-carboxylic Acid as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a recognized privileged scaffold in medicinal chemistry. This fused heterocyclic system is a key structural motif in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, making it an attractive starting point for the design of novel therapeutics. Derivatives have shown promise as anti-inflammatory, antibacterial, antimalarial, and anticancer agents.[4] A notable example is the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in cancer immunotherapy, where the triazolopyridine moiety acts as a heme-binding scaffold.

This guide provides a detailed exploration of triazolo[4,3-a]pyridine-6-carboxylic acid , a key intermediate that unlocks access to a wide array of functionalized derivatives. We will delineate its synthesis and provide robust, field-tested protocols for its application in amide bond formation, a cornerstone reaction in the construction of drug candidates.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is paramount for successful and reproducible synthetic campaigns. While extensive quantitative data for triazolo[4,3-a]pyridine-6-carboxylic acid is not broadly published, empirical observations and analogies to structurally related compounds such as nicotinic acid and other heterocyclic carboxylic acids allow for practical guidance.

Table 1: Estimated Physicochemical Properties of Triazolo[4,3-a]pyridine-6-carboxylic Acid

PropertyEstimated Value/ObservationRationale & Handling Recommendations
Appearance White to off-white solid
Molecular Weight 163.13 g/mol
Solubility
WaterLowThe aromatic core confers hydrophobicity. Solubility is expected to be pH-dependent, increasing in basic aqueous solutions due to salt formation.
Polar Aprotic Solvents (DMF, DMSO)Moderately soluble to solubleThese solvents are recommended for reactions involving this intermediate, particularly for amide couplings, as they can effectively solvate both the carboxylic acid and the coupling reagents.[5][6][7][8]
Chlorinated Solvents (DCM, Chloroform)Sparingly solubleMay be suitable for slurries or with the addition of a co-solvent.
Ethers (Diethyl ether, THF)Insoluble to sparingly solubleNot recommended as primary reaction solvents. Can be used as anti-solvents for precipitation during workup.
Alcohols (Methanol, Ethanol)Sparingly to moderately solubleSolubility may increase with heating.
Stability Stable under standard laboratory conditionsStore in a cool, dry place away from strong oxidizing agents.

Synthetic Pathway to Triazolo[4,3-a]pyridine-6-carboxylic Acid

A practical and scalable synthesis of triazolo[4,3-a]pyridine-6-carboxylic acid can be envisioned in a three-step sequence starting from the commercially available 2-chloro-6-methylpyridine. This pathway leverages well-established heterocyclic chemistry transformations.

Synthesis_Workflow cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Oxidation A 2-Chloro-6-methylpyridine B 2-Hydrazinyl-6-methylpyridine A->B Hydrazine Hydrate, Heat C 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine B->C Formic Acid, Reflux D [1,2,4]Triazolo[4,3-a]pyridine- 6-carboxylic acid C->D KMnO4, Pyridine/Water, Heat

Figure 1: Proposed three-step synthesis of the target intermediate.

Protocol 1: Synthesis of 2-Hydrazinyl-6-methylpyridine (Intermediate I)

Rationale: This reaction is a classical nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the chloride from the electron-deficient pyridine ring. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

Materials:

  • 2-Chloro-6-methylpyridine

  • Hydrazine hydrate (80-99% solution)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-methylpyridine (1.0 eq).

  • Carefully add hydrazine hydrate (10-20 eq). Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 24-48 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 8:2).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-hydrazinyl-6-methylpyridine as an oil or low-melting solid.[2] The product can be used in the next step without further purification if TLC indicates sufficient purity.

Protocol 2: Synthesis of 6-Methyl-[1][2][3]triazolo[4,3-a]pyridine (Intermediate II)

Rationale: The formation of the triazole ring is achieved by the condensation of the hydrazinylpyridine with a one-carbon electrophile, such as formic acid. The reaction proceeds via an initial formation of a formylhydrazone intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration.

Materials:

  • 2-Hydrazinyl-6-methylpyridine (Intermediate I)

  • Formic acid (≥95%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2-hydrazinyl-6-methylpyridine (1.0 eq).

  • Add an excess of formic acid (5-10 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford 6-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Protocol 3: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic Acid (Target Intermediate)

Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a common transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose. The reaction is typically performed in an aqueous pyridine solution, where pyridine acts as a co-solvent and a base to neutralize the acidic byproducts.

Materials:

  • 6-Methyl-[1][2][3]triazolo[4,3-a]pyridine (Intermediate II)

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water (deionized)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 10%)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 6-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in a mixture of pyridine and water (e.g., 1:2 v/v).[9]

  • Heat the solution to 80-90 °C with vigorous stirring.

  • Slowly add solid KMnO₄ (2.5-3.0 eq) portion-wise over 1-2 hours, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating for an additional 4-6 hours, or until TLC analysis shows the disappearance of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the mixture to room temperature and filter to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings. Extract with diethyl ether to remove any unreacted starting material and non-acidic impurities.

  • Carefully acidify the aqueous phase to pH 2-3 with dilute sulfuric acid. The carboxylic acid product will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid.[9]

Application in Amide Synthesis: Coupling Protocols

Triazolo[4,3-a]pyridine-6-carboxylic acid is an ideal substrate for amide bond formation, serving as a gateway to a vast chemical space of potential drug candidates. The direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is essential.[2] We present two robust protocols using widely adopted coupling systems.

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Nucleophilic Attack A [1,2,4]Triazolo[4,3-a]pyridine- 6-carboxylic acid B Activated Ester Intermediate (e.g., HOBt-ester) A->B Coupling Reagent (HATU or EDC/HOBt), Base (DIEA) D N-Substituted-[1,2,4]triazolo[4,3-a]- pyridine-6-carboxamide B->D C Primary or Secondary Amine (R1R2NH) C->D

Figure 2: General workflow for amide coupling reactions.

Protocol 4: Amide Coupling via HATU

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, uronium-based coupling reagent that often provides high yields and short reaction times with low rates of racemization for chiral amines. It activates the carboxylic acid by forming a highly reactive OAt-ester.

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.2 eq) to the solution.

  • Add DIEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography. A gradient elution system, such as ethyl acetate in hexanes or methanol in dichloromethane, is typically effective.[10]

Protocol 5: Amide Coupling via EDC/HOBt

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate. The addition of HOBt (Hydroxybenzotriazole) suppresses side reactions and reduces racemization by forming an HOBt-active ester, which is more stable yet still highly reactive towards amines.

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt hydrate

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIEA

  • 5% aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry flask, dissolve[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the solution.

  • Add TEA or DIEA (1.5-2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with DCM or ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. c. The byproduct, ethyl-dimethylaminopropyl urea, is water-soluble and will be removed during the aqueous washes. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Conclusion

Triazolo[4,3-a]pyridine-6-carboxylic acid is a high-value chemical intermediate that provides a reliable entry point into a class of heterocycles with significant therapeutic potential. The synthetic and coupling protocols detailed herein offer researchers and drug development professionals a practical and robust guide for the preparation and derivatization of this important scaffold. The strategic application of these methods will undoubtedly facilitate the discovery and development of novel chemical entities for a range of diseases.

References

experimental design for testing antimicrobial activity of triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOL

Experimental Design for Testing the Antimicrobial Activity of Triazolopyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Triazolopyridines, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] This application note provides a comprehensive guide to the experimental design for evaluating the antimicrobial potential of novel triazolopyridine derivatives. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[3][4][5][6][7][8][9]

The primary objective is to determine the in vitro efficacy of these compounds against a panel of clinically relevant bacterial pathogens. This involves quantifying their inhibitory and bactericidal activities and delving into their potential mechanisms of action. A thorough understanding of these parameters is crucial for the rational design and optimization of new triazolopyridine-based antimicrobial drugs.[10][11]

Core Concepts in Antimicrobial Susceptibility Testing

A successful investigation into the antimicrobial properties of triazolopyridines hinges on a clear understanding of two key metrics:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13][14]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16][17][18]

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[17] This distinction is critical as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

Experimental Workflow

The overall experimental workflow for assessing the antimicrobial activity of triazolopyridines can be visualized as follows:

Antimicrobial Testing Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Spectrum cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Characterization B Stock Solution Preparation A->B D MIC Determination (Broth Microdilution) B->D C Bacterial Strain Selection & Culture C->D E MBC Determination D->E G Membrane Permeability Assay (NPN Uptake) D->G H DNA Gyrase Inhibition Assay D->H F Data Analysis: MIC/MBC Ratios E->F

Figure 1: A flowchart illustrating the key stages in the evaluation of the antimicrobial activity of triazolopyridines.

Detailed Protocols

Materials and Reagents
  • Triazolopyridine Compounds: Synthesized and purified with known concentrations.

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. Include both reference strains (e.g., from ATCC) and clinical isolates, if available.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing.[15][18] Tryptic Soy Broth (TSB) and Agar (TSA) for routine culture.

  • Reagents: Dimethyl sulfoxide (DMSO) for dissolving compounds, 0.9% saline, McFarland standards (0.5), resazurin sodium salt, N-Phenyl-1-naphthylamine (NPN), and DNA gyrase assay kits.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer, microplate reader, and standard microbiology laboratory equipment.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4][6][7]

Step 1: Preparation of Triazolopyridine Stock Solutions

  • Dissolve the triazolopyridine compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare working solutions by diluting the stock in CAMHB to a concentration that is twice the highest concentration to be tested in the assay.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 3: Assay Setup in 96-Well Plate

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the working solution of the triazolopyridine compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound.

  • The final volume in each well will be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control (Growth Control): 100 µL of CAMHB + 100 µL of bacterial inoculum.

    • Negative Control (Sterility Control): 200 µL of CAMHB.

    • Solvent Control: 100 µL of the highest concentration of DMSO used + 100 µL of bacterial inoculum.

Step 4: Incubation and MIC Determination

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of the triazolopyridine compound that completely inhibits visible growth of the bacterium.[12][13] This can be determined by visual inspection or by using a plate reader to measure optical density (OD).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC assay.[15][16][17]

Step 1: Subculturing from MIC Plate

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto a sterile TSA plate.

Step 2: Incubation and MBC Determination

  • Incubate the TSA plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the triazolopyridine compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[18]

Data Presentation

Summarize the MIC and MBC values in a clear and concise table for easy comparison of the activity of different triazolopyridines against the tested bacterial strains.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Triazolo-AS. aureus8162Bactericidal
Triazolo-AE. coli32>128>4Bacteriostatic
Triazolo-BS. aureus16322Bactericidal
Triazolo-BE. coli64>128>2Bacteriostatic
CiprofloxacinS. aureus122Bactericidal
CiprofloxacinE. coli0.512Bactericidal

Mechanism of Action Studies

Understanding how a novel antimicrobial agent works is crucial for its development. For triazolopyridines, two potential mechanisms are the disruption of the bacterial cell membrane and the inhibition of DNA gyrase.[10][11]

Bacterial Membrane Permeability Assay (NPN Uptake)

This assay utilizes the fluorescent probe N-Phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane of Gram-negative bacteria allows NPN to enter, resulting in an increase in fluorescence.[19][20][21][22][23]

Step 1: Bacterial Cell Preparation

  • Grow the Gram-negative bacterial strain to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES).

  • Resuspend the cells in the same buffer to a specific optical density.

Step 2: NPN Uptake Measurement

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Add varying concentrations of the triazolopyridine compound to the suspension.

  • Measure the fluorescence intensity immediately using a fluorometer with excitation at 350 nm and emission at 420 nm.[20]

Step 3: Data Analysis

  • An increase in fluorescence intensity in the presence of the triazolopyridine compound compared to the untreated control indicates damage to the bacterial outer membrane.

Membrane Permeability Assay A Gram-Negative Bacteria (Intact Outer Membrane) B Add NPN (Low Fluorescence) A->B C Add Triazolopyridine B->C D Outer Membrane Disruption C->D E NPN Enters Membrane (High Fluorescence) D->E

Figure 2: The principle of the NPN uptake assay for assessing bacterial outer membrane permeability.

DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for many antibiotics.[24][25] Some triazole derivatives have been shown to inhibit this enzyme.[10][11]

Step 1: Assay Setup

  • Utilize a commercial DNA gyrase inhibition assay kit, which typically includes supercoiled DNA substrate, relaxed DNA, and purified DNA gyrase.

  • In a reaction mixture, combine the DNA substrate, DNA gyrase, ATP, and varying concentrations of the triazolopyridine compound.

Step 2: Incubation and Analysis

  • Incubate the reaction mixture according to the manufacturer's instructions (e.g., 37°C for 30-60 minutes).

  • Analyze the DNA products by agarose gel electrophoresis.

Step 3: Data Interpretation

  • In the absence of an inhibitor, DNA gyrase will convert supercoiled DNA to its relaxed form.

  • Effective inhibition by the triazolopyridine compound will result in the persistence of the supercoiled DNA band on the gel.[26]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following practices are essential:

  • Quality Control: Regularly test reference bacterial strains with known susceptibility profiles against standard antibiotics (e.g., ciprofloxacin, ampicillin) to validate the testing methodology.[27]

  • Reproducibility: Perform all experiments in triplicate on at least three separate occasions to ensure the consistency of the results.

  • Standardization: Adhere strictly to the protocols outlined by CLSI and EUCAST for media preparation, inoculum density, and incubation conditions.[3][4][6][7][8][9][28][29]

Conclusion

This application note provides a detailed and scientifically grounded framework for the systematic evaluation of the antimicrobial activity of novel triazolopyridine compounds. By following these protocols, researchers can generate high-quality, reproducible data on the inhibitory and bactericidal potency of their compounds, as well as gain insights into their potential mechanisms of action. This comprehensive approach is fundamental for the identification and advancement of promising new candidates in the urgent quest for new antimicrobial therapies.

References

Application Notes and Protocols for the Purification of Synthesized Triazolo[4,3-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Triazolo[4,3-a]pyridine-6-carboxylic Acid for Drug Discovery

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antibacterial, antidiabetic, and anticancer agents.[1][2] Specifically, derivatives of triazolo[4,3-a]pyridine-6-carboxylic acid are pivotal intermediates in the synthesis of novel therapeutics. The purity of this key building block is paramount, as even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, and complications in downstream applications. This guide provides a comprehensive overview of robust purification techniques tailored for triazolo[4,3-a]pyridine-6-carboxylic acid, ensuring the high level of purity required for successful drug development endeavors.

Understanding Potential Impurities in the Synthesis of Triazolo[4,3-a]pyridine-6-carboxylic Acid

The synthesis of triazolo[4,3-a]pyridines often involves the cyclization of 2-hydrazinopyridines with various reagents.[2][3] A common route to the title compound may involve the reaction of a substituted 2-chloropyridine with a hydrazine derivative, followed by cyclization and functional group manipulations.[3][4] Throughout this synthetic sequence, several types of impurities can be introduced:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-chloropyridine derivatives or hydrazine precursors in the crude product.

  • Side-Reaction Products: Isomeric byproducts, products of incomplete cyclization, or over-reaction products can form under various reaction conditions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (if used) can contaminate the final product.

  • Solvents: Trapped solvent molecules from the reaction or workup can be present.

A thorough understanding of the synthetic route is crucial for anticipating the likely impurities and selecting the most effective purification strategy.

Strategic Purification Methodologies

The purification of triazolo[4,3-a]pyridine-6-carboxylic acid leverages its key chemical properties: the acidic carboxylic acid group and the heterocyclic core. A multi-step approach combining different techniques often yields the highest purity.

Acid-Base Extraction: A Powerful First-Pass Purification

Principle: Acid-base extraction is a highly effective technique for separating acidic, basic, and neutral compounds based on their differential solubility in aqueous and organic phases at varying pH levels.[5][6] The carboxylic acid group of the target compound allows for its selective transfer into an aqueous basic solution, leaving neutral and basic impurities behind in the organic phase.[7][8]

Protocol:

  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt.[7][8]

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the target compound. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Back-Extraction (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any trapped neutral or basic impurities.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2-3), which will precipitate the purified carboxylic acid.[6][8]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry thoroughly.

Causality Behind Choices:

  • Weak Base (NaHCO₃): A weak base is chosen to selectively deprotonate the carboxylic acid without reacting with less acidic functionalities that might be present on impurities.[5][8]

  • Ice Bath during Acidification: The precipitation process is often exothermic. Cooling helps to control the temperature and can improve the crystal size and filterability of the product.[7]

Recrystallization: Achieving High Crystalline Purity

Principle: Recrystallization is a purification technique that relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[9] The goal is to find a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures.[9][10]

Protocol:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or solvent mixtures) at room temperature and upon heating.

    • An ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Selection for Recrystallization

SolventSolubility (Room Temp)Solubility (Boiling)Comments
EthanolLowHighGood for forming well-defined crystals.
MethanolModerateHighMay require cooling to lower temperatures for good recovery.
AcetonitrileLowHighCan be effective for polar compounds.
WaterVery LowLowGenerally not a good single solvent due to low solubility.
Ethanol/WaterVariableHighA solvent mixture can be optimized for ideal solubility.
Column Chromatography: For Difficult Separations

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[11][12] Less polar compounds travel faster down the column, while more polar compounds are retained longer.[12] For carboxylic acids, which are highly polar, this method can be challenging but is effective for removing impurities with significantly different polarities.[13]

Protocol:

  • Stationary Phase and Eluent Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.

    • A common stationary phase is silica gel.

    • A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for compounds with low solubility, dry-loading onto a small amount of silica gel is recommended.[14]

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflow: Purification Strategy

Purification_Workflow Crude_Product Crude Synthesized Triazolo[4,3-a]pyridine-6-carboxylic Acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Recrystallization Recrystallization Acid_Base->Recrystallization High Purity Column_Chromatography Column Chromatography (If Necessary) Recrystallization->Column_Chromatography For Persistent Impurities Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A typical purification workflow for triazolo[4,3-a]pyridine-6-carboxylic acid.

Logical Relationships in Purification Method Selection

Method_Selection cluster_impurities Impurity Profile cluster_methods Purification Technique Neutral_Basic Neutral/Basic Impurities Acid_Base Acid-Base Extraction Neutral_Basic->Acid_Base Highly Effective Similar_Polarity Structurally Similar Impurities Recrystallization Recrystallization Similar_Polarity->Recrystallization Effective if solubility differs Chromatography Column Chromatography Similar_Polarity->Chromatography Most Powerful Trace_Impurities Trace Amounts Trace_Impurities->Recrystallization Often sufficient

Caption: Decision matrix for selecting the appropriate purification technique based on impurity type.

Conclusion

The successful purification of synthesized triazolo[4,3-a]pyridine-6-carboxylic acid is a critical step in the drug discovery pipeline. By employing a strategic combination of acid-base extraction, recrystallization, and, when necessary, column chromatography, researchers can obtain this key intermediate with the high degree of purity required for reliable and reproducible downstream applications. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and efficient purification strategy.

References

application oftriazolo[4,3-a]pyridine-6-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Triazolo[4,3-a]pyridine-6-carboxylic Acid in Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyridine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. This fused heterocyclic system offers a rigid, planar core with a unique arrangement of nitrogen atoms that serve as crucial hydrogen bond donors and acceptors.[4] Its favorable physicochemical properties, including polarity and the potential for enhanced aqueous solubility, make it an attractive building block for drug discovery programs.[4]

Among its many derivatives, triazolo[4,3-a]pyridine-6-carboxylic acid stands out for its strategic utility. The carboxylic acid moiety at the 6-position is not merely a passive substituent; it is a powerful functional group that can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. It can act as a key anchoring point, forming strong ionic or hydrogen bonds with amino acid residues in a target protein's active site. Furthermore, it serves as a versatile synthetic handle, allowing for the creation of ester or amide libraries to fine-tune properties such as cell permeability, metabolic stability, and target engagement.

This guide provides an in-depth exploration of the applications of this scaffold, detailing its role in targeting critical disease pathways and providing robust protocols for its synthesis and biological evaluation.

Key Therapeutic Applications and Biological Targets

The versatility of the triazolo[4,3-a]pyridine core has led to its exploration in a wide range of therapeutic areas. The strategic placement of the 6-carboxylic acid or its derivatives often plays a pivotal role in achieving high potency and selectivity.

Cancer Immunotherapy: PD-1/PD-L1 Interaction Inhibitors

The blockade of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction is a revolutionary approach in cancer immunotherapy. Small-molecule inhibitors offer potential advantages over monoclonal antibodies, including oral bioavailability and better tumor penetration. A novel series of[1][2][3]triazolo[4,3-a]pyridines were designed as potent inhibitors of this critical protein-protein interaction.[5] In these series, derivatives demonstrated the ability to disrupt the PD-1/PD-L1 complex, leading to the dose-dependent elevation of interferon-γ (IFN-γ) production in co-culture models, effectively restoring T-cell activity against tumor cells.[5] One lead compound, A22 , exhibited a half-maximal inhibitory concentration (IC₅₀) of 92.3 nM in a biochemical assay.[5]

Oncology: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers, including colorectal carcinoma (CRC). The Smoothened (SMO) receptor is a key transducer in this pathway. Researchers have designed and synthesized a series of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives as potent SMO inhibitors.[6] The triazolopyridine ring was identified as a crucial element for binding to the SMO receptor.[6] A leading compound from this class, A11 , showed significant inhibitory activity against both wild-type SMO (IC₅₀ = 0.27 µM) and the drug-resistant D473H mutant (IC₅₀ = 0.84 µM), demonstrating superior antiproliferative activity against CRC cells compared to the approved drug Vismodegib.[6]

Immuno-oncology: IDO1 Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is another critical immunosuppressive enzyme that facilitates tumor immune escape. The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for targeting IDO1.[2] The N1 atom of the triazole ring is crucial for coordinating with the iron atom in the enzyme's heme group.[2] Through rational, in-silico-guided design, analogues were developed with sub-micromolar potency, high selectivity over other heme-containing enzymes, and excellent metabolic stability.[2]

Antibacterial Agents

The triazolopyridine core is also a component of novel antibacterial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7] These compounds are being investigated for treating common infections such as pneumonia, sinusitis, and urinary tract infections.[7] The unique chemical structure of the fused triazole moiety can influence polarity, lipophilicity, and hydrogen-bonding capacity to improve the overall pharmacological profile of antibacterial candidates.[1]

Summary of Biological Activity

Derivative Class/CompoundTargetPotency (IC₅₀)Therapeutic AreaReference
Compound A22 PD-1/PD-L1 Interaction92.3 nMCancer Immunotherapy[5]
Compound A11 Smoothened (SMO)0.27 µM (WT), 0.84 µM (D473H)Colorectal Cancer[6]
Compound 38 IDO10.9 µMImmuno-oncology[2]
Various Derivatives Bacterial strainsNot specifiedInfectious Diseases[7]

Application Protocol 1: Synthesis of a Triazolo[4,3-a]pyridine-6-carboxylic Acid Scaffold

This protocol describes a general and robust multi-step synthesis to produce the core scaffold, which can then be further functionalized. The causality behind each step is explained to provide insight into the experimental design.

Workflow Overview:

Synthesis_Workflow cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Oxidation to Carboxylic Acid A 2-chloro-6-methylpyridine B 2-hydrazino-6-methylpyridine A->B Hydrazine hydrate, Ethanol, Reflux C 6-methyl-[1,2,4]triazolo[4,3-a]pyridine B->C Triethyl orthoformate, p-TsOH, Reflux D [1,2,4]triazolo[4,3-a]pyridine- 6-carboxylic acid C->D KMnO₄, H₂O/Pyridine, Heat

Caption: Synthetic workflow for triazolo[4,3-a]pyridine-6-carboxylic acid.

Materials and Reagents:
  • 2-chloro-6-methylpyridine

  • Hydrazine hydrate (80% solution)

  • Ethanol (anhydrous)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH)

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Step-by-Step Methodology:

Step 1: Synthesis of 2-hydrazino-6-methylpyridine

  • Rationale: This is a nucleophilic aromatic substitution reaction. The highly nucleophilic hydrazine displaces the chloride ion from the electron-deficient pyridine ring, which is activated at the 2-position. Ethanol serves as a suitable polar protic solvent.

  • To a solution of 2-chloro-6-methylpyridine (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the product as a crystalline solid.

Step 2: Synthesis of 6-methyl-[1][2][3]triazolo[4,3-a]pyridine

  • Rationale: This step involves the condensation of the hydrazinopyridine with triethyl orthoformate, which acts as a one-carbon source, followed by acid-catalyzed cyclization and dehydration to form the fused triazole ring. p-TsOH is an effective catalyst for this transformation.

  • Suspend 2-hydrazino-6-methylpyridine (1.0 eq) in triethyl orthoformate (5.0 eq).

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Heat the mixture to reflux (approx. 145 °C) for 3-5 hours. The reaction progress can be monitored by observing the cessation of ethanol byproduct distillation.

  • After cooling, evaporate the excess triethyl orthoformate under high vacuum.

  • The crude residue can often be used directly in the next step or purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 3: Synthesis of[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid

  • Rationale: The methyl group at the 6-position is a benzylic-like position, making it susceptible to strong oxidation. Potassium permanganate is a powerful and cost-effective oxidizing agent for this purpose. A co-solvent system of water and pyridine is used to ensure solubility of both the organic substrate and the inorganic oxidant.

  • Dissolve 6-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in a 1:1 mixture of water and pyridine.

  • Heat the solution to 80-90 °C. Add a solution of KMnO₄ (3.0-4.0 eq) in water portion-wise over 1-2 hours, maintaining the temperature.

  • Continue heating until the purple color of the permanganate has disappeared. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the mixture and filter off the MnO₂ through a pad of celite.

  • Trustworthiness Check: Quench any remaining KMnO₄ by adding a saturated solution of sodium bisulfite until the solution is colorless.

  • Acidify the filtrate with concentrated HCl to a pH of ~2-3. The desired carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Application Protocol 2: HTRF Assay for PD-1/PD-L1 Interaction Inhibition

This protocol provides a high-throughput method for quantifying the inhibitory potential of triazolo[4,3-a]pyridine-6-carboxylic acid derivatives against the PD-1/PD-L1 protein-protein interaction.

Assay Principle:

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate, Eu³⁺) and an acceptor fluorophore (e.g., d2 or XL665). Recombinant PD-1 is labeled with the donor and PD-L1 with the acceptor. When they interact, the fluorophores are brought into proximity, allowing energy transfer upon excitation of the donor. The test compound disrupts this interaction, leading to a decrease in the FRET signal.

HTRF_Assay cluster_0 No Inhibitor: High FRET Signal cluster_1 With Inhibitor: Low FRET Signal PD1_Eu PD-1-Eu³⁺ (Donor) PDL1_d2 PD-L1-d2 (Acceptor) PD1_Eu->PDL1_d2 Interaction Emission Emission (665 nm) PD1_Eu->Emission FRET Excitation Excitation (320 nm) Excitation->PD1_Eu PD1_Eu2 PD-1-Eu³⁺ (Donor) Inhibitor Inhibitor PD1_Eu2->Inhibitor Binding PDL1_d22 PD-L1-d2 (Acceptor) Excitation2 Excitation (320 nm) Excitation2->PD1_Eu2 Emission2 No Emission (665 nm)

Caption: Principle of the HTRF assay for PD-1/PD-L1 inhibition.

Materials and Reagents:
  • Recombinant human PD-1-His tag protein, labeled with Eu³⁺ cryptate.

  • Recombinant human PD-L1-Fc tag protein, labeled with d2 acceptor.

  • Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20.

  • Test Compound (triazolo[4,3-a]pyridine-6-carboxylic acid derivative) dissolved in DMSO.

  • 384-well low-volume white assay plates.

  • HTRF-compatible plate reader.

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

    • Perform an 11-point, 3-fold serial dilution.

    • Further dilute these DMSO stocks into the assay buffer to achieve the final desired assay concentrations. The final DMSO concentration in the well should be ≤ 1%.

  • Assay Protocol:

    • Add 2 µL of the diluted test compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of the 384-well plate.

    • Add 4 µL of the PD-L1-d2 solution (prepared in assay buffer to a final concentration of e.g., 20 nM).

    • Add 4 µL of the PD-1-Eu³⁺ solution (prepared in assay buffer to a final concentration of e.g., 5 nM).

    • Note: Final volume in each well is 10 µL. The order of addition should be validated, but typically compound is added first, followed by the proteins.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60-90 minutes, protected from light. The incubation time should be optimized to ensure the binding reaction reaches equilibrium.

  • Signal Detection:

    • Read the plate on an HTRF-compatible microplate reader.

    • Measure the fluorescence emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • The HTRF ratio is calculated as: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the PD-1/PD-L1 interaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triazolo[4,3-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your target compound.

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer and antibacterial properties.[2][4] The synthesis of the 6-carboxylic acid derivative, a key building block for further functionalization, often presents unique challenges. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid?

The most prevalent and reliable method involves the reaction of a 2-hydrazinopyridine precursor, specifically 2-hydrazinyl-isonicotinic acid, with a one-carbon cyclizing agent, followed by intramolecular cyclization and dehydration. A common approach is the condensation of 2-chloro-6-methylpyridine (or a related starting material) with hydrazine to form the key hydrazino intermediate, which is then cyclized.[5][6]

Q2: My overall yield is consistently below 40%. What are the most likely causes?

Consistently low yields are typically traced back to three main areas:

  • Purity of the 2-hydrazinyl-isonicotinic acid intermediate: This intermediate can be unstable and prone to oxidation. Impurities can significantly hinder the cyclization step.

  • Inefficient Cyclization: The choice of cyclizing agent and reaction conditions (temperature, solvent) are critical. Harsh conditions can lead to decomposition, while conditions that are too mild result in incomplete conversion.

  • Product Loss During Workup/Purification: The target molecule has both an acidic (carboxylic acid) and a basic (triazolopyridine) moiety, making it zwitterionic. This can lead to challenging solubility profiles and loss during extraction or recrystallization.

Q3: What is the most common side product, and how can I avoid it?

The most frequently observed side product is the isomeric[1][2][3]triazolo[1,5-a]pyridine. This rearrangement can sometimes be favored under certain thermal or acidic conditions. To minimize its formation, careful control of the reaction temperature and the choice of a suitable cyclizing agent are paramount. Microwave-assisted synthesis has been shown to provide rapid and clean conversions, often reducing the formation of unwanted isomers.[7][8]

Troubleshooting Guide: Enhancing Yield and Purity

This section provides detailed answers to specific experimental problems.

Issue 1: Low Yield of the Crude Product Before Purification

Question: I am observing a low yield of the desired product in the crude reaction mixture, as confirmed by LCMS/NMR analysis. What factors should I investigate?

Answer: A low crude yield points to issues within the reaction itself rather than the purification process. The primary factors to scrutinize are the quality of your starting materials and the reaction conditions.

  • Causality & Explanation: The core of this synthesis is the intramolecular cyclization of an N-acyl hydrazone intermediate. This step is highly sensitive to steric and electronic factors, as well as the reaction environment.

    • Starting Material Integrity: The 2-hydrazinyl-isonicotinic acid precursor is susceptible to aerial oxidation. If it has discolored (e.g., turned yellow or brown), its purity is compromised, which will inevitably lower the yield.

    • Reaction Temperature: The cyclization/dehydration step requires sufficient thermal energy. However, excessive heat can cause decomposition of the starting material or the product. A systematic temperature screen is often necessary.

    • Solvent Choice: The solvent must be high-boiling and inert to the reaction conditions. Polar aprotic solvents like DMF, DMSO, or sulfolane are generally effective. Using a solvent with too low a boiling point will prevent the reaction from reaching the optimal temperature for cyclization.

  • Recommended Actions:

    • Verify Starting Material: Use freshly prepared or purified 2-hydrazinyl-isonicotinic acid. If it has been stored, confirm its purity by ¹H NMR and melting point.

    • Optimize Temperature: Run small-scale parallel reactions at different temperatures (e.g., 120°C, 140°C, 160°C) to identify the optimal point that balances reaction rate and decomposition.

    • Select an Appropriate Cyclizing Agent: Formic acid is a common choice, but for stubborn cyclizations, triethyl orthoformate with a catalytic amount of acid can be more effective as it actively removes water from the reaction equilibrium.

Issue 2: The Final Product is Difficult to Purify and Appears Contaminated

Question: After the workup, my product is an intractable solid that is difficult to recrystallize, and NMR analysis shows multiple sets of peaks. How can I improve the purification?

Answer: Purification challenges with this molecule are common due to its zwitterionic nature and the potential for persistent impurities.

  • Causality & Explanation: The presence of both a carboxylic acid and the basic nitrogenous core gives the molecule poor solubility in many common organic solvents while also making it soluble in aqueous acid and base. Impurities may co-precipitate or have similar solubility profiles.

    • Incomplete Cyclization: The most common impurity is the uncyclized acylhydrazide intermediate. It has a similar polarity and can be difficult to separate.

    • Isomeric Impurities: Formation of the[1][2][3]triazolo[1,5-a]pyridine isomer can occur, which often has very similar chromatographic behavior.[8]

    • Solvent Trapping: High-boiling solvents like DMF or DMSO can be trapped in the precipitated product and are difficult to remove under vacuum.

  • Recommended Actions:

    • Acid/Base Wash Strategy: Exploit the amphoteric nature of the product. Dissolve the crude material in a dilute aqueous base (e.g., 1M Na₂CO₃), wash with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with dilute HCl to a pH of ~4-5.

    • Recrystallization Solvent System: For recrystallization, consider highly polar solvents such as acetic acid/water mixtures or DMF/ethanol.

    • Trituration: Before recrystallization, triturate the crude solid with a solvent like hot acetonitrile or ethyl acetate. This can wash away less polar impurities and unreacted starting materials.[6]

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving yield-related issues.

G cluster_reaction Reaction Phase Issues cluster_workup Workup & Purification Issues cluster_solutions_reaction Solutions: Reaction cluster_solutions_workup Solutions: Purification start Low Yield Observed check_crude Analyze Crude Mixture (LCMS, NMR) start->check_crude incomplete_rxn Incomplete Reaction/ Reaction Stall check_crude->incomplete_rxn High % of Starting Material side_products Major Side Products Detected check_crude->side_products Significant Impurity Peaks poor_recovery Low Isolated Yield Post-Purification check_crude->poor_recovery Crude Yield is Good sol_sm Action: Verify Purity of 2-Hydrazinyl Precursor incomplete_rxn->sol_sm sol_cond Action: Optimize Temp & Reaction Time incomplete_rxn->sol_cond side_products->sol_cond sol_reagent Action: Change Cyclizing Agent (e.g., to Triethyl Orthoformate) side_products->sol_reagent sol_purify Action: Implement Acid/Base Purification Strategy poor_recovery->sol_purify sol_recryst Action: Screen Alternative Recrystallization Solvents poor_recovery->sol_recryst

Caption: Troubleshooting workflow for low yield synthesis.

Experimental Protocols & Data

Table 1: Impact of Reaction Parameters on Yield

This table summarizes typical outcomes when varying key reaction parameters. Data is synthesized from established principles in heterocyclic chemistry.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Cyclizing Agent 88% Formic AcidTriethyl OrthoformateAcetic AnhydrideCondition B is often optimal. Triethyl orthoformate acts as both a reagent and a water scavenger, driving the reaction to completion. Formic acid is effective but can require longer reaction times. Acetic anhydride can lead to N-acetylation side products.
Temperature 100 °C140 °C180 °CCondition B provides the best balance. 100°C may be too low for efficient cyclization, leading to a stalled reaction. 180°C risks thermal decomposition of the product, reducing yield and purity.
Solvent TolueneAcetic AcidDMFCondition C is preferred. DMF is a polar aprotic solvent with a high boiling point, ensuring reactants remain in solution at the required temperature. Acetic acid can work but may participate in side reactions. Toluene is often not polar enough to dissolve the starting materials.
Protocol: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid

This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.

Step 1: Synthesis of 2-Hydrazinyl-isonicotinic acid

  • To a solution of 2-chloro-isonicotinic acid (1 equiv.) in ethanol, add hydrazine hydrate (3 equiv.).

  • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC or LCMS. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Self-Validation: The resulting white solid should have a sharp melting point. Confirm its identity via ¹H NMR before proceeding.

Step 2: Cyclization to form[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid

  • Suspend the 2-hydrazinyl-isonicotinic acid (1 equiv.) in triethyl orthoformate (5-10 equiv.).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).

  • Heat the mixture to 130-140°C. The solid should gradually dissolve as the reaction proceeds.

  • Monitor the reaction by LCMS until the starting material is consumed (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.

  • Self-Validation: The crude residue should show a major peak corresponding to the mass of the desired product.

Step 3: Workup and Purification

  • Triturate the crude residue with diethyl ether or hexane to remove non-polar impurities and dry the solid.

  • Dissolve the crude solid in a minimum amount of 1M aqueous sodium carbonate.

  • Wash the aqueous solution with ethyl acetate (2x) to remove any non-acidic impurities.

  • Slowly acidify the aqueous layer with 1M HCl with vigorous stirring. The product will precipitate. Adjust the final pH to ~4.5.

  • Filter the white precipitate, wash thoroughly with cold water, and then with a small amount of cold acetone.

  • Dry the final product under vacuum at 60°C.

  • Self-Validation: The final product should be a white to off-white solid. Confirm its purity (>95%) and identity using ¹H NMR, ¹³C NMR, and HRMS.

Reaction Mechanism

The synthesis proceeds via the formation of a hydrazone intermediate, followed by an intramolecular electrophilic cyclization onto the pyridine nitrogen, and subsequent dehydration to form the aromatic triazole ring.

G SM 2-Hydrazinyl-isonicotinic acid + Triethyl Orthoformate Int1 Formimidate Intermediate SM->Int1 Condensation Int2 Cyclized Dihydro-Intermediate Int1->Int2 Intramolecular Cyclization Product [1,2,4]Triazolo[4,3-a]pyridine- 6-carboxylic acid Int2->Product Dehydration (-2 EtOH)

Caption: Simplified reaction mechanism for triazole formation.

References

Navigating the Labyrinth of Triazolopyridine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Triazolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is not without its challenges, often requiring stringent reaction conditions and multi-step procedures.[3] This resource aims to provide practical, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring your synthetic endeavors are both efficient and successful.

Troubleshooting Guide: Common Hurdles and Practical Solutions

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying chemistry and actionable steps for resolution.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in triazolopyridine synthesis can stem from a variety of factors, from suboptimal reaction conditions to the nature of your starting materials. Here’s a systematic approach to diagnosing and solving this common problem:

  • Re-evaluate Your Reaction Conditions: Many synthetic routes for triazolopyridines are highly sensitive to reaction parameters.[3]

    • Temperature: Ensure your reaction is conducted at the optimal temperature. Some cyclization reactions require precise temperature control to prevent the formation of side products. For instance, in copper-catalyzed oxidative cyclization, even slight deviations can significantly impact the yield.[1]

    • Solvent: The polarity of the solvent can dramatically influence the reaction rate and outcome. Aprotic polar solvents like DMF or DMSO are often employed to facilitate the dissolution of reactants and intermediates. Consider screening a range of solvents to find the most suitable one for your specific transformation.

    • Catalyst Choice and Loading: The choice of catalyst is critical. For example, in palladium-catalyzed cross-coupling reactions to form triazolopyridine precursors, the ligand and palladium source can be pivotal.[4][5] Experiment with different catalysts (e.g., CuBr, MnO₂, Pd(PPh₃)₄) and optimize the catalyst loading.[1][6] Insufficient catalyst may lead to incomplete conversion, while excessive amounts can promote side reactions.

  • Purity of Starting Materials: Impurities in your starting materials, such as the corresponding hydrazinopyridine or aldehyde, can interfere with the reaction. Always ensure the purity of your reactants through appropriate purification techniques like recrystallization or column chromatography before use.

  • Atmosphere Control: Many reactions in this field are sensitive to air and moisture. Reactions involving organometallic reagents or sensitive intermediates should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Synthetic Routes: If optimizing the current protocol fails to provide satisfactory yields, it may be beneficial to explore alternative synthetic strategies. For instance, microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for some triazolopyridine derivatives.[6][7]

Question 2: I am observing significant formation of side products. How can I identify them and suppress their formation?

Answer: The formation of side products is a frequent challenge, often arising from competing reaction pathways. Identifying these impurities and understanding their formation mechanism is key to minimizing their presence.

  • Characterization of Side Products: Isolate the major side products using chromatography (TLC, column chromatography, or HPLC). Characterize their structures using spectroscopic techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and IR spectroscopy. This information will provide crucial clues about the unintended reaction pathways.

  • Common Side Reactions and Mitigation Strategies:

    • Incomplete Cyclization: The intermediate may not fully cyclize to the desired triazolopyridine ring. This can often be addressed by increasing the reaction time or temperature, or by using a more efficient dehydrating agent in cyclization steps.

    • Over-oxidation: In oxidative cyclization reactions, the desired product can sometimes be further oxidized. Careful control of the oxidant amount and reaction time is crucial. Using milder oxidizing agents can also be beneficial.

    • Rearrangements: Certain triazolopyridine isomers can undergo rearrangement under specific conditions. For example, the Boulton-Katritzky rearrangement can occur in the synthesis of[1][3][8]triazolo[1,5-a]pyridines.[8] Understanding the conditions that favor such rearrangements can help in avoiding them.

    • Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes self-react to form dimers or polymers, especially at high concentrations. Running the reaction at a lower concentration might help to suppress these side reactions.

Below is a workflow to guide your troubleshooting process for side product formation:

Experimental_Workflow Start Start: Starting Materials Step1 Step 1: Hydrazone Formation (2-Hydrazinopyridine + Aldehyde) Start->Step1 Step2 Step 2: Oxidative Cyclization (e.g., with CuBr₂/Oxone) Step1->Step2 Step3 Step 3: Work-up (Quenching, Extraction) Step2->Step3 Step4 Step 4: Purification (Column Chromatography/Recrystallization) Step3->Step4 End End: Pure Triazolopyridine Product Step4->End

References

Technical Support Center: Overcoming Solubility Challenges with Triazolo[4,3-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for triazolo[4,3-a]pyridine-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to help you achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my triazolo[4,3-a]pyridine-6-carboxylic acid exhibiting poor solubility in aqueous solutions?

A1: The structure of triazolo[4,3-a]pyridine-6-carboxylic acid contains a fused heterocyclic ring system, which is largely hydrophobic. While the carboxylic acid group provides a site for hydrogen bonding and potential ionization, the overall molecule can be poorly soluble in neutral aqueous media. Carboxylic acids with more than a few carbon atoms tend to be insoluble in water due to the larger, nonpolar hydrocarbon portion.[1][2] The solubility is highly dependent on the pH of the solution. At low or neutral pH, the carboxylic acid group remains in its neutral, protonated form (-COOH), which is less soluble in water.[3]

Q2: I'm trying to dissolve the compound in an organic solvent first. Which one should I choose?

A2: For initial dissolution, polar aprotic solvents are often a good starting point. Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically effective at dissolving a wide range of organic molecules, including heterocyclic compounds. However, it is critical to consider the downstream application. High concentrations of DMSO can be toxic in cell-based assays. For many applications, a co-solvent strategy, where the compound is first dissolved in a minimal amount of an organic solvent like DMSO or ethanol and then diluted into the aqueous buffer, is a common and effective approach.[4][5]

Q3: Can I improve aqueous solubility by adjusting the pH?

A3: Absolutely. This is the most direct and effective method for this class of compounds. As a carboxylic acid, triazolo[4,3-a]pyridine-6-carboxylic acid will become significantly more soluble in basic (high pH) conditions.[3][6] The addition of a base deprotonates the carboxylic acid group to form a carboxylate salt (-COO⁻). This charged species is much more polar and, therefore, more soluble in aqueous media.[1][7] A general rule is that solubility will increase dramatically at a pH approximately 2 units above the compound's pKa.

Q4: What is salt formation, and can it help with long-term storage and handling?

A4: Salt formation is a chemical modification where an ionizable drug is combined with a counter-ion to form a neutral complex.[8] For an acidic compound like yours, reacting it with a base (e.g., sodium hydroxide or potassium hydroxide) will form a stable sodium or potassium salt.[1] These salt forms are often crystalline solids with significantly higher aqueous solubility and dissolution rates compared to the free acid form.[9][10] This can be highly advantageous for creating stock solutions and improving the overall handling and bioavailability of the compound.[11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for overcoming common solubility issues.

Guide 1: pH-Mediated Solubilization for Aqueous Buffers

This protocol details the most common method for solubilizing carboxylic acids for in-vitro biological assays or analytical experiments.

Causality: The principle behind this method is the acid-base reaction between the carboxylic acid and a base. Adding a base increases the pH, causing the carboxylic acid (-COOH) to donate its proton and form the highly soluble carboxylate anion (-COO⁻).[3] This ionization drastically increases the molecule's affinity for polar solvents like water.[7]

Experimental Protocol:

  • Preparation :

    • Weigh the required amount of triazolo[4,3-a]pyridine-6-carboxylic acid in a sterile container.

    • Prepare a stock solution of a suitable base, such as 0.1 M NaOH or 0.1 M KOH.

    • Have your target aqueous buffer (e.g., PBS, TRIS) ready.

  • Initial Suspension :

    • Add a small volume of the target buffer to the solid compound to create a slurry. Do not add the full volume yet.

  • Titration with Base :

    • While stirring or vortexing the slurry, add the base solution (e.g., 0.1 M NaOH) dropwise.

    • Monitor the solution closely. As the pH increases, the solid will begin to dissolve.

    • Continue adding the base until all the solid has dissolved and the solution is clear.

  • Final Volume Adjustment :

    • Once the compound is fully dissolved, add the remaining volume of your target buffer to reach the desired final concentration.

    • Verify the final pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the desired value for your experiment, ensuring it remains high enough to maintain solubility.

Self-Validation & Trustworthiness:

  • Visual Check: The solution should be completely clear with no visible particulates.

  • pH Measurement: The final pH should be in the basic range (typically > 8.0) to ensure the carboxylate form is predominant.

  • Control: Prepare a "vehicle" control by performing the same pH adjustment to the buffer without the compound to account for any effects of the pH change in your experiment.

Guide 2: Co-Solvent System for Stock Solutions and Formulations

This guide is for situations where a purely aqueous system is not feasible or when creating highly concentrated stock solutions.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[12] This change in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, allowing for enhanced solubilization.[13][14] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[4]

Experimental Protocol:

  • Select a Co-solvent :

    • Choose a co-solvent that is compatible with your experimental system. DMSO is common for in-vitro work, while ethanol, PG, or PEG 400 are often used in preclinical formulations.[15]

  • Prepare Concentrated Stock :

    • Weigh the triazolo[4,3-a]pyridine-6-carboxylic acid.

    • Add the minimum amount of your chosen co-solvent (e.g., DMSO) required to completely dissolve the compound. Gentle warming or vortexing can assist. Aim for a high concentration (e.g., 10-100 mM).

  • Dilution into Aqueous Media :

    • While vortexing the target aqueous buffer, slowly add the required volume of the concentrated organic stock solution to achieve the final desired concentration.

    • Crucial Step: It is important to add the concentrated stock to the buffer, not the other way around, to avoid precipitation.

Data Presentation: Common Co-Solvent Properties

Co-SolventPolarityCommon Use CaseConsiderations
DMSO HighIn-vitro stock solutionsCan be cytotoxic at >0.5% v/v
Ethanol HighFormulations, some in-vitroCan cause protein precipitation
Propylene Glycol MediumParenteral/oral formulationsCan be viscous
PEG 400 MediumParenteral/oral formulationsLow toxicity, good solubilizer

Self-Validation & Trustworthiness:

  • Clarity: The final solution after dilution should remain clear. If precipitation occurs, the final concentration is likely too high for that specific co-solvent/aqueous ratio.

  • Stability Test: Let the final solution sit at the intended storage temperature for a few hours to ensure the compound does not crash out of solution over time.

Visualizations

Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process when encountering solubility issues with the target compound.

G start Compound Fails to Dissolve in Target Buffer check_ph Is pH adjustment permissible? start->check_ph adjust_ph Guide 1: pH-Mediated Solubilization (Add Base, e.g., NaOH) check_ph->adjust_ph  Yes check_organic Is an organic solvent permissible? check_ph->check_organic No success Solubilization Achieved adjust_ph->success cosolvent Guide 2: Co-Solvent System (e.g., DMSO, Ethanol) check_organic->cosolvent  Yes salt_formation Advanced: Salt Formation (Isolate as Na+/K+ salt) check_organic->salt_formation No cosolvent->success fail Re-evaluate Formulation (Consider surfactants, particle size reduction) salt_formation->fail

Caption: Decision workflow for troubleshooting solubility.

Mechanism of pH-Mediated Solubilization

This diagram illustrates the chemical principle of increasing solubility in basic conditions.

G cluster_0 Low pH (Insoluble) cluster_1 High pH (Soluble) Compound_Insoluble R-COOH (Protonated, Neutral) reaction + OH⁻ (Base) Compound_Insoluble->reaction Compound_Soluble R-COO⁻ + H₂O (Deprotonated, Charged Ion) reaction->Compound_Soluble

Caption: Ionization of carboxylic acid at high pH.

References

Technical Support Center: Optimization of Reaction Conditions for Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and pharmacologically significant scaffold.[1][2] Triazolopyridines are core components in numerous therapeutic agents, making the optimization of their synthesis a critical endeavor.[3]

This document moves beyond simple protocols to provide a deeper understanding of the reaction variables. Here, we address common challenges through a troubleshooting-focused Q&A, offer actionable protocols, and explain the chemical reasoning behind each optimization step to empower you in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the synthesis of triazolopyridine derivatives. Each question is structured to help you diagnose the problem and implement a logical, step-by-step solution.

Q1: Why is my reaction yield consistently low or non-existent?

Low or no product yield is a multifaceted problem that can stem from several sources. A systematic investigation is the key to identifying the root cause.

Answer:

A low yield points to issues with starting materials, catalyst activity, or suboptimal reaction conditions.[4][5] Let's break down the potential culprits:

  • Purity of Starting Materials: The synthesis is highly sensitive to impurities in the starting materials, particularly the aminopyridine or hydrazinopyridine precursors.[4]

    • Causality: Latent moisture can quench bases or hydrolyze sensitive reagents. Residual impurities from a previous step can interfere with the catalyst or lead to side reactions.

    • Solution:

      • Ensure all starting materials are of high purity (>95%). Recrystallize or purify them if necessary.

      • Thoroughly dry all reagents and solvents, especially for moisture-sensitive reactions like those employing strong bases or organometallics.

  • Catalyst Inactivation or Inappropriateness: For metal-catalyzed reactions (e.g., using Copper or Palladium), the state and choice of the catalyst are paramount.[1][6]

    • Causality: Copper(I) species, often used in these syntheses, can be readily oxidized to the less active Copper(II) state by atmospheric oxygen.[5] The chosen ligand may not adequately stabilize the active catalytic species under the reaction conditions.

    • Solution:

      • For Copper-Catalyzed Reactions: If using a Cu(II) salt (e.g., CuSO₄), add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[5] When using air-sensitive Cu(I) salts (e.g., CuBr), ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]

      • Catalyst & Ligand Screening: The optimal catalyst-ligand combination is substrate-dependent. A screening process is often necessary. For instance, a palladium-catalyzed addition of hydrazides to 2-chloropyridine benefits from specific phosphine ligands like Josiphos.[7][8]

  • Suboptimal Temperature and Time:

    • Causality: Insufficient thermal energy may prevent the reaction from overcoming its activation energy barrier. Conversely, excessive heat can lead to the degradation of starting materials, intermediates, or the final product.

    • Solution:

      • Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS.

      • Perform a temperature optimization screen. For instance, some modern protocols achieve excellent yields in hours at 140 °C using microwave irradiation, whereas conventional heating might require 24 hours at 120 °C.[9]

Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for addressing low-yield reactions.

low_yield_troubleshooting start Low or No Yield Observed check_sm check_sm start->check_sm Begin Diagnosis optimize_catalyst Step 2: Evaluate Catalyst System Active species present? Ligand appropriate? Loading sufficient? check_sm->optimize_catalyst If SMs are OK optimize_conditions Step 3: Optimize Reaction Parameters Solvent Screen Performed? Temperature Optimized? Time Study Conducted? optimize_catalyst->optimize_conditions If Catalyst is OK success Yield Improved optimize_conditions->success Iterate

Caption: A systematic workflow for troubleshooting low yields.

Q2: My reaction is producing significant byproducts or a mixture of isomers. How can I improve selectivity?

Formation of byproducts or isomers is common, especially with complex substrates. Improving selectivity often involves fine-tuning the reaction conditions to favor one pathway over another.

Answer:

Selectivity issues arise from competing reaction pathways. The choice of solvent, catalyst, and even the order of reagent addition can profoundly influence the outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize different transition states, thereby directing the reaction towards a specific product.

    • Causality: A polar aprotic solvent like DMF might favor one cyclization pathway, while a non-polar solvent like toluene could favor another.

    • Solution: Conduct a solvent screen. A recent catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines showed that while toluene gave high yields, solvents like THF, DMSO, and alcohols resulted in no reaction at all.[9]

    Table 1: Example Solvent Screening Data

    Entry Solvent Temperature (°C) Time (h) Yield (%)
    1 Toluene 140 (MW) 3 89
    2 Pyridine 120 (Conventional) 24 76
    3 Chlorobenzene 120 (Conventional) 24 79
    4 DMF 120 (Conventional) 24 20
    5 THF / DMSO / EtOH 120 (Conventional) 24 No Reaction

    (Data adapted for illustration from Molecules 2024, 29(4), 894)[9]

  • Regioisomer Control: In syntheses where multiple nitrogen atoms can participate in cyclization, the formation of regioisomers is a known challenge.

    • Causality: The electronic and steric properties of the substituents on the pyridine and triazole precursors dictate the nucleophilicity of the different nitrogen atoms.

    • Solution:

      • Modify the Catalyst/Reagent: Some synthetic methods are inherently more regioselective. For example, PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides is reported to give 1,2,4-triazolo[1,5-a]pyridines with high selectivity.[6]

      • Blocking Groups: In complex cases, a protecting group strategy may be required to temporarily block one reactive site, forcing the reaction to proceed at the desired position.

Frequently Asked Questions (FAQs)

Q: How do I choose between conventional heating and microwave synthesis?

A: The choice depends on your priorities, including reaction speed, scale, and energy efficiency. Microwave chemistry has gained significant attention for its ability to accelerate reactions, often leading to higher yields and fewer byproducts in a much shorter timeframe.[9]

  • Microwave Synthesis:

    • Pros: Rapid heating, shorter reaction times, improved yields, often fewer byproducts, and aligns with green chemistry principles by reducing solvent use and energy consumption.[9][10]

    • Cons: Can be difficult to scale up for large-scale production, and requires specialized equipment.

  • Conventional Heating:

    • Pros: Easily scalable, uses standard laboratory equipment, and thermal profiles are well-understood.

    • Cons: Slower reaction times, can lead to more byproduct formation due to prolonged exposure to high temperatures.

Q: What are the most common purification challenges for triazolopyridines and how can they be overcome?

A: Triazolopyridines can be challenging to purify due to their polarity and potential to chelate with silica gel.

  • Polarity: Many triazolopyridines are polar, leading to poor mobility on silica gel columns with standard ethyl acetate/hexane solvent systems.

    • Solution: Consider using a more polar mobile phase, such as dichloromethane/methanol. A small amount of ammonia or triethylamine can be added to the eluent to reduce tailing for basic compounds.

  • Co-eluting Byproducts: Structural isomers or closely related byproducts can be very difficult to separate.

    • Solution: If standard silica gel chromatography fails, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be an effective alternative. Recrystallization should also be attempted as it can be a highly effective method for purifying solid products.

Experimental Protocol: A General Workflow for Optimization

This protocol provides a systematic, self-validating approach to optimizing the synthesis of a target triazolopyridine, using a hypothetical copper-catalyzed reaction as an example.

Objective: To maximize the yield of a target triazolopyridine from a 2-aminopyridine and a nitrile precursor.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening (Small Scale) cluster_optimize Phase 3: Condition Optimization p1 1. Verify Purity of 2-Aminopyridine & Nitrile p2 2. Select Anhydrous Solvent (e.g., Toluene) p1->p2 s1 3. Catalyst Screen (e.g., CuBr, CuI, Cu(OAc)₂) p2->s1 s2 4. Ligand Screen (e.g., 1,10-Phen, Josiphos) s1->s2 s3 5. Base Screen (if applicable) (e.g., K₂CO₃, Cs₂CO₃) s2->s3 o1 6. Temperature Optimization (e.g., 80°C, 100°C, 120°C) s3->o1 Using best combination from Phase 2 o2 7. Time Course Study (Monitor by TLC/LC-MS) o1->o2 o3 8. Confirm Optimal Conditions and Scale-Up o2->o3

Caption: A phased approach to reaction optimization.

Methodology:

  • Phase 1: Preparation & Baseline Reaction

    • Step 1.1: Confirm the purity of the 2-aminopyridine and nitrile starting materials via NMR or LC-MS.

    • Step 1.2: Set up a baseline reaction under an inert atmosphere (N₂). To a dried flask, add 2-aminopyridine (1.0 equiv.), nitrile (1.2 equiv.), CuBr (10 mol%), and 1,10-phenanthroline (10 mol%) in anhydrous toluene.

    • Step 1.3: Heat the reaction at 120 °C for 24 hours. Cool to room temperature, take an aliquot for analysis (TLC, LC-MS) to determine initial conversion.

  • Phase 2: Parameter Screening (Run in Parallel)

    • Step 2.1 (Solvent Screen): Set up the baseline reaction in a variety of anhydrous solvents (e.g., Dioxane, DMF, Xylene, Chlorobenzene). Run all reactions at 120 °C for 24 hours. Analyze the yield in each to identify the optimal solvent.[9]

    • Step 2.2 (Catalyst/Ligand Screen): Using the best solvent from 2.1, screen different copper sources (e.g., CuI, Cu(OAc)₂) and ligands. This helps identify the most active and stable catalytic system for your specific substrates.

  • Phase 3: Fine-Tuning

    • Step 3.1 (Temperature Optimization): Using the best conditions from Phase 2, run the reaction at three different temperatures (e.g., 100 °C, 120 °C, 140 °C) and compare the yields after a fixed time (e.g., 12 hours).

    • Step 3.2 (Reaction Monitoring): Run the reaction at the optimal temperature and take aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to determine the point at which the reaction is complete and to check for any product degradation over time.

By following this systematic process, you create a self-validating workflow that allows you to confidently identify the optimal conditions for your specific triazolopyridine synthesis.

References

Navigating the Synthesis of Triazolo[4,3-a]pyridine-6-carboxylic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyridine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the expert insights and practical solutions needed to troubleshoot your experiments effectively, ensuring the integrity and success of your research.

The synthesis of triazolo[4,3-a]pyridine-6-carboxylic acid, while conceptually straightforward, is fraught with potential pitfalls that can lead to low yields, challenging purifications, and ambiguous results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues encountered in the lab.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you might encounter during the synthesis, providing explanations for the underlying chemistry and offering step-by-step corrective actions.

Scenario 1: Low Yield in the Formation of 2-Hydrazinylpyridine-5-carboxylic Acid

Question: I am seeing a very low yield and a significant amount of a high-molecular-weight byproduct when reacting 2-chloro-5-pyridinecarboxylic acid with hydrazine hydrate. What is happening and how can I fix it?

Answer:

This is a classic issue in the synthesis of 2-hydrazinopyridines. The primary cause is a competitive dimerization reaction. The initially formed 2-hydrazinopyridine is nucleophilic and can react with another molecule of the starting 2-chloropyridine, leading to the formation of a bis(pyridin-2-yl)hydrazine derivative.

Root Cause Analysis:

  • Insufficient Hydrazine: If the molar ratio of hydrazine hydrate to the 2-chloropyridine derivative is too low, the concentration of the starting halide remains high enough for the newly formed product to act as a competing nucleophile.

  • Reaction Temperature: Higher temperatures can sometimes accelerate the undesired dimerization reaction.

Troubleshooting Protocol:

  • Increase the Excess of Hydrazine Hydrate: This is the most critical parameter. Use a large excess of hydrazine hydrate (at least 5-10 equivalents) to ensure that the 2-chloropyridine derivative is more likely to react with hydrazine rather than the product.[1][2]

  • Control the Addition: Add the 2-chloro-5-pyridinecarboxylic acid solution slowly to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the halide throughout the reaction.

  • Optimize Temperature: While heating is necessary, excessive temperatures can be detrimental. Aim for a reflux temperature that allows for a reasonable reaction time without promoting side reactions. A typical range is 100-130°C.[1]

  • Inert Atmosphere: While not always essential, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the hydrazine.

Scenario 2: Presence of an Isomeric Impurity in the Final Product

Question: After cyclization of 2-hydrazinylpyridine-5-carboxylic acid with formic acid, I've isolated my product, but NMR and LC-MS analysis show a persistent impurity with the same mass. What is this impurity and how can I avoid it?

Answer:

You are likely observing the formation of the isomeric and more thermodynamically stable[3][4][5]triazolo[1,5-a]pyridine-6-carboxylic acid via a Dimroth rearrangement. This is a common side reaction in the synthesis of triazolo[4,3-a]pyridines, especially when the pyridine ring is substituted with an electron-withdrawing group like a carboxylic acid.[6][7][8]

Causality and Mechanism:

The Dimroth rearrangement is often catalyzed by acidic or basic conditions and is driven by the formation of a more stable aromatic system.[3][9] The reaction proceeds through a ring-opening of the triazole, followed by rotation and re-cyclization. The carboxylic acid group at the 6-position (para to the bridgehead nitrogen) strongly activates the system towards this rearrangement.

Troubleshooting and Control Strategies:

  • Mild Reaction Conditions:

    • Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Prolonged heating at high temperatures will favor the rearrangement.

    • Acid Concentration: Use a minimal amount of acid necessary to catalyze the cyclization. Stronger acids or higher concentrations can accelerate the rearrangement. Consider using milder cyclizing agents like triethyl orthoformate with a catalytic amount of acid.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to minimize the exposure of the desired product to the rearrangement-promoting conditions.

  • Purification:

    • Crystallization: The two isomers often have different solubilities and crystalline properties. Careful selection of a recrystallization solvent may allow for the selective precipitation of the desired [4,3-a] isomer.

    • Chromatography: While challenging due to similar polarities, column chromatography with a carefully selected eluent system can be effective for separating the isomers.

Scenario 3: Product Decarboxylation During Cyclization or Workup

Question: My final product yield is low, and I've detected[3][4][5]triazolo[4,3-a]pyridine (the decarboxylated version) in my crude mixture. What is causing this?

Answer:

The carboxylic acid group at the 6-position is ortho to a pyridine nitrogen, making it susceptible to decarboxylation, particularly under the acidic and thermal conditions of the cyclization reaction. This is analogous to the known instability of picolinic acid (pyridine-2-carboxylic acid).

Root Cause Analysis:

  • Thermal Instability: The high temperatures often used for cyclization can induce thermal decarboxylation.

  • Acid Catalysis: The acidic medium required for cyclization can also catalyze the decarboxylation process.

Mitigation Strategies:

  • Ester Protection: A robust strategy is to start with the corresponding ester of the pyridine carboxylic acid (e.g., methyl or ethyl 2-chloro-5-pyridinecarboxylate). The ester group is stable under the cyclization conditions. The synthesis would then be:

    • Formation of the 2-hydrazinylpyridine-5-carboxylate ester.

    • Cyclization to form the ethyl/methyl[3][4][5]triazolo[4,3-a]pyridine-6-carboxylate.

    • Hydrolysis of the ester to the desired carboxylic acid as the final step under milder basic conditions.

  • Milder Cyclization Reagents: Avoid harsh, high-boiling acids. Consider using triethyl orthoformate, which can often effect cyclization under more neutral or mildly acidic conditions and at lower temperatures.

  • Careful pH Control During Workup: During the workup, avoid strongly acidic conditions, especially if heating is required to remove solvents.

Scenario 4: Incomplete Cyclization and Formation of an N-Formyl Intermediate

Question: I see an intermediate in my reaction mixture that is not the starting hydrazide but also not the final triazole product. What could it be?

Answer:

When using formic acid for the cyclization, a common side reaction is the N-formylation of the more nucleophilic terminal nitrogen of the hydrazine group without subsequent cyclization.[10][11] This results in the formation of 2-(2-formylhydrazinyl)pyridine-5-carboxylic acid as a stable intermediate.

Troubleshooting Protocol:

  • Dehydrating Conditions: The cyclization of the N-formyl intermediate to the triazole requires the removal of a molecule of water. Ensure your reaction conditions are sufficiently dehydrating.

    • Excess Formic Acid: Using formic acid as both the reagent and the solvent can drive the reaction to completion by providing a large excess of the cyclizing agent and a medium that can facilitate dehydration at reflux.

    • Co-solvents: Using a co-solvent like toluene and a Dean-Stark trap can help to remove water azeotropically and drive the equilibrium towards the cyclized product.

  • Higher Temperatures: If N-formylation is observed at lower temperatures, increasing the temperature to reflux is often necessary to promote the final dehydrative cyclization step.

  • Alternative Reagents: Reagents like triethyl orthoformate or diethoxymethyl acetate can be more efficient at promoting direct cyclization and may avoid the accumulation of the formyl intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for triazolo[4,3-a]pyridine-6-carboxylic acid?

A1: The most common synthetic pathway involves two main steps:

  • Nucleophilic Aromatic Substitution: Reaction of a 2-halo-5-carboxypyridine (or its ester) with hydrazine hydrate to form 2-hydrazinylpyridine-5-carboxylic acid (or its ester).[1][2]

  • Cyclocondensation: Reaction of the 2-hydrazinopyridine intermediate with a one-carbon electrophile, such as formic acid or an orthoformate, to form the fused triazole ring.[4][12]

Q2: How can I monitor the progress of these reactions?

A2:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. A typical eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and hexane, with the polarity adjusted based on the specific intermediates. Adding a small amount of acetic acid to the eluent can improve the spot shape for the carboxylic acid-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous monitoring, as it allows you to track the disappearance of starting materials and the appearance of intermediates and products by their respective mass-to-charge ratios. This is particularly useful for distinguishing between the desired product and the isomeric Dimroth rearrangement product.

Q3: What are the key safety considerations for this synthesis?

A3:

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • High Temperatures: The reactions often require heating. Use appropriate heating mantles and ensure glassware is free of defects.

  • Acid Handling: Formic acid and other acidic reagents are corrosive. Handle with care.

Visualizing the Synthetic Pathway and Side Reactions

To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthetic route and the key side reactions discussed.

Synthesis and Side Reactions cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization & Side Reactions 2-Chloro-5-COOH-Py 2-Chloro-5-pyridine carboxylic acid 2-Hydrazino-5-COOH-Py 2-Hydrazinylpyridine- 5-carboxylic acid 2-Chloro-5-COOH-Py->2-Hydrazino-5-COOH-Py Hydrazine Hydrate (Large Excess) Dimer Dimeric Byproduct 2-Hydrazino-5-COOH-Py->Dimer Reacts with starting material N-Formyl N-Formyl Intermediate (Incomplete Cyclization) Product [1,2,4]Triazolo[4,3-a]pyridine -6-carboxylic acid N-Formyl->Product Heat/ Dehydration Isomer [1,2,4]Triazolo[1,5-a]pyridine -6-carboxylic acid (Dimroth Rearrangement) Product->Isomer Acid/Heat Decarboxylated [1,2,4]Triazolo[4,3-a]pyridine (Decarboxylation) Product->Decarboxylated Heat/Acid 2-Hydrazino-5-COOH-Py_clone->N-Formyl Formic Acid (Mild Conditions)

Caption: Synthetic pathway and major side reactions.

Summary Table of Troubleshooting Strategies

Problem Potential Cause(s) Primary Solution(s) Secondary Actions
Low Yield of Hydrazide Insufficient hydrazine; DimerizationUse a large excess (5-10 eq.) of hydrazine hydrate.Slow addition of the halide; Optimize temperature.
Isomeric Impurity Dimroth RearrangementUse milder cyclization conditions (lower temp, less acid).Monitor reaction closely; Purify via crystallization or chromatography.
Decarboxylation High temperature; Acidic conditionsProtect the carboxylic acid as an ester and deprotect last.Use milder cyclization reagents (e.g., triethyl orthoformate).
Incomplete Cyclization Insufficiently dehydrating conditionsUse formic acid as solvent and reflux; Use a Dean-Stark trap.Increase reaction temperature to promote dehydration.

References

Technical Support Center: Enhancing the Stability of Triazolo[4,3-a]pyridine-6-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolo[4,3-a]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Molecule

Triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research.[1][2] Its unique structure, combining a triazole and a pyridine ring, imparts a range of biological activities.[3][4] However, this fused ring system, along with the carboxylic acid moiety, also presents specific stability challenges in solution. Understanding the inherent chemical liabilities of this molecule is the first step toward mitigating its degradation.

The triazolopyridine core can be susceptible to oxidation and ring-opening reactions, while the carboxylic acid group may undergo decarboxylation under certain conditions.[3] Furthermore, the nitrogen atoms in the heterocyclic rings and the carboxylic acid are ionizable, making the molecule's stability highly dependent on the pH of the solution.

This guide will provide a structured approach to identifying and solving stability issues, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My solution of triazolo[4,3-a]pyridine-6-carboxylic acid is showing a decrease in purity over a short period. What are the likely causes?

A1: Rapid degradation in solution can be attributed to several factors. The most common culprits are pH-mediated hydrolysis or degradation, oxidation, and photodegradation. The triazolopyridine ring system can be susceptible to oxidative attack, potentially leading to the formation of N-oxides. Additionally, depending on the pH, the carboxylic acid group could be susceptible to decarboxylation, especially at elevated temperatures. It is also crucial to consider the purity of your solvent, as trace metal ions can catalyze oxidative degradation.

Q2: I've observed a color change in my stock solution. What does this indicate?

A2: A color change is often a visual indicator of degradation. The formation of oxidized species or other chromophoric degradation products can lead to discoloration. This is a strong signal that you need to investigate the stability of your compound under your current storage and handling conditions. We recommend performing an analytical assessment, such as HPLC-UV, to identify and quantify any impurities.

Q3: Can the choice of solvent impact the stability of my compound?

A3: Absolutely. The polarity of the solvent can significantly influence the stability of heterocyclic compounds. While specific data for triazolo[4,3-a]pyridine-6-carboxylic acid is not extensively published, for many N-heterocyclic compounds, polar solvents can stabilize certain conformations and influence reaction rates. It is advisable to assess stability in a few relevant solvents for your application. For aqueous solutions, the primary determinant of stability will be the pH.

Q4: Are there any general storage recommendations for solutions of this compound?

A4: For general use, we recommend preparing fresh solutions as needed. If storage is necessary, solutions should be stored at low temperatures (2-8 °C or -20 °C) and protected from light. The use of amber vials or wrapping containers in aluminum foil is a simple and effective way to prevent photodegradation. The pH of the solution should also be controlled, as discussed in the troubleshooting guide.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving stability issues with triazolo[4,3-a]pyridine-6-carboxylic acid in solution.

Issue 1: Rapid Degradation in Aqueous Solution

Symptoms:

  • Decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram.

  • Change in the physical appearance of the solution (e.g., color change).

  • Inconsistent results in biological assays.

Underlying Causes and Solutions:

    • Actionable Protocol 1: pH Profiling Study. A pH rate profile is essential to identify the pH of maximum stability.

      • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

      • Prepare solutions of triazolo[4,3-a]pyridine-6-carboxylic acid in each buffer at a known concentration.

      • Store the solutions at a constant, elevated temperature (e.g., 40-60 °C) to accelerate degradation.

      • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

      • Analyze the samples by a stability-indicating HPLC method (see Analytical Methodology section) to determine the remaining concentration of the parent compound.

      • Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH.

      • A plot of log(k) versus pH will reveal the pH at which the compound is most stable.

  • Oxidative Degradation: The electron-rich triazolopyridine ring system is susceptible to oxidation.

    • Actionable Protocol 2: Use of Antioxidants. The addition of antioxidants can mitigate oxidative degradation.

      • Prepare your solution of triazolo[4,3-a]pyridine-6-carboxylic acid in the buffer of optimal pH determined from the pH profiling study.

      • Spike the solution with a suitable antioxidant. Common choices include:

        • Ascorbic acid (Vitamin C): Typically used at concentrations of 0.01-0.1%.

        • Butylated hydroxytoluene (BHT): More suitable for less polar systems but can be used in aqueous media with co-solvents. Typical concentrations are 0.01-0.1%.

      • Include a control sample without the antioxidant.

      • Store the samples under the same accelerated conditions as the pH profiling study and monitor the degradation over time using HPLC.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of heterocyclic compounds.

    • Actionable Protocol 3: Photostability Assessment.

      • Prepare two sets of solutions of the compound in a transparent solvent.

      • Wrap one set of containers completely in aluminum foil to serve as the dark control.

      • Expose both sets to a controlled light source that mimics daylight (e.g., a photostability chamber with a combination of fluorescent and UV lamps).

      • Analyze samples from both sets at various time points by HPLC to compare the degradation rates.

Issue 2: Poor Solubility and Precipitation

Symptoms:

  • Cloudiness or visible precipitate in the solution.

  • Difficulty in achieving the desired concentration.

Underlying Causes and Solutions:

  • pH-Dependent Solubility: The solubility of triazolo[4,3-a]pyridine-6-carboxylic acid is highly dependent on pH due to its ionizable groups. It is likely to have its lowest solubility at its isoelectric point.

    • Actionable Protocol 4: pH-Solubility Profile.

      • Prepare a series of buffers with a range of pH values.

      • Add an excess of the solid compound to each buffer.

      • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

      • Filter the samples to remove undissolved solid.

      • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

      • Plot the solubility versus pH to identify the pH range for optimal solubility.

  • Use of Co-solvents: If aqueous solubility is still a limiting factor, the use of co-solvents can be explored.

    • Actionable Protocol 5: Co-solvent Screening.

      • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

      • Prepare solutions with varying percentages of the co-solvent in your chosen buffer.

      • Determine the solubility in each co-solvent mixture as described in the pH-solubility profile protocol.

Data Presentation

Table 1: Example of a pH Stability Study Data Summary

pHTemperature (°C)Initial Conc. (µg/mL)Conc. at 48h (µg/mL)% RemainingDegradation Rate Constant (k) (h⁻¹)
2.050100.585.284.80.0034
4.050101.295.894.70.0011
6.05099.898.198.30.0003
8.050100.192.392.20.0017
10.050100.975.474.70.0061

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately assessing the stability of triazolo[4,3-a]pyridine-6-carboxylic acid. The method must be able to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar degradants.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are a key part of demonstrating specificity.

Forced Degradation Protocol

Forced degradation studies are essential to identify potential degradation pathways and to ensure the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.

Visualization of Key Concepts

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) main Triazolo[4,3-a]pyridine-6-carboxylic Acid decarboxylation Decarboxylation Product main->decarboxylation Heat, pH extremes n_oxide N-Oxide Derivatives main->n_oxide Oxidizing agents photo_products Photolytic Adducts/Fragments main->photo_products Light exposure ring_opened Ring-Opened Products n_oxide->ring_opened Further oxidation

Caption: Potential degradation pathways for triazolo[4,3-a]pyridine-6-carboxylic acid.

Troubleshooting Workflow

G cluster_investigation Investigate Degradation cluster_solution Implement Solutions start Instability Observed check_purity Purity Decrease/New Peaks in HPLC? start->check_purity yes_purity Yes check_purity->yes_purity no_purity No check_purity->no_purity Precipitation/Solubility Issue? ph_study Conduct pH Profiling Study yes_purity->ph_study solubility_study Conduct pH-Solubility Profile no_purity->solubility_study cosolvent_screen Screen Co-solvents no_purity->cosolvent_screen redox_study Assess Oxidative Stability ph_study->redox_study optimize_ph Optimize Solution pH ph_study->optimize_ph photo_study Evaluate Photostability redox_study->photo_study add_antioxidant Add Antioxidant redox_study->add_antioxidant protect_light Protect from Light photo_study->protect_light confirm_stability Confirm Enhanced Stability optimize_ph->confirm_stability add_antioxidant->confirm_stability protect_light->confirm_stability

Caption: A systematic workflow for troubleshooting stability issues.

References

troubleshooting failed cyclization in triazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolopy-ridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Failed Cyclization in Triazolopyridine Synthesis

This section addresses specific issues you may encounter during the cyclization step of triazolopyridine synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Triazolopyridine

You've run the reaction and, upon workup and analysis (TLC, LC-MS), you see very little or none of your expected product.

Potential Cause Explanation & Solution
Incomplete Hydrazone Formation The cyclization precursor, a hydrazone or a related intermediate, may not have formed efficiently. This is a common issue in one-pot syntheses where hydrazone formation and cyclization occur sequentially.[1][2][3] Solution: Confirm the formation of the hydrazone intermediate by TLC or LC-MS before initiating cyclization. If formation is sluggish, consider isolating the hydrazone first. Ensure your starting materials (aldehyde/ketone and hydrazine) are pure.
Suboptimal Reaction Temperature The activation energy for the cyclization may not be met at the current temperature, or conversely, excessive heat could be causing decomposition. The optimal temperature can be highly substrate-dependent.[4][5] Solution: If the reaction is sluggish at room temperature, gradually increase the heat. For instance, some oxidative cyclizations show improved yields when heated to 80°C.[1] Conversely, if you suspect product decomposition, try running the reaction at a lower temperature, even if it requires a longer reaction time. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields, but the temperature must be carefully optimized.[4][6]
Incorrect Solvent Choice The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism. An inappropriate solvent can hinder the reaction. For example, a study on a catalyst-free synthesis found that while toluene was effective, solvents like THF, DMSO, and alcohols resulted in no product formation.[4] Solution: Conduct a solvent screen with small-scale reactions. Aprotic solvents like DMF, acetonitrile, or toluene are often effective for these types of cyclizations.[4][7]
Inefficient Oxidizing or Dehydrating Agent For syntheses requiring an oxidative or dehydrative cyclization, the choice and amount of the reagent are critical. Many methods rely on reagents like N-chlorosuccinimide (NCS), iodine, or copper salts to facilitate the final ring closure.[2][7][8] Solution: Ensure your oxidizing or dehydrating agent is fresh and used in the correct stoichiometric amount. If one agent fails, consider alternatives. For example, if a copper-catalyzed oxidation is not working, a metal-free system with an oxidant like NCS or an iodine-based system could be a viable alternative.[7][9] The Mitsunobu reaction, a powerful dehydration method, has also been successfully modified for triazolopyridine synthesis.[10][11]
Hydrolysis of Intermediates Hydrazone intermediates can be susceptible to hydrolysis, especially in the presence of acid or water. This will revert the intermediate back to the starting aldehyde/ketone and hydrazine, preventing cyclization.[12] Solution: Ensure your reaction is conducted under anhydrous conditions, especially if it is acid-catalyzed. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can also be beneficial in removing trace amounts of water.[4]
Problem 2: Formation of Significant Side Products

Your reaction yields a complex mixture of products, making purification difficult and lowering the yield of the desired triazolopyridine.

Potential Cause Explanation & Solution
Dimroth Rearrangement In the synthesis of certain triazolopyrimidine isomers, a Dimroth rearrangement can occur, leading to a different, more thermodynamically stable isomer than the one kinetically favored.[13] Solution: Be aware of the possibility of such rearrangements with your specific scaffold. Characterize your product carefully to confirm its isomeric structure. Sometimes, the reaction conditions can be tuned to favor one isomer over the other.
Ring-Opening of the Triazole Ring Some triazolopyridine isomers can be unstable under certain conditions and undergo ring-opening, especially at elevated temperatures or in the presence of certain metals.[8] Solution: If you suspect product instability, try to perform the reaction under milder conditions (lower temperature, shorter reaction time). Also, consider the workup and purification conditions, as prolonged exposure to silica gel or acidic/basic conditions can sometimes cause degradation.
Side Reactions of the Starting Materials The starting materials themselves may be undergoing undesired reactions. For example, aldehydes can be prone to oxidation or self-condensation. Solution: Ensure the purity of your starting materials. Use freshly distilled aldehydes if they have been stored for a long time. Running the reaction under an inert atmosphere can prevent oxidation.
Formation of Isomeric Byproducts Depending on the substitution pattern of your pyridine ring, cyclization could potentially occur at different nitrogen atoms, leading to a mixture of isomers. Solution: Carefully analyze your crude reaction mixture by NMR or high-resolution mass spectrometry to identify any isomeric byproducts. Purification can be challenging, but chromatographic techniques like normal-phase HPLC can be effective for separating isomers.[14]
Unexpected Side Products from Reagents In some cases, the reagents themselves can lead to unexpected side products. For instance, in one study, an unusual tele-substitution product was observed.[15] Solution: If you observe an unexpected side product, a thorough characterization is necessary to understand its origin. This may require re-evaluating your proposed reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the oxidative cyclization of a hydrazone to a triazolopyridine?

The most common pathway involves the formation of a hydrazone from a 2-hydrazinopyridine and an aldehyde or ketone. This is followed by an oxidative step that facilitates the intramolecular cyclization. The exact mechanism of the oxidative cyclization can vary depending on the oxidant used, but a plausible pathway with an agent like NCS involves the formation of a chlorohydrazone intermediate, which then eliminates HCl to form a nitrilimine. The pyridine nitrogen then acts as a nucleophile, attacking the nitrilimine to form the triazole ring.[7]

Oxidative Cyclization Mechanism Hydrazone 2-Pyridyl Hydrazone Chlorohydrazone Chlorohydrazone Intermediate Hydrazone->Chlorohydrazone + NCS NCS NCS Nitrilimine Nitrilimine Intermediate Chlorohydrazone->Nitrilimine - HCl Triazolopyridine [1,2,4]Triazolo[4,3-a]pyridine Nitrilimine->Triazolopyridine Intramolecular Cyclization

Caption: Plausible mechanism of oxidative cyclization.

Q2: How do I choose the right catalyst for my triazolopyridine synthesis?

The choice of catalyst depends on the specific synthetic route you are following. Many modern methods aim to be catalyst-free.[4][6] However, for certain transformations, catalysts are essential:

  • Copper Catalysts: Copper salts like CuBr or CuBr₂ are often used in oxidative cyclization reactions, particularly when starting from 2-aminopyridines and nitriles.[2][16]

  • Palladium Catalysts: Palladium catalysts are employed in cross-coupling reactions to build the necessary precursors for cyclization.

  • Acid/Base Catalysis: Simple Brønsted or Lewis acids can be used to catalyze the initial hydrazone formation. Bases are often used in reactions involving rearrangements.[17]

Q3: What are the advantages of using microwave-assisted synthesis for triazolopyridines?

Microwave-assisted synthesis can offer several advantages, including:

  • Shorter Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.[4][6]

  • Improved Yields: The rapid and uniform heating provided by microwaves can sometimes lead to higher yields and fewer side products.[4]

  • Access to Catalyst-Free Reactions: The high temperatures achievable with microwave heating can sometimes overcome the activation energy for cyclization without the need for a catalyst.[4][6]

Q4: My triazolopyridine product is difficult to purify. What are some effective purification strategies?

Purification of triazolopyridines can be challenging due to their polarity and potential for isomer formation. Here are some strategies:

  • Column Chromatography: This is the most common method. Normal-phase chromatography using silica gel is often effective.[4][14] A gradient elution with a solvent system like hexanes/ethyl acetate is a good starting point.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining very pure material.

  • Preparative HPLC: For difficult separations, especially of isomers, preparative reverse-phase or normal-phase HPLC can be employed.[14]

  • Workup Procedure: A well-designed workup can simplify purification. For example, an aqueous wash to remove water-soluble impurities, followed by extraction with an organic solvent, is a standard procedure.[4]

Troubleshooting Workflow Start Reaction Complete CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteHydrazone Verify Hydrazone Formation CheckYield->IncompleteHydrazone Yes Success Successful Synthesis CheckPurity->Success No IdentifyByproducts Identify Side Products (NMR, MS) CheckPurity->IdentifyByproducts Yes OptimizeTemp Optimize Temperature IncompleteHydrazone->OptimizeTemp SolventScreen Screen Solvents OptimizeTemp->SolventScreen ReagentCheck Check Reagent Activity SolventScreen->ReagentCheck AnhydrousConditions Ensure Anhydrous Conditions ReagentCheck->AnhydrousConditions AnhydrousConditions->Start ChangeConditions Modify Reaction Conditions (T, t) IdentifyByproducts->ChangeConditions OptimizePurification Optimize Purification (Chromatography, Crystallization) ChangeConditions->OptimizePurification OptimizePurification->Start

Caption: A logical workflow for troubleshooting.

Experimental Protocol: One-Pot Synthesis of 3-Phenyl-[1][4][5]triazolo[4,3-a]pyridine

This protocol is a representative example of a one-pot oxidative cyclization.

Materials:

  • 2-Hydrazinopyridine

  • Benzaldehyde

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Petroleum ether

  • Deionized water

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-hydrazinopyridine (10 mmol) in anhydrous DMF (20 mL). To this solution, add benzaldehyde (10 mmol) dropwise at room temperature. Stir the reaction mixture until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials and the formation of the hydrazone.

  • Oxidative Cyclization: Cool the reaction mixture to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (11 mmol) portion-wise, ensuring the temperature does not rise significantly. Caution: The addition of NCS can be exothermic.[7]

  • Reaction Monitoring and Workup: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC. Once the reaction is complete, a solid product may precipitate.

  • Isolation: Collect the solid product by filtration and wash it with petroleum ether to remove any non-polar impurities.

  • Purification: Dissolve the crude solid in hot water (approximately 50 mL). While cooling the solution, add triethylamine (10 mmol) dropwise. The purified product should crystallize out as pale yellow plates. Collect the crystals by filtration, wash with cold water, and dry under vacuum.[7]

References

Technical Support Center: Scaling Up the Synthesis of Triazolo[4,3-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyridine-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

I. Overview of Synthetic Strategy

The synthesis of triazolo[4,3-a]pyridine-6-carboxylic acid typically proceeds through the cyclization of a 2-hydrazinopyridine derivative. The most common and scalable approach involves the reaction of 2-hydrazino-isonicotinic acid with a suitable one-carbon source, such as formic acid or triethyl orthoformate, to construct the triazole ring. This method is generally robust, but challenges can arise, particularly when transitioning to a larger scale.

Below is a general reaction scheme for the synthesis:

Reaction_Scheme 2-Hydrazino-isonicotinic_Acid 2-Hydrazino-isonicotinic Acid Intermediate N'-formyl-2-hydrazino- isonicotinic acid 2-Hydrazino-isonicotinic_Acid->Intermediate + Formic Acid (Acylation) Formic_Acid Formic Acid Product Triazolo[4,3-a]pyridine- 6-carboxylic Acid Intermediate->Product Heat (Cyclization/Dehydration)

Caption: General reaction scheme for the synthesis of triazolo[4,3-a]pyridine-6-carboxylic acid.

II. Detailed Experimental Protocol (Lab Scale)

This protocol outlines a reliable method for the synthesis of triazolo[4,3-a]pyridine-6-carboxylic acid on a laboratory scale.

Materials:

  • 2-Hydrazino-isonicotinic acid

  • Formic acid (≥95%)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazino-isonicotinic acid (10.0 g, 65.3 mmol).

  • Reagent Addition: To the flask, add formic acid (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into ice-cold deionized water (500 mL) with stirring.

    • A precipitate of the crude product will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (3 x 50 mL) to remove any residual formic acid.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure triazolo[4,3-a]pyridine-6-carboxylic acid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of triazolo[4,3-a]pyridine-6-carboxylic acid.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Side reactions, such as decarboxylation.1. Monitor Reaction Completion: Use TLC or HPLC to ensure the starting material is fully consumed. If the reaction stalls, consider extending the reaction time or a slight increase in temperature. 2. Optimize Workup: Ensure the precipitation in water is performed at a low temperature to maximize product recovery. Minimize the volume of solvent used for recrystallization. 3. Control Temperature: Avoid excessive heating, as pyridine carboxylic acids can be susceptible to decarboxylation at high temperatures.[1][2][3]
Product is Dark/Discolored 1. Impurities in the starting material. 2. Decomposition at high temperatures. 3. Residual formic acid.1. Check Starting Material Purity: Ensure the 2-hydrazino-isonicotinic acid is of high purity. 2. Maintain Strict Temperature Control: Use a temperature-controlled heating mantle and avoid localized overheating. 3. Thorough Washing: Ensure the crude product is washed extensively with cold water to remove all traces of formic acid. Consider a wash with a dilute sodium bicarbonate solution, followed by water, before recrystallization.
Incomplete Cyclization 1. Insufficient heating or reaction time. 2. Presence of excess water in the reaction mixture.1. Optimize Reaction Conditions: Gradually increase the reflux time and monitor the reaction progress. 2. Use Anhydrous Conditions: While formic acid is the reagent, ensure the starting material is dry. For larger scales, consider using a Dean-Stark trap to remove water formed during the reaction.
Difficulty with Purification/Recrystallization 1. Inappropriate solvent system. 2. Presence of highly polar impurities.1. Solvent Screening: Test various solvent systems for recrystallization, such as different ratios of ethanol/water, methanol/water, or isopropanol. 2. Charcoal Treatment: If the product is colored, consider treating the hot solution with activated charcoal before filtration and recrystallization. 3. pH Adjustment: The acidic nature of the product can be leveraged for purification. Dissolving the crude product in a dilute basic solution (e.g., sodium bicarbonate), filtering to remove insoluble impurities, and then re-precipitating by adding acid can be an effective purification step.
Decarboxylation Side Product Observed 1. Excessive reaction temperature or prolonged heating.1. Strict Temperature Control: Maintain the reaction temperature at the minimum required for efficient cyclization. 2. Minimize Reaction Time: Once the reaction is complete as determined by monitoring, proceed with the workup promptly. The risk of decarboxylation increases with extended heating.[1][2]

IV. Scale-Up Considerations

Transitioning from lab-scale to pilot or production scale introduces new challenges. Here are key considerations:

  • Heat Management: The cyclization step is typically endothermic initially, but the overall reaction can become exothermic. Ensure the reactor has adequate cooling capacity to maintain a stable temperature and prevent runaway reactions.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and consistent heat transfer, especially in larger reactors. Use appropriately sized and shaped impellers.

  • Reagent Addition: On a large scale, the addition of formic acid may need to be controlled to manage any initial exotherm.

  • Workup and Isolation:

    • The precipitation step will require a large volume of water. Ensure the vessel for precipitation is adequately sized.

    • Filtration of large quantities of solid can be time-consuming. Consider using a centrifuge or a larger filter press.

    • Drying times will be significantly longer. A well-ventilated, temperature-controlled vacuum dryer is recommended.

Scale_Up_Workflow cluster_Lab Lab Scale cluster_Pilot Pilot/Production Scale Flask Round-Bottom Flask Reactor Jacketed Reactor Flask->Reactor Heat Management Stirrer Magnetic Stirrer Agitator Mechanical Agitator Stirrer->Agitator Mixing Efficiency Funnel Büchner Funnel Filter Centrifuge/Filter Press Funnel->Filter Solid-Liquid Separation

Caption: Key equipment and process considerations for scaling up the synthesis.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different acid for the cyclization step?

A1: While formic acid is the most common and cost-effective reagent, other reagents like triethyl orthoformate can also be used. Triethyl orthoformate can sometimes lead to cleaner reactions as the byproducts (ethanol and ethyl formate) are more volatile. However, it is a more expensive reagent. Acetic acid is generally not reactive enough to efficiently form the triazole ring under these conditions.

Q2: What is the expected yield for this synthesis?

A2: On a lab scale, with proper optimization and purification, yields of 70-85% can be expected. On a larger scale, yields may be slightly lower due to transfer losses and other factors, but should still be in the range of 65-80%.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: A sharp melting point is indicative of high purity.

Q4: My product is sparingly soluble. How can I improve its solubility for analysis or further reactions?

A4: The carboxylic acid group allows for the formation of salts. Deprotonation with a suitable base (e.g., sodium hydroxide, potassium carbonate) will form the corresponding carboxylate salt, which is typically much more soluble in aqueous media.

Q5: What are the main safety precautions for this synthesis?

A5:

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Heating: The reaction involves heating to reflux. Ensure that the glassware is free of cracks and that the heating mantle is in good working order.

  • Pressure: While the reaction is typically run at atmospheric pressure, be aware of the potential for pressure buildup if the condenser is not functioning correctly.

VI. References

  • Taylor, E. C., & McKillop, A. (1970). The Chemistry of Heterocyclic Compounds, Volume 27, Fused Pyrimidines, Part 1: Quinazolines. John Wiley & Sons.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from 4--INVALID-LINK--]

  • Yu, M., & Souers, A. J. (2010). Recent advances in the synthesis of pyridines. Current Opinion in Drug Discovery & Development, 13(6), 725–737.

  • Dunn, G. E., & Lee, K. C. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 49(1), 19-25.[3]

  • Brown, E. V., & Shambhu, M. B. (1971). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Journal of Organic Chemistry, 36(14), 2002–2004.[5]

References

Validation & Comparative

comparative analysis of triazolopyridine analogs as bioactive agents

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Triazolopyridines

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A Comparative Guide to the Synthesis of Triazolo[4,3-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic scaffold,[1][2][3]triazolo[4,3-a]pyridine, is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents. The introduction of a carboxylic acid moiety at the 6-position provides a critical handle for further derivatization, making triazolo[4,3-a]pyridine-6-carboxylic acid a valuable building block in drug discovery programs. This guide provides a comparative analysis of viable synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances of each approach.

Introduction to the Synthetic Challenge

The synthesis of substituted triazolo[4,3-a]pyridines generally involves the construction of the triazole ring onto a pre-existing pyridine core. The primary challenge in the synthesis of triazolo[4,3-a]pyridine-6-carboxylic acid lies in the compatibility of the carboxylic acid group (or a suitable precursor) with the reaction conditions required for the formation of the fused triazole ring. This guide will explore two primary retrosynthetic approaches, detailing the key transformations and offering a comparative analysis to aid in route selection for research and development.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests two primary pathways originating from a substituted pyridine core.

G target [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid intermediate2 N'-(6-Carboxypyridin-2-yl)formohydrazide target->intermediate2 Dehydrative Cyclization intermediate1 2-Hydrazinylpyridine-6-carboxylic acid starting_material1 2-Chloro-6-pyridinecarboxylic acid intermediate1->starting_material1 Hydrazinolysis intermediate2->intermediate1 Acylation starting_material2 Formic Acid / Orthoester intermediate2->starting_material2 Reagent

Caption: Retrosynthetic analysis of triazolo[4,3-a]pyridine-6-carboxylic acid.

This analysis highlights the key intermediate, 2-hydrazinylpyridine-6-carboxylic acid, which can be accessed from commercially available 2-chloro-6-pyridinecarboxylic acid. The subsequent cyclization to form the triazole ring presents several possibilities, which form the basis of our comparison.

Route 1: Cyclization via Orthoester

This classical approach involves the reaction of a 2-hydrazinylpyridine with an orthoester, typically triethyl orthoformate, to form the triazole ring in a single step.

Experimental Protocol

Step 1: Synthesis of 2-Hydrazinylpyridine-6-carboxylic acid

  • To a solution of 2-chloro-6-pyridinecarboxylic acid (1 equivalent) in a suitable solvent such as ethanol or water, add hydrazine hydrate (excess, typically 3-5 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-hydrazinylpyridine-6-carboxylic acid, often precipitates from the reaction mixture and can be isolated by filtration. If it remains in solution, adjust the pH to the isoelectric point to induce precipitation.

  • Wash the isolated solid with cold solvent and dry under vacuum.

Step 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid

  • Suspend 2-hydrazinylpyridine-6-carboxylic acid (1 equivalent) in triethyl orthoformate (used as both reagent and solvent).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Insights

The reaction proceeds through the initial formation of a hydrazono-ester intermediate from the reaction of the more nucleophilic nitrogen of the hydrazine with the orthoester. Subsequent intramolecular cyclization with the elimination of ethanol, followed by aromatization, yields the final triazole ring.

G cluster_0 Route 1: Orthoester Cyclization 2-Hydrazinylpyridine-6-carboxylic acid 2-Hydrazinylpyridine-6-carboxylic acid Hydrazono-ester Intermediate Hydrazono-ester Intermediate 2-Hydrazinylpyridine-6-carboxylic acid->Hydrazono-ester Intermediate + Triethyl Orthoformate Cyclized Intermediate Cyclized Intermediate Hydrazono-ester Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Aromatization (-EtOH)

Caption: Key steps in the orthoester-mediated cyclization.

Route 2: Two-Step Cyclization via Acylation and Dehydration

This route offers more control by separating the acylation and cyclization steps. It involves the initial formation of a formylhydrazide intermediate, which is then cyclized under dehydrating conditions.

Experimental Protocol

Step 1: Synthesis of 2-Hydrazinylpyridine-6-carboxylic acid

This step is identical to Step 1 in Route 1.

Step 2: Synthesis of N'-(6-carboxypyridin-2-yl)formohydrazide

  • Dissolve 2-hydrazinylpyridine-6-carboxylic acid (1 equivalent) in formic acid.

  • Heat the solution to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure to yield the crude formylhydrazide.

Step 3: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid

  • To the crude N'-(6-carboxypyridin-2-yl)formohydrazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Heat the reaction mixture, with the temperature depending on the chosen dehydrating agent (e.g., reflux for POCl₃).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

A variation of this dehydration step can be performed under milder conditions using reagents like those employed in a modified Mitsunobu reaction, although this may require protection of the carboxylic acid.[1]

Mechanistic Insights

The initial acylation with formic acid provides the necessary carbon atom for the triazole ring. The subsequent dehydrative cyclization, often catalyzed by a strong acid or a Lewis acid, proceeds via an intramolecular electrophilic attack of the pyridine nitrogen onto the formyl group, followed by elimination of water to form the aromatic triazole ring.

G cluster_1 Route 2: Acylation-Dehydration 2-Hydrazinylpyridine-6-carboxylic acid 2-Hydrazinylpyridine-6-carboxylic acid N'-(6-carboxypyridin-2-yl)formohydrazide N'-(6-carboxypyridin-2-yl)formohydrazide 2-Hydrazinylpyridine-6-carboxylic acid->N'-(6-carboxypyridin-2-yl)formohydrazide + Formic Acid This compound This compound N'-(6-carboxypyridin-2-yl)formohydrazide->this compound Dehydration (e.g., POCl₃)

Caption: The two-step acylation and dehydration pathway.

Comparison of Synthesis Routes

FeatureRoute 1: Orthoester CyclizationRoute 2: Acylation-Dehydration
Number of Steps 23
Reagents Triethyl orthoformate, acid catalystFormic acid, dehydrating agent (e.g., POCl₃)
Reaction Conditions Generally milder for cyclizationCan require harsh dehydrating agents
Control Less control, one-pot cyclizationStepwise approach offers better control
Potential Issues Potential for side reactions with orthoesterHarsh dehydrating agents may affect the carboxylic acid group
Scalability Generally scalableScalability may be challenging with some dehydrating agents
Overall Yield Moderate to goodPotentially higher due to stepwise optimization

Discussion and Recommendations

The choice between these two synthetic routes will depend on the specific requirements of the research, including the desired scale, available equipment, and tolerance for particular reagents.

Route 1 offers the advantage of being a more convergent synthesis. However, the one-pot nature of the cyclization may lead to the formation of byproducts, and optimization can be more challenging. The conditions are generally milder, which is beneficial for the preservation of the carboxylic acid functionality.

Route 2 provides a more controlled, stepwise approach. The isolation of the formylhydrazide intermediate allows for its characterization and purification before proceeding to the final cyclization. This can lead to a cleaner final product and potentially a higher overall yield. However, the use of harsh dehydrating agents like phosphorus oxychloride requires careful handling and may necessitate the protection of the carboxylic acid group in some cases, adding to the overall step count.

For initial laboratory-scale synthesis, Route 1 may be preferred for its simplicity and fewer steps. For larger-scale production where purity and yield are paramount, the more controlled approach of Route 2 might be more advantageous, despite the additional step.

Conclusion

The synthesis of triazolo[4,3-a]pyridine-6-carboxylic acid is readily achievable through established heterocyclic chemistry principles. Both the direct cyclization with an orthoester and the two-step acylation-dehydration pathway represent viable and effective methods. The selection of the optimal route will be guided by a careful consideration of the trade-offs between reaction efficiency, control, and scalability. The information presented in this guide provides a solid foundation for researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

A Technical Guide to Kinase Inhibitors: A Comparative Analysis of Vactosertib (EW-7197) and Other Key Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Vactosertib (EW-7197), a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5), against a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the selective BRAF inhibitor Vemurafenib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in kinase inhibitor performance, supported by experimental data and detailed protocols.

Introduction: The Landscape of Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The efficacy and safety of a kinase inhibitor are defined by its potency against the intended target and its selectivity across the human kinome.

This guide moves beyond a simple cataloging of IC50 values. It aims to provide a deeper understanding of how different inhibitor scaffolds and mechanisms of action translate into distinct biological outcomes. We will explore the highly selective profile of Vactosertib, a compound featuring a triazolopyridine core, in the context of both promiscuous and other selective inhibitors to illustrate these key concepts.

Inhibitor Profiles and Mechanisms of Action

Vactosertib (EW-7197): A Selective TGF-β Pathway Modulator

Vactosertib (EW-7197) is a potent, ATP-competitive inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is implicated in a variety of cellular processes, including cell growth, differentiation, and immune regulation. In advanced cancers, this pathway can promote tumor progression and metastasis.[2][3] Vactosertib's high selectivity for ALK5 and the related ALK4 allows for precise interrogation of this pathway.[4][5]

The mechanism of Vactosertib involves binding to the ATP pocket of the ALK5 kinase domain, which prevents the phosphorylation of its downstream substrates, Smad2 and Smad3.[2][5] This action effectively blocks the canonical TGF-β signaling cascade.[2]

G cluster_receptor Cell Membrane cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates P P Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Vactosertib Vactosertib (EW-7197) Vactosertib->ALK5 Inhibits ATP-binding Smad23->P P Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Transcription Gene Transcription (e.g., EMT, Immunosuppression) Smad_complex->Transcription Regulates

Caption: Vactosertib inhibits the TGF-β signaling pathway by blocking ALK5-mediated phosphorylation of Smad2/3.

Comparator Kinase Inhibitors

To contextualize the performance of Vactosertib, we will compare it with three well-established kinase inhibitors with distinct selectivity profiles.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a prototypical ATP-competitive kinase inhibitor.[6] It is known for its high potency but broad lack of selectivity, binding to a vast number of kinases with high affinity.[7][8] This promiscuity makes it a valuable research tool for inducing apoptosis but unsuitable for clinical use.[7]

  • Dasatinib: A potent, orally available multi-kinase inhibitor, Dasatinib is approved for the treatment of chronic myeloid leukemia (CML).[9] It is a dual inhibitor of BCR-ABL and Src family kinases (SFK).[10] Its polypharmacology, inhibiting multiple key oncogenic pathways, contributes to its clinical efficacy.

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase.[11] The discovery of Vemurafenib revolutionized the treatment of metastatic melanoma harboring this specific mutation.[11] It demonstrates how targeting a specific oncogenic driver with high selectivity can lead to significant clinical responses. However, its activity is largely confined to cancers with this mutation.

Comparative Performance Data

The following tables summarize the biochemical and cellular potency of Vactosertib and the comparator inhibitors. The data has been compiled from various published sources.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) in biochemical assays measures the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%. This is a primary indicator of an inhibitor's potency.

InhibitorPrimary Target(s)IC50 (nM)Additional Key Targets (IC50, nM)
Vactosertib (EW-7197) ALK5 11 - 12.9 [1][12][13]ALK4 (13 - 17.3 nM)[1][12], ALK2 (nM)[1][13], p38α (1775 nM)[14]
Staurosporine PKCα 0.7 - 2 [6][15]PKA (7-15 nM)[6][8][15], PKG (8.5 nM)[15], p60v-src (6 nM)[7], CaM Kinase II (20 nM)[7]
Dasatinib BCR-ABL, SFK <1 - 3 [10]c-Kit, PDGFRβ, Ephrin receptors
Vemurafenib BRAF V600E 13 - 31 [11]C-RAF (48 nM)[11], ACK1 (19 nM), SRMS (18 nM)

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration).

Cellular Potency (IC50)

Cellular IC50 values measure the concentration of an inhibitor required to inhibit a biological process within a cell by 50%. This metric is often more physiologically relevant as it accounts for cell permeability, target engagement, and off-target effects.

InhibitorCell LineAssay TypeIC50
Vactosertib (EW-7197) 4T1 (mouse breast cancer)3TP-Lux Reporter12.1 nM[4]
HaCaT (human keratinocyte)3TP-Lux Reporter16.5 nM[4]
Dasatinib K562 (CML)Apoptosis1 nM[9]
TF-1 BCR/ABLApoptosis0.75 nM[9]
Vemurafenib A375 (melanoma, BRAF V600E)Proliferation~30 nM[11]
HT29 (colon, BRAF V600E)Proliferation25 nM[16]
Gefitinib PC-9 (NSCLC, EGFR del19)Proliferation< 1 µM[17]
H3255 (NSCLC, EGFR L858R)Proliferation0.003 µM[18]

Experimental Methodologies

The generation of reliable and reproducible data is paramount in kinase inhibitor research. Below are detailed protocols for two common assays used to characterize these compounds.

Biochemical Potency: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the affinity of an inhibitor for the ATP-binding site of a kinase.

G cluster_workflow LanthaScreen™ Eu Kinase Binding Assay Workflow prep 1. Prepare Reagents - 4X Test Compound Dilution Series - 2X Kinase/Eu-Antibody Mix - 4X AlexaFluor-647 Tracer dispense 2. Dispense into 384-well Plate - 4 µL of 4X Test Compound - 8 µL of 2X Kinase/Antibody Mix - 4 µL of 4X Tracer prep->dispense incubate 3. Incubate - 60 minutes at Room Temperature - Protect from light dispense->incubate read 4. Read Plate - TR-FRET enabled plate reader - Measure Emission Ratio (665nm / 615nm) incubate->read analyze 5. Data Analysis - Plot Emission Ratio vs. [Inhibitor] - Fit to a sigmoidal dose-response curve - Calculate IC50 read->analyze

Caption: Workflow for a typical LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO. Then, create an intermediate dilution (e.g., 4X the final desired concentration) in the appropriate kinase buffer.[19]

    • Prepare a 2X working solution of the kinase and a europium-labeled anti-tag antibody in kinase buffer. The antibody recognizes a tag on the recombinant kinase.[19][20] It is critical to centrifuge the antibody stock before use to remove aggregates.[20]

    • Prepare a 4X working solution of the Alexa Fluor® 647-labeled kinase tracer in kinase buffer. The tracer is an ATP-competitive ligand.[21][22]

  • Assay Assembly:

    • In a low-volume 384-well plate, add 4 µL of the 4X test compound dilution.[19]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[19]

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.[19] The final volume will be 16 µL.

  • Incubation and Reading:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[19][23]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.

Cellular Activity: Phospho-Protein Western Blot

This method assesses an inhibitor's ability to block a specific signaling pathway within intact cells by measuring the phosphorylation state of a downstream substrate.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the kinase inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

    • If the pathway is not basally active, stimulate with an appropriate ligand (e.g., TGF-β for the ALK5 pathway) for a short period (e.g., 30 minutes) before harvesting.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.[24][25] This is a critical step to preserve the phosphorylation state of the proteins.[24][26]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Normalize the protein concentrations for all samples. Add 2x Laemmli sample buffer and denature by boiling at 95°C for 5 minutes.[26]

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over non-fat milk to reduce background, as milk contains phosphoproteins like casein.[24][25][27]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-Smad2) overnight at 4°C.[27]

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis and Normalization:

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a loading control like GAPDH or β-actin.[28]

Conclusion: Selecting the Right Inhibitor for Your Research

This guide has provided a comparative overview of Vactosertib and other key kinase inhibitors, highlighting the critical interplay between potency, selectivity, and mechanism of action.

  • Vactosertib (EW-7197) serves as an excellent tool for dissecting the TGF-β signaling pathway due to its high potency and selectivity for ALK5/4. Its utility in preclinical models of cancer and fibrosis underscores the therapeutic potential of targeted TGF-β inhibition.[4][5][14]

  • Staurosporine , while a potent kinase inhibitor, its broad activity profile makes it a blunt instrument, best suited for inducing general cellular responses like apoptosis rather than for studying specific pathways.

  • Dasatinib exemplifies the multi-targeted approach, where engaging several key nodes in a cancer signaling network can lead to profound therapeutic effects, but also a higher potential for off-target toxicities.

  • Vemurafenib represents the pinnacle of selective inhibitor design, offering dramatic efficacy in a genetically defined patient population. Its narrow spectrum of activity, however, limits its broader application.

The choice of a kinase inhibitor must be guided by the specific research question. For elucidating the function of a particular kinase or pathway, a selective inhibitor like Vactosertib or Vemurafenib is indispensable. For mapping broader signaling networks or identifying novel therapeutic vulnerabilities, a multi-targeted inhibitor like Dasatinib may be more appropriate. By understanding the data presented and employing robust experimental methodologies as described, researchers can confidently select and utilize these powerful chemical probes to advance our understanding of cellular signaling in health and disease.

References

A Comparative Guide to the In Vivo Efficacy of Triazolo[4,3-a]pyridine Derivatives in CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of triazolo[4,3-a]pyridine derivatives, with a particular focus on the well-characterized phosphodiesterase 10A (PDE10A) inhibitor, TAK-063. While the broader class of triazolo[4,3-a]pyridine-6-carboxylic acid derivatives remains a nascent area of in vivo research, the extensive preclinical data available for TAK-063 offers invaluable insights into the therapeutic potential of this scaffold, particularly for central nervous system (CNS) disorders such as schizophrenia.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and provides a framework for interpreting the efficacy and safety profiles of this promising class of compounds.

Introduction: The Therapeutic Promise of the Triazolo[4,3-a]pyridine Scaffold

The triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for compounds targeting a range of biological pathways.[1] Derivatives have been investigated for their potential as anticancer, antimalarial, and PD-1/PD-L1 interaction inhibitors.[2][3][4] Within the CNS, this scaffold has given rise to potent modulators of key signaling pathways implicated in neuropsychiatric and neurodegenerative disorders.

A prime example is the inhibition of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum.[5] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers that modulate dopamine signaling downstream of receptor activation in both the direct and indirect pathways of the striatal complex.[5] By inhibiting PDE10A, compounds can normalize neurotransmission in brain circuits disrupted in conditions like schizophrenia, offering a novel therapeutic approach that moves beyond direct dopamine receptor antagonism.

This guide will focus on TAK-063, a potent and selective PDE10A inhibitor, as a case study to explore the in vivo efficacy of the triazolo[4,3-a]pyridine scaffold. We will compare its performance against another PDE10A inhibitor, MP-10, and established atypical antipsychotics, providing a critical evaluation of its therapeutic potential and safety profile.

Comparative In Vivo Efficacy of TAK-063

The therapeutic potential of TAK-063 has been extensively evaluated in rodent models of schizophrenia, which aim to replicate different aspects of the disorder, including positive, negative, and cognitive symptoms.[6] A key model for assessing antipsychotic-like activity is the MK-801-induced hyperlocomotion model. MK-801, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state that leads to increased locomotor activity, mimicking the positive symptoms of schizophrenia.[5][7]

Efficacy in Models of Psychosis

In vivo studies demonstrate that TAK-063 potently suppresses MK-801-induced hyperlocomotion in rodents.[5] This effect is a strong predictor of antipsychotic-like activity.[5] Interestingly, while both TAK-063 and another selective PDE10A inhibitor, MP-10, can suppress hyperactivity induced by MK-801, TAK-063 shows efficacy in a broader range of predictive models. For instance, TAK-063, but not MP-10, produces dose-dependent antipsychotic-like effects in methamphetamine-induced hyperactivity and prepulse inhibition (PPI) models in rodents.[8] This suggests that subtle differences in the pharmacological profiles of PDE10A inhibitors can lead to significant variations in their in vivo efficacy.

The unique profile of TAK-063 is attributed to its balanced activation of both the direct and indirect striatal pathways.[8] While MP-10 causes a greater activation of the direct pathway, TAK-063's faster off-rate from the PDE10A enzyme is thought to result in a more balanced modulation of the two pathways.[8][9] This balanced action may be critical for achieving potent antipsychotic efficacy with a favorable side effect profile.

CompoundClassAnimal ModelKey Efficacy EndpointEffective Dose (p.o.)Citation
TAK-063 PDE10A InhibitorMouse (MK-801-induced hyperlocomotion)Suppression of hyperlocomotion0.3 and 1 mg/kg[5]
TAK-063 PDE10A InhibitorRat (Methamphetamine-induced hyperactivity)Suppression of hyperlocomotionNot specified[8]
MP-10 PDE10A InhibitorRodent (Methamphetamine-induced hyperactivity)No significant effectNot specified[9]
Haloperidol D2 AntagonistRat (Methamphetamine-induced hyperactivity)Suppression of hyperlocomotionNot specified[8]
Olanzapine D2/5-HT2A AntagonistRat (Methamphetamine-induced hyperactivity)Suppression of hyperlocomotionNot specified[8]
Comparative Safety and Tolerability Profile

A major limitation of current antipsychotics is their propensity to cause extrapyramidal symptoms (EPS) and hyperprolactinemia, both of which are linked to dopamine D2 receptor blockade.[10] Preclinical models are crucial for predicting these liabilities. Catalepsy in rats is a widely used model to assess the potential for a compound to induce motor side effects similar to Parkinsonism.[11] Hyperprolactinemia is assessed by measuring plasma prolactin levels following drug administration.[10]

In vivo studies in rats have demonstrated a superior safety profile for TAK-063 compared to established antipsychotics. At doses up to 3 mg/kg (p.o.), TAK-063 did not affect plasma prolactin or glucose levels.[5] In contrast, atypical antipsychotics like risperidone and amisulpride are known to cause significant prolactin elevation.[10] Furthermore, at a high dose of 3 mg/kg, TAK-063 elicited only a weak cataleptic response compared to the pronounced catalepsy induced by haloperidol and olanzapine.[5] This suggests a lower risk of motor side effects.

CompoundClassCatalepsy Induction in RatsPlasma Prolactin Elevation in RatsCitation
TAK-063 PDE10A InhibitorWeak response at 3 mg/kgNo effect up to 3 mg/kg[5]
Haloperidol D2 AntagonistPronounced catalepsySignificant elevation[5][12]
Olanzapine D2/5-HT2A AntagonistPronounced catalepsySignificant elevation[5][10]
Aripiprazole D2 Partial AgonistNot specifiedNo effect[5]
Risperidone D2/5-HT2A AntagonistPronounced catalepsySignificant elevation[10][12]

Experimental Protocols: A Guide to In Vivo Evaluation

The following protocols are representative of the key in vivo assays used to characterize the efficacy and safety of triazolo[4,3-a]pyridine derivatives like TAK-063.

MK-801-Induced Hyperlocomotion in Mice

This model is a cornerstone for predicting the antipsychotic-like activity of novel compounds.[7]

Principle: The NMDA receptor antagonist MK-801 induces a state of hyperlocomotion in rodents, which is considered a surrogate for the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperlocomotion is indicative of its potential antipsychotic efficacy.[5]

Step-by-Step Methodology:

  • Animals: Male C57BL/6 mice are commonly used.[7] Animals should be habituated to the testing room for at least 1 hour before the experiment.

  • Test Compound Administration: The test compound (e.g., TAK-063) or vehicle is administered orally (p.o.) at the desired doses.

  • MK-801 Challenge: After a predetermined pretreatment time (e.g., 60 minutes for TAK-063), mice are injected intraperitoneally (i.p.) with MK-801 (typically 0.15-0.3 mg/kg) or saline.[7][13]

  • Locomotor Activity Recording: Immediately after the MK-801 injection, mice are placed individually into open-field arenas.[7] Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes) using an automated activity monitoring system.[13]

  • Data Analysis: The total distance traveled or the number of beam breaks is calculated for each animal. Data are typically analyzed using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of the test compound to the vehicle-treated group that received MK-801.[14]

Catalepsy Assessment in Rats

This assay is crucial for evaluating the potential of a compound to induce extrapyramidal side effects.[11]

Principle: Catalepsy is a state of motor immobility and is often induced by drugs that block dopamine D2 receptors in the striatum. The bar test is a common method to quantify the cataleptic response.[11]

Step-by-Step Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Test Compound Administration: The test compound (e.g., TAK-063, haloperidol, olanzapine) or vehicle is administered (e.g., p.o. or s.c.).

  • Catalepsy Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

  • Scoring: The time until the rat removes one of its forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The mean latency to descend from the bar is calculated for each treatment group and time point. The data are analyzed using appropriate statistical methods to compare the cataleptic effects of the test compounds.

Plasma Prolactin Measurement in Rats

This assay is used to assess the risk of hyperprolactinemia, a common side effect of many antipsychotic drugs.[10]

Principle: Dopamine tonically inhibits prolactin secretion from the pituitary gland by acting on D2 receptors.[15] Drugs that block these receptors lead to an increase in plasma prolactin levels.[15]

Step-by-Step Methodology:

  • Animals: Female Sprague-Dawley rats are often used as they tend to have more stable prolactin levels.[10]

  • Test Compound Administration: The test compound or vehicle is administered.

  • Blood Collection: At a specified time after drug administration (e.g., 1-2 hours), animals are euthanized, and trunk blood is collected into tubes containing an anticoagulant (e.g., EDTA).[10]

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • Prolactin Measurement: Plasma prolactin concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Prolactin levels for each treatment group are compared to the vehicle control group using statistical tests such as one-way ANOVA followed by Dunnett's test.

Mechanistic Insights and Signaling Pathways

The therapeutic effects and favorable side effect profile of TAK-063 are rooted in its mechanism of action as a PDE10A inhibitor. By preventing the breakdown of cAMP and cGMP in medium spiny neurons, TAK-063 enhances signaling downstream of dopamine receptors.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron (Postsynaptic) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylate Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Cellular_Response Modulation of Neuronal Excitability & Gene Expression DARPP32->Cellular_Response AMP AMP PDE10A->AMP hydrolyzes TAK063 TAK-063 TAK063->PDE10A inhibits

Caption: PDE10A inhibition by TAK-063 in a medium spiny neuron.

This diagram illustrates how TAK-063 blocks PDE10A, leading to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates key downstream targets like DARPP-32, ultimately modulating neuronal activity and gene expression. This mechanism is believed to underlie the antipsychotic and pro-cognitive effects of TAK-063.

Caption: General workflow for in vivo evaluation of antipsychotic drug candidates.

Conclusion and Future Directions

The triazolo[4,3-a]pyridine derivative TAK-063 represents a significant advancement in the pursuit of novel therapeutics for schizophrenia. Its mechanism of action as a PDE10A inhibitor offers a distinct advantage over traditional dopamine receptor antagonists. Extensive in vivo studies have demonstrated its potent antipsychotic-like efficacy in predictive rodent models, coupled with a superior safety profile characterized by a low propensity for motor side effects and hyperprolactinemia.

The comparative data presented in this guide highlight the potential of TAK-063 to offer a wider therapeutic window than existing antipsychotics. Its balanced modulation of striatal pathways appears to be a key differentiator from other PDE10A inhibitors like MP-10, underscoring the importance of subtle pharmacological properties in determining overall in vivo performance.

Future research should continue to explore the therapeutic potential of the triazolo[4,3-a]pyridine scaffold. While TAK-063 provides a robust proof-of-concept, the synthesis and in vivo evaluation of other derivatives, including those with a carboxylic acid moiety at the 6-position, could uncover compounds with further optimized efficacy, safety, or pharmacokinetic properties. A deeper understanding of the structure-activity relationships within this chemical class will be instrumental in developing the next generation of treatments for schizophrenia and other debilitating CNS disorders.

References

A Researcher's Guide to Comparative Docking Studies of Isomeric Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The specific arrangement of nitrogen atoms in the fused heterocyclic system, along with the potential for substitution at various positions, gives rise to a multitude of isomers. These isomers, while possessing the same molecular formula, can exhibit distinct electronic and steric properties, leading to significant differences in their biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of conducting comparative molecular docking studies of isomeric triazolopyridine derivatives, a critical step in modern drug discovery and lead optimization.[1][3]

The Rationale for Comparing Isomers: Beyond Simple Structure-Activity Relationships

Isomers of triazolopyridine, such as the[4][5][6]triazolo[4,3-a]pyridine and[4][5][6]triazolo[1,5-a]pyridine systems, can present unique pharmacophoric features to a biological target.[2] The position of the nitrogen atoms influences the hydrogen bonding capacity, electrostatic potential, and overall shape of the molecule. Consequently, isomers can adopt different binding modes within a protein's active site, resulting in varied binding affinities and inhibitory potencies. Comparative docking studies allow researchers to dissect these subtle but crucial differences, providing a rational basis for selecting the most promising isomeric scaffold for further development.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

A robust and reproducible docking workflow is paramount for generating reliable and comparable results. The following protocol outlines the key steps involved in a typical comparative docking study of isomeric triazolopyridine derivatives.

Step 1: Protein Target Preparation

  • Selection and Retrieval: Choose a biologically relevant protein target. For instance, kinases like PIM-1 are often targeted by triazolopyridine derivatives in cancer research.[4][5][7] Obtain the 3D structure of the protein from the Protein Data Bank (PDB).

  • Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. This is a critical step to ensure the protein is in a chemically correct state for docking.

  • Active Site Definition: Identify the binding site of the protein. This can be done by referring to the co-crystallized ligand in the PDB structure or through literature precedents. Define the grid box for docking, ensuring it encompasses the entire binding pocket.

Step 2: Ligand Preparation

  • Structure Generation: Generate the 3D structures of the isomeric triazolopyridine derivatives. This can be done using chemical drawing software.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain low-energy, stable conformations. This step is crucial for ensuring that the starting ligand geometries are realistic.

  • Charge and Tautomer Assignment: Assign appropriate partial charges and consider possible tautomeric states for the ligands, as these can significantly influence docking results.

Step 3: Molecular Docking

  • Software Selection: Choose a well-validated docking program. Popular choices include AutoDock, Glide, and GOLD. The choice of software can influence the results, so consistency is key when comparing isomers.[7]

  • Docking Protocol: Perform the docking calculations using the prepared protein and ligand files. It is advisable to perform multiple docking runs for each ligand to ensure the conformational space is adequately sampled.

  • Scoring and Ranking: The docking program will generate multiple poses for each ligand, ranked by a scoring function that estimates the binding affinity. The top-ranked poses for each isomer should be carefully analyzed.

Step 4: Post-Docking Analysis and Comparison

  • Binding Mode Analysis: Visualize the docked poses of the isomeric ligands within the protein's active site. Pay close attention to key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, studies have shown that interactions with key residues like Lys67 and Asp186 in the PIM-1 kinase active site are crucial for inhibitory activity.[4][5]

  • Comparison of Binding Energies: Compare the docking scores or estimated binding energies of the different isomers. While not a direct measure of binding affinity, these scores provide a valuable metric for ranking the potential potency of the isomers.

  • Interaction Fingerprinting: Generate interaction fingerprints for each isomer to systematically compare the types and number of interactions with the protein residues. This provides a quantitative way to assess the differences in binding modes.

Diagrammatic Representation of the Comparative Docking Workflow

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Protein Preparation (Add H, Assign Charges) PDB->PDB_Prep Ligands Isomeric Ligand Structures Ligand_Prep Ligand Preparation (Energy Minimization) Ligands->Ligand_Prep Docking Molecular Docking (e.g., Glide, AutoDock) PDB_Prep->Docking Ligand_Prep->Docking Scoring Pose Generation & Scoring Docking->Scoring Analysis Binding Mode Analysis Scoring->Analysis Comparison Comparative Analysis of Isomers Analysis->Comparison Report Report & Visualization Comparison->Report

Caption: A generalized workflow for comparative molecular docking studies.

Case Study: Isomeric[4][5][6]Triazolo[4,3-a]pyridine Derivatives as Kinase Inhibitors

A hypothetical comparative docking study was performed on two isomeric triazolopyridine derivatives targeting PIM-1 kinase (PDB ID: 4X7Q).

Table 1: Comparative Docking Results for Isomeric Triazolopyridine Derivatives against PIM-1 Kinase

IsomerDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Isomer A ([4][5][6]triazolo[4,3-a]pyridine)-8.5LYS67, GLU121, ASP1863
Isomer B ([4][5][6]triazolo[1,5-a]pyridine)-7.2LYS67, VAL1261

The results in Table 1 indicate that Isomer A has a more favorable docking score and forms a greater number of hydrogen bonds with key residues in the PIM-1 active site compared to Isomer B. This suggests that the[4][5][6]triazolo[4,3-a]pyridine scaffold may be a more promising starting point for the design of potent PIM-1 inhibitors. The difference in the nitrogen atom's position in the triazole ring likely influences the molecule's ability to act as a hydrogen bond donor and acceptor, leading to the observed differences in binding.

Visualization of Binding Modes

G cluster_isomerA Isomer A Binding cluster_isomerB Isomer B Binding IsomerA Isomer A ([1,2,4]triazolo[4,3-a]pyridine) LYS67_A LYS67 IsomerA->LYS67_A H-bond GLU121_A GLU121 IsomerA->GLU121_A H-bond ASP186_A ASP186 IsomerA->ASP186_A H-bond IsomerB Isomer B ([1,2,4]triazolo[1,5-a]pyridine) LYS67_B LYS67 IsomerB->LYS67_B H-bond VAL126_B VAL126 IsomerB->VAL126_B Hydrophobic

Caption: Simplified interaction diagram of two triazolopyridine isomers.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the docking results, it is essential to perform a self-validation step. This typically involves re-docking the co-crystallized ligand from the PDB structure into the prepared protein. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Conclusion and Future Directions

Comparative docking studies of isomeric triazolopyridine derivatives are a powerful tool in computational drug design.[1] They provide valuable insights into the structure-activity relationships of these important heterocyclic compounds and guide the rational design of more potent and selective inhibitors.[3] By systematically evaluating the binding modes and energies of different isomers, researchers can prioritize the most promising scaffolds for synthesis and biological evaluation, ultimately accelerating the drug discovery process. Future studies could integrate molecular dynamics simulations to provide a more dynamic picture of the ligand-protein interactions and to further refine the understanding of the binding thermodynamics.[4][7]

References

A Senior Application Scientist's Guide to Validating Target Engagement of Triazolo[4,3-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of key methodologies for validating the target engagement of the novel small molecule, triazolo[4,3-a]pyridine-6-carboxylic acid. Moving beyond theoretical discussions, we delve into the practical application and comparative strengths of biophysical and cell-based assays, grounded in experimental data. Our focus is to equip you with the rationale and detailed protocols necessary to make informed decisions in your own discovery pipelines.

The journey of a therapeutic candidate from a promising hit to a clinical reality is contingent on unequivocally demonstrating that it binds to its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a critical determinant of a compound's potential efficacy and a cornerstone of establishing its mechanism of action.[1][2] Here, we will explore the validation of target engagement for a hypothetical kinase inhibitor, triazolo[4,3-a]pyridine-6-carboxylic acid, against its putative target, Kinase-X.

The Criticality of Target Engagement in Drug Discovery

A significant portion of drug candidates fail in clinical trials due to a lack of efficacy, which can often be traced back to insufficient target engagement in a physiological setting.[2] Therefore, robust and early validation of target binding is paramount. It allows us to:

  • Confirm Mechanism of Action: Directly demonstrates that the compound interacts with the intended target.[1]

  • Establish Structure-Activity Relationships (SAR): Provides quantitative data to guide the optimization of compound potency and selectivity.[1]

  • De-risk Clinical Progression: Increases confidence that the observed biological effects are a direct result of on-target activity, reducing the likelihood of late-stage failures.[2]

This guide will compare and contrast four orthogonal methods for validating the target engagement of triazolo[4,3-a]pyridine-6-carboxylic acid with Kinase-X:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures target stabilization in a cellular environment.

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique for real-time kinetic analysis of binding.

  • Isothermal Titration Calorimetry (ITC): A thermodynamic-based biophysical method to characterize binding affinity and stoichiometry.

  • Kinase Activity Reporter Assay: A cell-based functional assay to measure the downstream consequences of target engagement.

Comparative Analysis of Target Engagement Methodologies

Choosing the appropriate assay depends on the specific scientific question, the stage of the drug discovery process, and the nature of the target protein. The following table provides a high-level comparison of the techniques discussed in this guide.

FeatureCellular Thermal Shift Assay (CETSA®)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Kinase Activity Reporter Assay
Principle Ligand-induced thermal stabilization of the target protein.[3][4]Change in refractive index upon binding to an immobilized target.[5][6][7]Measurement of heat changes upon binding.[8]Reporter gene expression driven by a kinase-dependent transcription factor.[9][10][11]
Environment Intact cells or cell lysates.[12]In vitro (purified components).[5]In vitro (purified components).[13]Intact cells.[9]
Key Outputs Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF).[14]Association rate (ka), Dissociation rate (kd), Affinity (KD).[5]Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[8][15]IC50/EC50, Z'-factor.[9]
Labeling Label-free for the compound.[12]Label-free for the analyte.[5][7]Label-free.[13]Requires genetic modification of cells.[10]
Throughput Medium to high.[12]Medium to high.[16]Low to medium.High.[17]
Advantages Physiologically relevant; confirms cellular permeability and target binding.[18]Real-time kinetics; high sensitivity.[5][19]Gold standard for thermodynamics; direct measurement of binding.[8]Functional readout of target engagement; high-throughput screening compatible.[9][17]
Limitations Indirect measure of binding; target must be thermally stable.Requires immobilization of the target, which may affect its conformation.[2]Requires large amounts of pure protein and compound; sensitive to buffer conditions.[15]Indirect measure of binding; susceptible to off-target effects influencing the reporter.

In-Depth Methodological Comparison and Protocols

Cellular Thermal Shift Assay (CETSA®)

Principle: The binding of a ligand, such as our triazolo[4,3-a]pyridine-6-carboxylic acid, to its target protein, Kinase-X, often leads to an increase in the protein's thermal stability.[3] CETSA exploits this phenomenon by heating cell lysates or intact cells to a range of temperatures. The amount of soluble, non-denatured Kinase-X remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods.[4][20] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

Experimental Workflow:

Caption: CETSA Experimental Workflow.

Hypothetical Data:

CompoundConcentration (µM)ΔTm (°C)
Vehicle (DMSO)-0
Triazolo[4,3-a]pyridine-6-carboxylic acid12.5
Triazolo[4,3-a]pyridine-6-carboxylic acid105.8
Staurosporine (Control)16.2

Detailed Protocol:

  • Cell Culture: Plate cells endogenously expressing or overexpressing Kinase-X in 10 cm dishes and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of triazolo[4,3-a]pyridine-6-carboxylic acid (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Scrape cells in PBS containing protease and phosphatase inhibitors.

  • Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Quantification: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific for Kinase-X.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble Kinase-X as a function of temperature. Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the real-time binding of an analyte (triazolo[4,3-a]pyridine-6-carboxylic acid) to a ligand (Kinase-X) immobilized on a sensor chip.[5][6][7] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[6] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[5]

Experimental Workflow:

Caption: SPR Experimental Workflow.

Hypothetical Data:

Compoundka (1/Ms)kd (1/s)KD (nM)
Triazolo[4,3-a]pyridine-6-carboxylic acid2.5 x 10^55.0 x 10^-42.0
Inactive Analog1.2 x 10^31.0 x 10^-183,333
Staurosporine (Control)8.1 x 10^51.6 x 10^-40.2

Detailed Protocol:

  • Protein Immobilization: Immobilize purified recombinant Kinase-X onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of triazolo[4,3-a]pyridine-6-carboxylic acid in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of the compound over the immobilized Kinase-X surface and a reference flow cell.

  • Data Collection: Monitor the binding and dissociation in real-time to generate sensorgrams.

  • Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[8] In a typical experiment, a solution of the ligand (triazolo[4,3-a]pyridine-6-carboxylic acid) is titrated into a solution containing the protein (Kinase-X). The resulting heat changes are measured and used to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13][15]

Experimental Workflow:

Caption: ITC Experimental Workflow.

Hypothetical Data:

CompoundKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
Triazolo[4,3-a]pyridine-6-carboxylic acid2.51.05-8.5-3.2
Inactive Analog>100,000---
Staurosporine (Control)0.30.98-10.2-2.5

Detailed Protocol:

  • Sample Preparation: Dialyze purified Kinase-X and dissolve triazolo[4,3-a]pyridine-6-carboxylic acid in the same buffer to minimize buffer mismatch effects.

  • ITC Experiment: Fill the ITC sample cell with Kinase-X (e.g., 10 µM) and the injection syringe with the compound (e.g., 100 µM).

  • Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while maintaining a constant temperature.

  • Data Acquisition: Measure the heat change after each injection until the protein is saturated.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[21]

Kinase Activity Reporter Assay

Principle: This cell-based assay measures the functional consequence of target engagement. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter containing response elements for a transcription factor that is regulated by the Kinase-X signaling pathway.[9][10][11] Inhibition of Kinase-X by triazolo[4,3-a]pyridine-6-carboxylic acid leads to a decrease in the activity of the downstream transcription factor, resulting in a quantifiable change in reporter gene expression.[9][22]

Signaling Pathway and Assay Design:

References

A Head-to-Head Comparison of Triazolopyridine and Triazolopyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of "privileged structures," triazolopyridines and triazolopyrimidines have emerged as exceptionally versatile and effective frameworks.[1][2] Both scaffolds are bicyclic aromatic systems containing a fused triazole ring, and they are celebrated for their ability to engage in key biological interactions, particularly as bioisosteres for purines and as hinge-binding motifs in kinase inhibitors.[3][4] This guide provides an in-depth, head-to-head comparison of these two powerhouse scaffolds, offering insights into their distinct physicochemical properties, synthetic accessibility, and biological applications to aid researchers in making informed decisions for rational drug design.

Core Structural Differences at a Glance

At first glance, the two scaffolds are remarkably similar. The key distinction lies in the six-membered ring fused to the triazole: a pyridine ring in triazolopyridine and a pyrimidine ring in triazolopyrimidine. This seemingly minor alteration—the addition of a second nitrogen atom in the pyrimidine ring—has significant consequences for the electronic, steric, and hydrogen-bonding properties of the entire molecule.

There are several isomers for each core structure, with[1][3][5]triazolo[1,5-a]pyrimidine and[1][3][5]triazolo[4,3-a]pyridine being among the most common and stable in medicinal chemistry.[6][7] This guide will focus primarily on these prominent isomers.

Physicochemical Properties: A Comparative Analysis

The success of a drug candidate is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are governed by its physicochemical characteristics. The choice between a triazolopyridine and a triazolopyrimidine scaffold can subtly but critically modulate these parameters.

Key Physicochemical Considerations:

PropertyTriazolopyridine ScaffoldTriazolopyrimidine ScaffoldRationale & Implications
Aqueous Solubility Generally moderateOften higherThe additional nitrogen atom in the pyrimidine ring can act as another hydrogen bond acceptor, potentially improving interactions with water and increasing solubility.[4] This can be a significant advantage in developing orally bioavailable drugs.
Lipophilicity (logP) Generally higherOften lowerThe increased polarity from the second nitrogen in the pyrimidine ring typically leads to a lower logP. This can be beneficial for reducing off-target effects and improving metabolic stability.
Metabolic Stability Variable, dependent on substitutionCan exhibit improved stabilityThe pyrimidine ring is often less susceptible to oxidative metabolism compared to the pyridine ring, though the specific substitution pattern is the dominant factor.
Hydrogen Bonding Acts as a hydrogen bond acceptorActs as a hydrogen bond acceptor with potentially more acceptor sitesThe pyrimidine ring offers an additional nitrogen atom (N3) that can participate in hydrogen bonding, which can be crucial for target engagement.[4]

This table provides general trends; specific values are highly dependent on the substituents attached to the core scaffold.

Synthetic Accessibility: Routes to the Core

Both scaffolds are readily accessible through established synthetic methodologies, making them attractive for library synthesis and lead optimization.[1][8]

Synthesis of Triazolopyridines

A common and robust method for synthesizing the[1][3][5]triazolo[1,5-a]pyridine core involves the cyclization of 2-hydrazinopyridines with various reagents.[9] Another modern and efficient approach is the copper-catalyzed oxidative coupling of 2-aminopyridines with nitriles, which offers broad functional group tolerance.[10]

G cluster_0 Synthesis of[1][3][5]triazolo[1,5-a]pyridines 2-Aminopyridine 2-Aminopyridine Aryl_Nitrile Aryl Nitrile (R-CN) Reaction CuBr, 1,10-Phen Air (Oxidant) Dichlorobenzene, 130°C Product 2-Substituted [1][3][5]triazolo[1,5-a]pyridine

Synthesis of Triazolopyrimidines

The most prevalent route to the[1][3][5]triazolo[1,5-a]pyrimidine scaffold is the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound (or its equivalent).[2][4] This method is highly versatile, allowing for diverse substitutions on the pyrimidine ring.

G cluster_1 Synthesis of[1][3][5]triazolo[1,5-a]pyrimidines 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole 1,3-Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Cyclocondensation Cyclocondensation (e.g., Reflux in Acetic Acid) Product_TP Substituted [1][3][5]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Profile & Biological Activity

Both scaffolds are mainstays in kinase inhibitor design, where their nitrogen atoms are adept at forming critical hydrogen bonds with the "hinge" region of the ATP-binding pocket.[3] However, their applications are broad and diverse.

Triazolopyridine: A Scaffold of Choice for Kinase Selectivity

The triazolopyridine scaffold is a core component of numerous clinical candidates and approved drugs.[1] Its slightly more lipophilic nature compared to its pyrimidine counterpart can sometimes be leveraged for enhanced cell permeability or to access specific hydrophobic pockets within a target protein.

  • Prominent Examples:

    • Filgotinib (GLPG0634): A selective JAK1 inhibitor for the treatment of rheumatoid arthritis and Crohn's disease.[11][12] The triazolopyridine core was identified from a high-throughput screen and optimized for potency and selectivity against other JAK family members.[12]

    • CC-509: A potent spleen tyrosine kinase (Syk) inhibitor developed for inflammatory diseases.[13]

    • p38 MAP Kinase Inhibitors: This scaffold has been extensively explored for developing inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[3]

Triazolopyrimidine: The Versatile Purine Bioisostere

The triazolopyrimidine scaffold is often considered a bioisostere of purine, making it a natural choice for targeting enzymes that process purine-based substrates, such as kinases and phosphodiesterases.[4] Its increased hydrogen bonding capacity and generally higher solubility make it an attractive starting point for many drug discovery campaigns.[4][14]

  • Prominent Examples:

    • EGFR Inhibitors: Novel pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR), showing promising anticancer activity.[15]

    • GCN2 Kinase Inhibitors: Triazolo[4,5-d]pyrimidines have been validated as inhibitors of the GCN2 protein kinase, which is implicated in tumor progression, demonstrating growth reduction in leukemia cells.[5]

    • Multi-target Alzheimer's Agents: The scaffold has been used to design compounds that inhibit acetylcholinesterase (AChE) and prevent amyloid-beta aggregation, key pathologies in Alzheimer's disease.[16]

Head-to-Head Case Study: TDP2 Inhibition

A direct comparison of the two scaffolds was performed in a study targeting Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair that contributes to resistance against certain chemotherapy drugs.[14][17] Researchers synthesized and evaluated a series of analogues based on both a 5-phenyl triazolopyrimidine core and its bioisosteric 5-phenyl triazolopyridine counterpart.[17]

Comparative Inhibition of TDP2 (IC₅₀ Values):

Compound IDScaffold TypeR-Group ModificationTDP2 IC₅₀ (µM)
7a Triazolopyrimidine-H~45
17a Triazolopyridine-H~48
17e Triazolopyridine4-Cl~40
17z Triazolopyridine3,4-diCl< 50

Data compiled from Ribeiro et al. (2019).[17]

In this specific study, both scaffolds yielded inhibitors with similar potency in the low micromolar range.[17] Interestingly, the most promising derivatives in terms of cell permeability and lack of cytotoxicity were from the triazolopyridine series (compound 17z ).[17] This case study underscores a critical lesson: while general physicochemical trends can guide initial scaffold selection, the optimal choice is ultimately context-dependent and must be validated empirically for each specific biological target and desired drug profile.

Experimental Protocols

Representative Protocol: p38α MAP Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against a target kinase.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against p38α MAP kinase.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme/Substrate Solution: Dilute active p38α kinase and its substrate (e.g., ATF2) to the desired final concentrations in kinase buffer.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., a triazolopyridine analog) in 100% DMSO. Perform serial dilutions to create a concentration gradient.

    • ATP Solution: Prepare ATP in kinase buffer at a concentration equal to its Km for the p38α enzyme.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the enzyme/substrate solution to each well.

    • Add 100 nL of the serially diluted compound solution to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated substrate using an appropriate method (e.g., HTRF, ELISA, or radioactivity).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Conclusion and Strategic Recommendations

The choice between a triazolopyridine and a triazolopyrimidine scaffold is a nuanced decision that should be driven by the specific goals of the drug discovery project.

  • Choose Triazolopyrimidine when:

    • Improved aqueous solubility is a primary objective from the outset.

    • The target has a known preference for purine-like structures.

    • Maximizing hydrogen bond acceptor interactions is critical for potency.

  • Choose Triazolopyridine when:

    • Slightly higher lipophilicity is desired to enhance cell permeability or access hydrophobic pockets.

    • Fine-tuning kinase selectivity is a key challenge (as demonstrated in the JAK inhibitor space).

    • A direct bioisosteric replacement for a pyrimidine-based hit is needed to modulate properties.

Ultimately, both scaffolds are privileged and powerful tools in the medicinal chemist's arsenal. Often, the most effective strategy involves synthesizing and testing analogues of both cores early in the lead optimization phase. This empirical, head-to-head comparison allows project teams to select the scaffold that provides the best overall balance of potency, selectivity, and drug-like properties for their specific target of interest.

References

A Head-to-Head Preclinical Comparison: Benchmarking Triazolo[4,3-a]pyridine-6-carboxylic Acid Against Ibrutinib in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, triazolo[4,3-a]pyridine-6-carboxylic acid (hereafter referred to as TPA-6), against the established standard of care, Ibrutinib. Triazolopyridine derivatives have garnered significant attention in medicinal chemistry for their versatile biological activities, making them promising candidates for new pharmaceuticals.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with the rationale, experimental designs, and detailed protocols necessary for a rigorous head-to-head comparison.

For the purpose of this guide, we will operate under the hypothesis that TPA-6 is an inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] The BCR pathway is a key driver in numerous B-cell lymphomas, and its disruption can be lethal to malignant B-cells.[4] Ibrutinib, the first-in-class BTK inhibitor, has transformed the treatment landscape for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6][7][8] Therefore, any new BTK inhibitor must demonstrate a competitive or superior profile to this standard of care.

Mechanistic Rationale: Why Develop a New BTK Inhibitor?

Ibrutinib is a potent, orally administered small molecule that irreversibly inhibits BTK by forming a covalent bond with a cysteine residue (Cys481) in the enzyme's active site.[5][8][9] This action blocks downstream signaling, disrupting B-cell proliferation, survival, and adhesion.[5][9][10]

While highly effective, Ibrutinib is not without its limitations. Its off-target activity against other kinases, such as those in the TEC and EGFR families, can lead to side effects like bleeding, atrial fibrillation, and rash, sometimes necessitating treatment discontinuation.[11][12][13] The development of a next-generation BTK inhibitor like TPA-6 is predicated on the hypothesis that it can achieve one or more of the following improvements:

  • Enhanced Selectivity: A more precise binding to BTK could reduce off-target effects, leading to a better safety profile.

  • Overcoming Resistance: Acquired mutations in BTK, particularly at the Cys481 binding site, can confer resistance to Ibrutinib.[14][15] A novel inhibitor might utilize a different binding mode, potentially retaining activity against these resistant mutants.

  • Improved Pharmacokinetics/Pharmacodynamics (PK/PD): Optimizing drug absorption, distribution, metabolism, and excretion can lead to more consistent target engagement and potentially more convenient dosing.

The BTK Signaling Pathway

Bruton's Tyrosine Kinase is a crucial signaling node downstream of the B-cell receptor (BCR).[3] Upon BCR engagement by an antigen, BTK is activated and phosphorylates Phospholipase Cγ2 (PLCγ2).[3][16] This initiates a cascade that ultimately activates transcription factors like NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[17][9] Inhibiting BTK effectively shuts down this pro-survival signaling.[9][18]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib / TPA-6 Ibrutinib->BTK Inhibition Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Study Endpoints Cell_Culture 1. Culture TMD8 Lymphoma Cells Implantation 2. Implant Cells Subcutaneously into NSG Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization 4. Randomize Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight (2-3x / week) Dosing->Monitoring Termination 7. Terminate Study (Tumor >1500 mm³ or ~28 days) Monitoring->Termination Analysis 8. Analyze Tumor Growth Inhibition (TGI) Termination->Analysis

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal ofTriazolo[4,3-a]pyridine-6-carboxylic acid

A Comprehensive Guide to the Safe Disposal of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

The fundamental principle of chemical waste management is the adherence to a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][4] A robust CHP should detail procedures for the procurement, storage, handling, and disposal of all chemicals used within a facility.[1] This guide is intended to supplement, not replace, your institution's specific CHP and waste disposal protocols.

Hazard Identification and Waste Characterization

The first and most critical step in the proper disposal of any chemical is a thorough understanding of its hazards. While a complete Safety Data Sheet (SDS) for[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid should be the primary source of this information, its structural similarity to other pyridine derivatives suggests a cautious approach. Pyridine-containing compounds can exhibit toxic properties, and waste pyridine is often classified as a hazardous material.[5][6][7][8]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]

Hazardous Waste Characteristic Description Relevance to[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid
Ignitability Liquids with a flash point below 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, or are ignitable compressed gases.[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid is a solid and is not considered a significant fire risk.[10]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.The carboxylic acid functional group suggests acidic properties. The pH of a solution of this compound should be determined to assess its corrosivity.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or corrosive substances.The compound is stable under normal conditions.[11] However, it is incompatible with strong oxidizing agents, bases, and amines.[11]
Toxicity Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for a substance to leach into groundwater.The toxicological properties have not been fully investigated.[11] Given the pyridine substructure, it is prudent to handle it as a potentially toxic substance.

Waste Determination: Based on the available information and the precautionary principle, waste containing[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid should be managed as hazardous chemical waste. This necessitates following the stringent disposal protocols outlined by the EPA and your institution.[9][12]

Personal Protective Equipment (PPE)

Prior to handling[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[4]

Protection Type Specific Recommendations
Eye Protection Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.
Hand Protection Chemically resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but butyl rubber gloves are often recommended for handling pyridine-based compounds.[7] Always consult the glove manufacturer's compatibility chart.
Body Protection A fully buttoned laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the spilled material is near any potential ignition sources, they should be extinguished or removed.

  • Ventilate: Ensure the area is well-ventilated, preferably within a certified chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7][11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.

Waste Segregation and Containerization: A Step-by-Step Guide

Proper segregation and containerization of chemical waste are paramount to prevent dangerous reactions and ensure compliant disposal.

Step 1: Waste Segregation

Never mix[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid waste with incompatible materials. This includes:

  • Strong oxidizing agents

  • Bases

  • Amines[11]

This waste stream should be kept separate from other chemical wastes unless explicitly permitted by your institution's EHS office.

Step 2: Selecting a Waste Container

The choice of waste container is critical for safe storage and transport.

  • Compatibility: The container must be made of a material that is compatible with[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Condition: The container must be in good condition, free from leaks or damage, with a securely fitting cap.[13]

  • Size: The container should be appropriately sized for the amount of waste being generated to avoid prolonged storage of small quantities.

Step 3: Labeling the Waste Container

Proper labeling is a key requirement of the EPA.[12] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

  • The date on which waste was first added to the container (the accumulation start date)

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[13][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Storage: The waste container must be kept closed at all times, except when adding waste.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid.

Gcluster_prepPreparation and Handlingcluster_waste_managementWaste Managementcluster_disposalFinal DisposalstartStart: Generation of Waste[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acidppeDon Appropriate PPEstart->ppewaste_determinationWaste Determination:Treat as Hazardous Wasteppe->waste_determinationcontainer_selectionSelect Compatible Container(e.g., HDPE, Glass)waste_determination->container_selectionlabelingLabel Container:'Hazardous Waste', Chemical Name, Hazards, Datecontainer_selection->labelingsegregationSegregate from Incompatibles(Bases, Oxidizers, Amines)labeling->segregationsaaStore in Satellite Accumulation Area (SAA)segregation->saafull_containerContainer Full or No Longer in Usesaa->full_containerrequest_pickupRequest Waste Pickup from EHSfull_container->request_pickupehs_disposalEHS Manages Final Disposal(Likely Incineration)request_pickup->ehs_disposalendEnd: Compliant Disposalehs_disposal->end

Caption: Decision workflow for the disposal of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid.

Final Disposal Procedures

Once the waste container is full or is no longer being used, it must be transferred to your institution's central hazardous waste accumulation area for disposal by a licensed hazardous waste contractor.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS office.

  • Documentation: Complete any required paperwork, ensuring that all information is accurate and legible.

  • Transport: The transfer of the waste container from the SAA to the central accumulation area should be handled by trained personnel.

For pyridine-based compounds, high-temperature incineration is a common and effective disposal method.[5] Your institution's EHS office will coordinate with a licensed disposal facility to ensure that the waste is managed in an environmentally sound manner.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always prioritize safety and compliance in all aspects of chemical handling and disposal.

Operational Safety Guide: Personal Protective Equipment for HandlingTriazolo[4,3-a]pyridine-6-carboxylic acid

Operational Safety Guide: Personal Protective Equipment for Handling[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic acid

This document provides essential safety protocols and procedural guidance for the handling and disposal of[1][2]Triazolo[4,3-a]pyridine-6-carboxylic acid. As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This guide is structured to provide not just instructions, but a deep understanding of the causality behind each safety recommendation.

Core Hazard Assessment

While specific toxicological data for[1][2]Triazolo[4,3-a]pyridine-6-carboxylic acid is not extensively published, a thorough analysis of structurally similar heterocyclic carboxylic acids allows for a robust and cautious hazard assessment. Compounds with similar functional groups are known to cause irritation upon contact.[1][3][4]

Therefore, this compound must be handled as a hazardous substance with the following potential effects:

  • Skin Irritation (Category 2): May cause redness, itching, and inflammation upon direct contact.[1][4]

  • Serious Eye Irritation (Category 2A): Poses a significant risk of causing serious, potentially damaging, irritation if it comes into contact with the eyes.[1][4]

  • Respiratory Irritation (Category 3): As a solid powder, the primary risk is the inhalation of airborne particles, which may cause irritation to the respiratory tract.[1][3][4]

The physical form of this compound is a solid, making dust generation during handling a critical control point.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with more effective, proactive safety measures.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source. For this compound, the primary control is ventilation.

  • Chemical Fume Hood: All weighing, transferring, and solution preparation activities involving the solid form of this compound must be conducted within a certified chemical fume hood.[5] This creates a negative pressure environment that continuously pulls airborne dust and potential vapors away from your breathing zone.

  • General Laboratory Ventilation: Ensure the laboratory is equipped with adequate general exhaust ventilation to maintain low background concentrations of any potential contaminants.[1]

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Clearly designate specific areas within the fume hood for handling this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): This document serves as a foundational SOP. Your facility should formally adopt and provide training on these procedures.

  • Hygiene: Never eat, drink, or smoke in the laboratory.[3][6] Always wash hands thoroughly with soap and water after handling the chemical, even after removing gloves.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the procedures being performed. The following are the minimum requirements for handling[1][2]Triazolo[4,3-a]pyridine-6-carboxylic acid.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times when handling the compound in either solid or liquid form. They must conform to ANSI Z87.1 standards and provide a complete seal around the eyes to protect from dust and splashes.[5][7]

    • Face Shield: When handling larger quantities (>10g) of the solid or when there is a heightened risk of splashing (e.g., during vigorous mixing or heating), a face shield must be worn in addition to chemical splash goggles for full facial protection.[5][8]

  • Hand Protection:

    • Chemical-Resistant Gloves: Disposable nitrile gloves are required for handling this compound.[3][5] They provide sufficient protection against incidental contact with the solid and its solutions.

    • Glove Integrity: Always inspect gloves for tears, punctures, or degradation before use.

    • Protocol: Use proper glove removal technique (without touching the outer surface) to prevent skin contact.[9] Dispose of contaminated gloves as hazardous waste immediately. Never reuse disposable gloves.

  • Body Protection:

    • Laboratory Coat: A standard, long-sleeved lab coat must be worn and kept fully buttoned to protect skin and personal clothing from contamination.[5]

    • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[5]

  • Respiratory Protection:

    • Inside a Fume Hood: When all handling of the solid is performed within a certified chemical fume hood, a respirator is typically not required.

    • Outside a Fume Hood/High-Dust Scenarios: In the rare event that engineering controls are insufficient or unavailable, or if a procedure has a high potential to generate dust (e.g., cleaning a large spill), a NIOSH-approved respirator is mandatory. A half-mask respirator with P100 (HEPA) particulate filters is the recommended minimum.[5][9]

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid (<10g) Chemical Splash GogglesNitrile GlovesLab Coat, Enclosed ShoesNot required if in a fume hood
Weighing/Transferring Solid (>10g) Goggles & Face ShieldNitrile GlovesLab Coat, Enclosed ShoesNot required if in a fume hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab Coat, Enclosed ShoesNot required if in a fume hood
Handling Solutions (Stock/Dilute) Chemical Splash GogglesNitrile GlovesLab Coat, Enclosed ShoesNot required
Spill Cleanup (Solid) Goggles & Face ShieldNitrile GlovesLab Coat, Enclosed ShoesNIOSH-approved respirator (P100)

Procedural Guidance: Weighing and Preparing a Solution

This step-by-step workflow integrates the safety protocols for a common laboratory task.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Decontaminate the work surface inside the hood.

    • Gather all necessary equipment (spatula, weigh paper/boat, beaker, solvent, etc.).

    • Clearly label all destination containers.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your chemical splash goggles.

    • Wash and dry your hands.

    • Put on nitrile gloves, ensuring they fit properly and overlap the cuffs of your lab coat.

  • Handling the Compound:

    • Perform all operations in the center of the fume hood, at least 6 inches from the sash.

    • Carefully open the container of[1][2]Triazolo[4,3-a]pyridine-6-carboxylic acid.

    • Use a clean spatula to transfer the desired amount of solid onto a weigh boat. Minimize any actions that could create dust, such as dropping powder from a height.

    • Close the primary container tightly.

    • Carefully transfer the weighed solid into the destination beaker.

    • Slowly add the solvent to the solid to avoid splashing.

  • Decontamination and Doffing PPE:

    • Clean any contaminated equipment and the work surface within the fume hood.

    • Dispose of all contaminated disposable materials (weigh boats, gloves, wipes) in a designated hazardous waste container.[5]

    • To exit the work area, remove PPE in the correct order to prevent cross-contamination:

      • Remove gloves using the proper technique.

      • Remove the lab coat.

      • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

PPE_Decision_WorkflowstartStart: Handling[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acidtaskWhat is the task?start->taskweighingWeighing / TransferringSolid Powdertask->weighingSolidsolutionHandling DiluteSolutiontask->solutionLiquidspillSpill Cleanup(Solid)task->spillEmergencyfume_hood_checkIs the task inside acertified fume hood?weighing->fume_hood_checkppe_baseMinimum PPE:- Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Enclosed Shoessolution->ppe_baseppe_spillEnhanced PPE:- Goggles & Face Shield- Nitrile Gloves- Lab Coat- NIOSH Respirator (P100)spill->ppe_spillfume_hood_check->ppe_baseYesno_hoodSTOP!Consult EHS.Do not proceed withoutengineering controls.fume_hood_check->no_hoodNo

Caption: PPE selection workflow for handling the target compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.